3-amino-2,3-dihydro-1H-inden-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPGBDOLGDVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564883 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-76-9 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol
This guide provides a comprehensive overview of the synthetic pathway for 3-amino-2,3-dihydro-1H-inden-5-ol, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented with a focus on the underlying mechanistic principles and practical considerations for laboratory execution.
Introduction and Strategic Overview
3-amino-2,3-dihydro-1H-inden-5-ol is a valuable building block in medicinal chemistry, notably as a precursor to compounds with significant therapeutic potential. Its structural motif, featuring a hydroxylated indane backbone with a primary amine, allows for diverse functionalization and derivatization.
The most logical and efficient synthetic strategy commences with a commercially available or readily synthesized precursor, 5-hydroxy-1-indanone. The synthesis unfolds in a two-step sequence:
-
Oximation: Conversion of the ketone functionality of 5-hydroxy-1-indanone to an oxime.
-
Reduction: Subsequent reduction of the oxime to the desired primary amine.
This approach is favored due to its high efficiency, selectivity, and the relative stability of the intermediates.
Synthesis of the Precursor: 5-hydroxy-1-indanone
The starting material, 5-hydroxy-1-indanone, can be sourced commercially or synthesized through established methods. One common laboratory-scale synthesis involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. For instance, 3-(3-hydroxyphenyl)propanoic acid can be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 5-hydroxy-1-indanone.
Step-by-Step Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol
The core of this guide focuses on the conversion of 5-hydroxy-1-indanone to the target amine.
Step 1: Oximation of 5-hydroxy-1-indanone
The initial step involves the reaction of 5-hydroxy-1-indanone with hydroxylamine to form 5-hydroxy-1-indanone oxime. This reaction is a classic condensation reaction between a ketone and a hydroxylamine derivative.
A detailed protocol for the oximation of 1-indanone is available in Organic Syntheses, which can be adapted for 5-hydroxy-1-indanone with minor modifications to account for the presence of the hydroxyl group.[1]
-
To a solution of 5-hydroxy-1-indanone (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and water, is added hydroxylamine hydrochloride (approximately 1.05-1.2 equivalents).
-
A base, such as sodium acetate or pyridine, is added to neutralize the hydrochloride and liberate the free hydroxylamine.
-
The reaction mixture is typically heated to a moderate temperature (e.g., 50-70 °C) and stirred for a period of 1 to 4 hours.[1][2]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation upon addition of water or by extraction with an organic solvent after acidification of the aqueous layer.
-
The crude 5-hydroxy-1-indanone oxime is then purified by recrystallization.
The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the indanone. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. The mildly acidic conditions generated by the hydroxylamine hydrochloride salt can catalyze the dehydration step. The use of a base is crucial to free the hydroxylamine from its salt for the initial nucleophilic attack.
Diagram: Oximation of 5-hydroxy-1-indanone
Caption: Reduction of the oxime to the final amine product.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 5-hydroxy-1-indanone | 5-hydroxy-1-indanone oxime | NH2OH·HCl, Base | >90% [1] |
| 2 | 5-hydroxy-1-indanone oxime | 3-amino-2,3-dihydro-1H-inden-5-ol | H2, Pd/C | 80-95% (estimated) |
Conclusion
The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol from 5-hydroxy-1-indanone via an oxime intermediate is a robust and high-yielding process. The methodologies described herein are well-established in the field of organic synthesis and provide a reliable route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the final product in high purity.
References
-
Organic Syntheses, Coll. Vol. 4, p.522 (1963); Vol. 34, p.54 (1954). [Link]
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Department of Chemistry, University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
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Lewis, R. J., et al. Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy, 2024. [Link]
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Gowda, D. C., & Mahesh, B. (2002). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol. Indian Journal of Chemistry-Section B, 41(6), 1291-1293. [Link]
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Organic Syntheses, Coll. Vol. 7, p.305 (1990); Vol. 60, p.66 (1981). [Link]
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Organic Synthesis, Sodium Borohydride (NaBH4) Reduction. [Link]
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Singh, V. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32449-32475. [Link]
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Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]
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Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1957-1972. [Link]
- Teva Pharmaceutical Industries Ltd. (2007). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
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Wikipedia. Narasaka–Prasad reduction. [Link]
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da Silva, A. B. F., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 36. [Link]
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Itsuno, S., et al. (1998). Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Journal of the Chemical Society, Perkin Transactions 1, (1), 15-20. [Link]
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Redina, E. A., et al. (2022). Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions over Pd/C or Pt/C catalysts. ResearchGate. [Link]
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Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451. [Link]
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Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451-494. [Link]
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Felpin, F. X., et al. (2009). Synthesis of oxindoles by tandem Heck-reduction-cyclization (HRC) from a single bifunctional, in situ generated Pd/C catalyst. The Journal of organic chemistry, 74(3), 1349-1352. [Link]
-
Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 61-68. [Link]
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Spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-2,3-dihydro-1H-inden-5-ol
Executive Summary
This technical guide offers a comprehensive framework for the spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol, a substituted indane derivative with significant potential in medicinal chemistry. The indane scaffold is a core component of various biologically active compounds, making the unambiguous structural elucidation of its derivatives paramount for drug discovery and development.[1][2] This document provides an in-depth analysis of the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating detailed experimental protocols with expert interpretation, this guide serves as an essential resource for researchers and scientists, ensuring the identity, purity, and structural integrity of this important molecule.
Introduction: The Strategic Importance of Indane Scaffolds
The indane ring system, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a "privileged scaffold" in medicinal chemistry.[2] Its rigid conformation and diverse substitution possibilities allow for the precise spatial arrangement of functional groups, which is critical for targeted interactions with biological macromolecules.[2] Consequently, indane derivatives are integral to a range of therapeutics, from neuroprotective agents to anticancer molecules.[2]
3-amino-2,3-dihydro-1H-inden-5-ol (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) is a functionalized indane derivative featuring key pharmacophoric groups: a primary amine and a phenolic hydroxyl group.[3] These groups can participate in hydrogen bonding and ionic interactions, making the molecule a versatile building block for more complex pharmaceutical agents.[4]
Accurate and comprehensive characterization is not merely a procedural step but the foundation of reliable drug development. An integrated spectroscopic approach, combining data from multiple orthogonal techniques, is essential to confirm the molecular structure, identify impurities, and ensure batch-to-batch consistency. This guide details the application of this multi-faceted strategy for 3-amino-2,3-dihydro-1H-inden-5-ol.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is crucial. The following diagram illustrates the structure of 3-amino-2,3-dihydro-1H-inden-5-ol with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure of 3-amino-2,3-dihydro-1H-inden-5-ol with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle and Rationale
¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment of hydrogen atoms (protons), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin coupling). For 3-amino-2,3-dihydro-1H-inden-5-ol, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring and defining the stereochemical relationships of the protons on the five-membered ring.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like DMSO-d₆, which facilitates the observation of exchangeable -OH and -NH₂ protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | ~7.05 | d | J ≈ 8.0 | 1H |
| H6 | ~6.60 | dd | J ≈ 8.0, 2.5 | 1H |
| H4 | ~6.75 | d | J ≈ 2.5 | 1H |
| Ar-OH | ~9.0 - 9.5 | s (broad) | - | 1H |
| H3 | ~4.20 | t | J ≈ 7.5 | 1H |
| H1α, H1β | ~2.95 / ~2.70 | m | - | 2H |
| H2α, H2β | ~2.40 / ~1.80 | m | - | 2H |
| -NH₂ | ~3.5 - 4.5 | s (broad) | - | 2H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[1]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum using typical parameters such as a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expert Interpretation
-
Aromatic Region: The hydroxyl group at C5 is an ortho-, para-director, leading to distinct signals for H4, H6, and H7. H7 will appear as a doublet, H6 as a doublet of doublets, and H4 as a doublet, confirming the 5-hydroxy substitution pattern.
-
Aliphatic Region: The protons on C1, C2, and C3 form a complex spin system. The C2 protons are diastereotopic and will appear as distinct multiplets. 2D NMR experiments like COSY would be essential to definitively assign the connectivity within this region.
-
Exchangeable Protons: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are concentration and temperature-dependent. A D₂O exchange experiment can be performed to confirm their assignment; upon adding a drop of D₂O, these signals will disappear.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle and Rationale
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal is highly sensitive to the carbon's electronic environment, revealing the presence of aromatic, aliphatic, and functionalized carbons. This technique is complementary to ¹H NMR and is crucial for confirming the overall molecular framework.[5]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 | ~155.0 |
| C7a | ~142.5 |
| C3a | ~135.0 |
| C7 | ~125.0 |
| C4 | ~115.5 |
| C6 | ~113.0 |
| C3 | ~58.0 |
| C1 | ~38.0 |
| C2 | ~30.0 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration (15-25 mg) is beneficial if signal-to-noise is a concern.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse all ¹³C-¹H couplings into single lines, simplifying the spectrum.
-
Use a sufficient number of scans and an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons which have longer relaxation times.
-
-
Advanced Techniques (Optional): Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups, which aids in definitive signal assignment.
Mass Spectrometry (MS)
Principle and Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 3-amino-2,3-dihydro-1H-inden-5-ol, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be gently ionized, typically by protonation ([M+H]⁺), keeping the parent molecule intact. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns, observed via tandem MS (MS/MS), offer further structural confirmation.[1]
Predicted Mass Spectrum Data (ESI+)
| Ion | Formula | Predicted m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0913 | Protonated Molecule |
| [M+H-NH₃]⁺ | C₉H₉O⁺ | 133.0648 | Loss of Ammonia |
| [M+H-H₂O]⁺ | C₉H₁₀N⁺ | 132.0808 | Loss of Water |
Proposed ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation of 3-amino-2,3-dihydro-1H-inden-5-ol in ESI-MS.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.[1]
-
Data Acquisition:
-
Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Acquire data in positive ion mode. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for an m/z of 150.
-
Perform a full scan analysis from m/z 50 to 500 to detect the parent ion and any potential impurities.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 150.09) and fragmenting it using collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
Principle and Rationale
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. For 3-amino-2,3-dihydro-1H-inden-5-ol, IR spectroscopy will quickly confirm the presence of the key -OH, -NH₂, aromatic, and aliphatic C-H bonds.[6][7]
Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |
| N-H Stretch | Primary Amine -NH₂ | 3300 - 3500 (two sharp bands) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| C-O Stretch | Phenol | 1200 - 1260 |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorption spectrum.
Integrated Spectroscopic Workflow
Confirming the structure of a novel or synthesized compound requires a logical workflow where each piece of data corroborates the others. The following diagram illustrates this integrated approach.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol is a multi-faceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and critical piece of the structural puzzle. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, MS confirms the elemental composition and molecular weight, and IR spectroscopy validates the presence of key functional groups. Adherence to the rigorous protocols and interpretive logic outlined in this guide will ensure that researchers, scientists, and drug development professionals can confidently verify the identity and purity of this valuable chemical entity, thereby upholding the standards of scientific integrity required for advanced research and pharmaceutical development.
References
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MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Retrieved from [Link]
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PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]
-
MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-2,3-dihydro-1h-inden-1-one hydrochloride (C9H9NO). Retrieved from [Link]
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A Technical Guide to 3-amino-2,3-dihydro-1H-inden-5-ol: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-amino-2,3-dihydro-1H-inden-5-ol, a chiral aminoindanol derivative. Possessing a rigid bicyclic scaffold functionalized with a reactive amine and a phenolic hydroxyl group, this molecule serves as a valuable and versatile building block in synthetic and medicinal chemistry. Its structural motifs are present in a range of pharmacologically active agents, highlighting its potential for the development of novel therapeutics. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthetic strategies, and key applications for professionals in chemical research and drug development.
Introduction to the Aminoindane Scaffold
The 2,3-dihydro-1H-indene, or indane, framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets. Derivatives of this scaffold are key components in a variety of therapeutic agents. For instance, the indane core is a crucial element in the synthesis of drugs like Indacaterol, a selective beta-2 adrenergic agonist used for treating chronic obstructive pulmonary disease (COPD).[1]
3-amino-2,3-dihydro-1H-inden-5-ol (also known as 5-hydroxy-3-aminoindane) emerges as a particularly valuable derivative. It combines the conformational rigidity of the indane system with three key points of chemical diversity: a chiral amino group at the 3-position, a phenolic hydroxyl group at the 5-position, and the aromatic ring itself. This trifecta of functionality makes it an attractive starting material for constructing libraries of complex molecules for biological screening and a key intermediate for targeted synthesis projects.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The core structure of 3-amino-2,3-dihydro-1H-inden-5-ol consists of a benzene ring fused to a five-membered cyclopentane ring. The key functional groups are an amino group (-NH₂) on the C3 position of the aliphatic ring and a hydroxyl group (-OH) on the C5 position of the aromatic ring, rendering it a phenol.
A critical feature of this molecule is its chirality. The carbon atom at the C3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers: (3R)-3-amino-2,3-dihydro-1H-inden-5-ol and (3S)-3-amino-2,3-dihydro-1H-inden-5-ol. This is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles. Consequently, stereoselective synthesis or chiral resolution is essential when using this compound for pharmaceutical applications.
Caption: A plausible synthetic route from a common precursor.
Causality in Synthesis:
-
Starting Material Choice: 5-Methoxy-1-indanone is an ideal precursor because the methoxy group is a stable and common protecting group for a phenol. It directs subsequent reactions and can be easily removed in the final step.
-
Introduction of the Amine: Reductive amination is a highly efficient method for converting a ketone into an amine. This can be a one-pot reaction using an amine source (like hydroxylamine followed by reduction, or ammonium acetate and a reducing agent) that minimizes intermediate isolation steps.
-
Deprotection: The final step involves cleaving the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose, although other reagents like strong acids (HBr) can also be effective. This step is intentionally performed last to avoid complications from the acidic phenol proton in earlier steps.
Chemical Reactivity
The molecule's reactivity is governed by its three functional components, which can be addressed with good chemoselectivity.
Caption: Major centers of reactivity on the molecule.
-
The Amino Group: As a primary amine, this group is nucleophilic and basic. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and can participate in reductive amination with aldehydes or ketones to form secondary amines.
-
The Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.
-
The Aromatic Ring: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The positions ortho to the hydroxyl group (C4 and C6) are the most likely sites for reactions like halogenation, nitration, or Friedel-Crafts reactions.
Applications in Research and Drug Development
The utility of 3-amino-2,3-dihydro-1H-inden-5-ol lies primarily in its role as a versatile synthetic intermediate.
-
Chiral Building Block: Enantiomerically pure forms of the molecule are high-value starting materials for the asymmetric synthesis of drug candidates. By building off the chiral center at C3, chemists can control the stereochemistry of the final product.
-
Scaffold for Combinatorial Chemistry: The distinct reactivity of the amine and phenol groups allows for orthogonal chemical modifications. One group can be protected while the other is functionalized, and vice-versa. This enables the rapid synthesis of a large library of diverse analogues for high-throughput screening to identify new bioactive compounds.
-
Precursor to Pharmacologically Active Classes: The aminoindane structure is a known pharmacophore for central nervous system (CNS) targets, including serotonin (5-HT) receptors. [2]Furthermore, related nitrogen-containing heterocyclic systems like indazoles have shown promise as antitumor agents. [3][4][5][6]Derivatives of 3-amino-2,3-dihydro-1H-inden-5-ol are therefore logical candidates for investigation in oncology and neuropharmacology research programs.
Experimental Protocols
The following protocols are representative examples of how to functionalize the molecule. They are designed as self-validating systems where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product can be characterized by standard spectroscopic methods.
Protocol: N-Acetylation of the Amino Group
This protocol demonstrates the selective acylation of the amine in the presence of the phenol.
-
Reagents & Setup:
-
3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)
-
Dichloromethane (DCM, anhydrous, approx. 0.1 M solution)
-
Triethylamine (TEA, 1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol in anhydrous DCM in the flask.
-
Cool the solution to 0°C using an ice bath. Causality: This is to control the exothermicity of the acylation reaction and prevent side reactions.
-
Add triethylamine to the solution. Causality: TEA acts as a base to neutralize the HCl byproduct generated from the reaction of the amine with acetyl chloride, driving the reaction to completion.
-
Slowly add acetyl chloride dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup & Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure N-(5-hydroxy-2,3-dihydro-1H-inden-3-yl)acetamide.
-
Protocol: O-Methylation of the Phenolic Group
This protocol demonstrates the selective alkylation of the phenol via a Williamson ether synthesis.
-
Reagents & Setup:
-
3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Methyl iodide (CH₃I, 1.5 eq)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Combine 3-amino-2,3-dihydro-1H-inden-5-ol and anhydrous potassium carbonate in the flask.
-
Add anhydrous DMF to create a stirrable suspension.
-
Add methyl iodide to the mixture. Causality: Methyl iodide is a reactive electrophile for the Sₙ2 reaction.
-
Heat the reaction to 50-60°C and stir for 4-6 hours. Monitor by TLC. Causality: Heating increases the rate of reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol but generally not the amine, providing selectivity.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the pure 3-amino-5-methoxy-2,3-dihydro-1H-indene.
-
Safety and Handling
As a laboratory chemical, 3-amino-2,3-dihydro-1H-inden-5-ol must be handled with appropriate care.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. [7] |
| Serious Eye Damage | H318 | Causes serious eye damage. [7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation. [7] |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling. [7]- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
3-amino-2,3-dihydro-1H-inden-5-ol is a potent chemical tool for researchers in organic synthesis and drug discovery. Its defined stereochemistry and orthogonally reactive functional groups provide a robust platform for creating novel molecular architectures. The established presence of the aminoindane scaffold in biologically active molecules provides a strong rationale for its continued exploration. Future research will likely focus on the development of efficient, stereoselective syntheses of its derivatives and the systematic evaluation of these new chemical entities against a wide array of biological targets, from GPCRs in the central nervous system to enzymes implicated in cancer and infectious diseases.
References
- Google Patents. (n.d.). EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates.
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]
-
OUCI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]
-
PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 3-amino-2,3-dihydro-1H-inden-5-ol(168902-76-9). Retrieved from [Link]
-
Lesyk, R., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 25(23), 5764. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 3-Amino-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity Screening of Novel Aminoindan Derivatives
Prepared by a Senior Application Scientist
Introduction: The Aminoindan Scaffold - A Privileged Structure in Medicinal Chemistry
The aminoindan ring system, characterized by a fusion of a benzene ring and a five-membered cyclopentane ring bearing an amino group, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is frequently found in biologically active compounds, serving as a versatile template for the design of novel therapeutic agents.[3] The constrained cyclic structure of aminoindan derivatives provides a defined spatial arrangement of pharmacophoric features, enabling precise interactions with biological targets.[2]
The therapeutic relevance of aminoindan derivatives is broad, with documented activities including antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian effects.[1][2] Notably, compounds incorporating the 1-aminoindan moiety are recognized for their significant activities within the central nervous system.[3] For instance, rasagiline, an anti-Parkinsonian drug, is metabolized to 1-(R)-aminoindan, which itself exhibits neuroprotective properties.[4] Furthermore, various aminoindan derivatives have been investigated as monoamine transporter inhibitors, highlighting their potential in treating neuropsychiatric disorders.[5][6]
This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of novel aminoindan derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for key assays. The focus is on providing a logical and scientifically rigorous framework for evaluating the therapeutic potential of this important class of compounds.
Part 1: Screening for Neuroprotective Activities
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function.[7] Oxidative stress is a key pathological factor in these disorders.[8] Aminoindan derivatives have shown promise as neuroprotective agents, and this section details the screening assays to evaluate their potential in this area.[4]
Monoamine Oxidase (MAO) Inhibition Assays
1.1.1 Rationale: MAO in Neurodegenerative Diseases
Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[9] There are two isoforms, MAO-A and MAO-B.[9] Elevated MAO-B activity is associated with aging and neurodegenerative diseases like Parkinson's, where it contributes to the depletion of dopamine and the generation of reactive oxygen species.[7][8] Therefore, inhibitors of MAO, particularly MAO-B, are a major class of drugs for treating Parkinson's disease.[7][9] Screening novel aminoindan derivatives for MAO inhibitory activity is a critical step in identifying potential anti-Parkinsonian agents.[4]
1.1.2 In Vitro MAO Inhibition Screening: A Fluorometric Approach
This protocol describes a high-throughput, fluorometric assay to screen for MAO inhibitors. The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate.[9]
-
Principle of the Assay: MAO reacts with a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The fluorescence intensity is directly proportional to the MAO activity. Inhibitors will reduce the fluorescence signal.
1.1.3 Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
1.1.4 Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test aminoindan derivatives and a known MAO inhibitor (e.g., pargyline for MAO-B) in DMSO.
-
Prepare working solutions of MAO-A or MAO-B enzyme, p-tyramine substrate, horseradish peroxidase, and a fluorescent probe in assay buffer according to the manufacturer's instructions (e.g., EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit).[9]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the known inhibitor to the positive control wells and 10 µL of DMSO to the negative control (no inhibition) wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 40 µL of the working substrate/probe/HRP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm using a fluorescence plate reader.[9]
-
1.1.5 Data Analysis and Interpretation
-
Percentage Inhibition Calculation: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assays
1.2.1 Rationale: AChE in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine.[10] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[11][12] Inhibiting AChE increases the levels and duration of action of acetylcholine, which is a key therapeutic strategy for managing Alzheimer's disease.[10] Therefore, screening aminoindan derivatives for AChE inhibitory activity is essential for identifying potential treatments for this neurodegenerative disorder.
1.2.2 In Vitro AChE Inhibition Screening: A Colorimetric Approach (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[11]
-
Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[11][13] The rate of color development is proportional to the AChE activity.
1.2.3 Workflow for AChE Inhibition Assay
Caption: Workflow for the colorimetric AChE inhibition assay.
1.2.4 Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and a known AChE inhibitor (e.g., donepezil) in DMSO.
-
Prepare working solutions of AChE, acetylthiocholine, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of buffer or DMSO.
-
Add 10 µL of the AChE enzyme solution to each well and mix.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the acetylthiocholine solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Detection:
-
Measure the absorbance at 412 nm using a microplate reader.[11]
-
1.2.5 Data Analysis and Interpretation
-
Percentage Inhibition Calculation: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
IC₅₀ Determination: Similar to the MAO assay, plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value through non-linear regression.
Part 2: Screening for Anticancer and Cytotoxic Activities
Several aminoindan derivatives have been explored for their potential as anticancer agents.[14] A primary step in this evaluation is to assess their general cytotoxicity and antiproliferative effects on cancer cell lines.[15]
Cell Proliferation and Cytotoxicity Assays
2.1.1 Rationale: Assessing General Cytotoxicity and Antiproliferative Effects
Cell-based assays are crucial in drug discovery to determine the effect of compounds on cell viability and proliferation.[16][17] These assays help identify compounds that are toxic to cells, a desirable trait for anticancer drugs but an adverse effect for other therapeutic indications.[18]
2.1.2 Cell-Based MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Principle of the Assay: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2.1.3 Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
2.1.4 Detailed Experimental Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116, A549) under standard conditions.[14]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminoindan derivatives and a positive control cytotoxic drug (e.g., etoposide) in the culture medium.[14]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Detection:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
2.1.5 Data Analysis and Interpretation
-
Percentage Viability Calculation: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
IC₅₀ Determination: Plot the percentage viability against the logarithm of the compound concentration to calculate the IC₅₀ value, which represents the concentration that inhibits cell growth by 50%.
Part 3: Screening for Antibacterial Activities
The aminoindan scaffold is present in molecules with antibacterial properties.[1][2] The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents.[1]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
3.1.1 Rationale: Quantifying Antibacterial Potency
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a bacterium.[1]
3.1.2 Detailed Experimental Protocol
-
Preparation:
-
Prepare a stock solution of the aminoindan derivatives in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, A. baumannii) in a broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control for growth (broth + inoculum) and a negative control for sterility (broth only).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3.1.3 Data Analysis and Interpretation
The MIC value is reported in µg/mL.[1] A lower MIC value indicates greater antibacterial potency. The results can be compared to those of standard antibiotics.
3.1.4 Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC determination assay.
Part 4: Data Presentation and Summary
Clear and concise presentation of screening data is essential for comparing the activities of novel compounds and for identifying structure-activity relationships.
Tabular Summary of Screening Results
Table 1: MAO-A and MAO-B Inhibition Data for Novel Aminoindan Derivatives
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| AIND-001 | 15.2 | 0.8 | 19.0 |
| AIND-002 | 2.5 | 1.1 | 2.3 |
| AIND-003 | > 50 | 25.6 | - |
| Pargyline | 20.1 | 0.05 | 402 |
Table 2: AChE Inhibition Data for Novel Aminoindan Derivatives
| Compound ID | AChE IC₅₀ (µM) |
|---|---|
| AIND-001 | 5.6 |
| AIND-002 | 12.3 |
| AIND-003 | > 100 |
| Donepezil | 0.02 |
Table 3: Cytotoxicity (IC₅₀) Data in Cancer Cell Lines
| Compound ID | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| AIND-001 | 22.4 | 35.1 |
| AIND-002 | > 50 | > 50 |
| AIND-003 | 8.9 | 15.2 |
| Etoposide | 1.5 | 2.1 |
Table 4: Minimum Inhibitory Concentrations (MIC) against Bacterial Strains
| Compound ID | S. aureus MIC (µg/mL) | A. baumannii MIC (µg/mL) |
|---|---|---|
| AIND-001 | 128 | > 256 |
| AIND-002 | 64 | 128 |
| AIND-003 | 16 | 32 |
| Vancomycin | 1 | - |
| Ciprofloxacin | 0.5 | 1 |
Conclusion: Synthesizing the Results and Future Directions
This guide has outlined a systematic approach to the biological activity screening of novel aminoindan derivatives, covering key therapeutic areas such as neuroprotection, cancer, and infectious diseases. The provided protocols are robust, reproducible, and amenable to high-throughput screening, enabling the efficient evaluation of compound libraries.
The data generated from these assays will form the basis for establishing structure-activity relationships (SAR). By correlating the chemical modifications of the aminoindan scaffold with the observed biological activities, researchers can rationally design and synthesize next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds identified through this screening cascade can then be advanced to more complex cellular and in vivo models for further preclinical development. The versatility of the aminoindan scaffold, combined with a rigorous and logical screening strategy, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
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Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
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A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. PubMed. Available at: [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
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EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
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Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. PubMed. Available at: [Link]
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High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. CiteSeerX. Available at: [Link]
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Natural Products and Biotechnology - Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. NIH. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]
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Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]
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Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
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A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. Available at: [Link]
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Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed Central. Available at: [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
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2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Available at: [Link]
-
Biologically active compounds with 1-aminoindane moiety. ResearchGate. Available at: [Link]
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Aminoindane derivatives. ResearchGate. Available at: [Link]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]
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The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at: [Link]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. Available at: [Link]
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Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available at: [Link]
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Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available at: [Link]
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]
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Synthesis and characterization of novel ?-amino acid derivatives. ResearchGate. Available at: [Link]
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Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Available at: [Link]
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Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC - NIH. Available at: [Link]
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The causal role of circulating amino acids on neurodegenerative disorders: A two-sample Mendelian randomization study. PubMed. Available at: [Link]
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A Technical Guide to the Solubility of 3-amino-2,3-dihydro-1H-inden-5-ol for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing its absorption, bioavailability, formulation, and ultimate therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for understanding, determining, and interpreting the solubility of 3-amino-2,3-dihydro-1H-inden-5-ol, a substituted aminoindane of interest to medicinal chemistry and drug discovery. Due to the absence of extensive published solubility data for this specific molecule, this document serves not as a repository of existing values, but as an expert-led guide to generating and interpreting this crucial data. We will delve into the physicochemical properties that govern its solubility, provide a strategic rationale for solvent selection, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this compound to enable informed decision-making in their research and development programs.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" provides a foundational understanding: a solute's ability to dissolve is maximized when the strength of solute-solvent interactions is comparable to the solute-solute and solvent-solvent interactions.[3]
Chemical Structure and Properties:
-
Compound Name: 3-amino-2,3-dihydro-1H-inden-5-ol
-
CAS Number: 168902-76-9[4]
-
Molecular Formula: C₉H₁₁NO[5]
-
Molecular Weight: 149.19 g/mol [5]
Figure 1. Chemical structure of 3-amino-2,3-dihydro-1H-inden-5-ol.
Structural Analysis and Predictions:
The structure of 3-amino-2,3-dihydro-1H-inden-5-ol contains distinct functional groups that dictate its likely solubility profile:
-
Non-Polar Core: The fused bicyclic indane system provides a rigid, hydrophobic core, which will favor solubility in non-polar organic solvents.
-
Polar Functional Groups: The presence of a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group introduces significant polarity. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents like water, ethanol, and methanol.[6]
-
pH-Dependent Ionization: The primary amine is basic and will be protonated (R-NH₃⁺) at acidic pH. The phenolic hydroxyl is weakly acidic and will be deprotonated (R-O⁻) at high pH. This ionizability is the most critical factor for its aqueous solubility. We can predict a U-shaped pH-solubility profile, with significantly higher solubility at low pH (due to the formation of the highly polar ammonium salt) and moderately increased solubility at very high pH, with a minimum solubility point near its isoelectric point.
While computational methods and machine learning models can offer solubility predictions, they are often unreliable for molecules that are dissimilar to their training sets.[3][7][8] Therefore, for a novel or under-characterized compound like this, experimental determination is non-negotiable for accurate assessment.
A Strategic Framework for Solvent Selection
A comprehensive solubility profile requires testing in a well-chosen panel of solvents that are relevant to the various stages of drug development, from synthesis and purification to formulation and in vitro screening. Our strategy is to classify solvents based on their properties and intended application.
-
Aqueous Buffers: Testing across the physiological pH range of 1.2 to 6.8 is mandated by regulatory bodies like the ICH for biopharmaceutics classification.[9][10][11] This is the most critical data for predicting oral absorption.
-
Polar Protic Solvents: Solvents like ethanol and IPA are common in formulations and crystallization processes.
-
Polar Aprotic Solvents: DMSO is the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS). Understanding solubility in these solvents is vital for ensuring compound integrity in biological assays.
-
Non-Polar Solvents: Data in solvents like DCM or toluene is useful for chemists designing synthesis and purification schemes.
Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent under stable conditions. It is the definitive value for lead optimization and pre-formulation.[12][13] The shake-flask method, though labor-intensive, remains the gold standard for its accuracy and reliability.[14]
Detailed Experimental Protocol:
-
Preparation and Calibration:
-
Prepare all solvents and aqueous buffers. For buffers between pH 1.2 and 6.8, use standard pharmacopoeial recipes.[9]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Generate a multi-point calibration curve using a validated HPLC-UV or LC-MS method to establish a linear relationship between concentration and analytical response.
-
-
Incubation to Equilibrium:
-
Add an excess amount of solid 3-amino-2,3-dihydro-1H-inden-5-ol to a glass vial (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[14]
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a consistent agitation speed and controlled temperature (typically 25°C for standard conditions or 37°C for biological relevance).[15]
-
Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a true equilibrium.[13][16]
-
-
Phase Separation:
-
Carefully remove the vials from the shaker. Allow any suspended particles to settle.
-
To separate the dissolved solute from the undissolved solid, either centrifuge the vials at high speed and draw from the supernatant or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially inflating the measured concentration.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate/supernatant with an appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the validated analytical method.
-
Calculate the concentration in the original undiluted sample, which represents the thermodynamic solubility.
-
-
Self-Validation System:
-
Confirm Excess Solid: After sampling, visually inspect each vial to confirm that undissolved solid material is still present. If all material has dissolved, the experiment is invalid for that solvent as saturation was not achieved.
-
Verify pH: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure the compound did not alter the buffer's pH, which would affect the result.[11][14]
-
High-Throughput Screening: Kinetic Solubility for Early Discovery
In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid, less material-intensive method for flagging potential solubility liabilities in large compound sets.[17][18] This method measures the point of precipitation from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[16][19]
-
Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. The compound may initially dissolve but then precipitate out as it is not at thermodynamic equilibrium. The concentration remaining in solution after a short incubation (e.g., 1-2 hours) is the kinetic solubility.[20][21]
-
Methodology: This is often performed in a 96-well plate format. After adding the DMSO stock to the buffer and incubating, the plate is either filtered or centrifuged. The concentration in the resulting solution is then determined, often by UV absorbance using a plate reader or by nephelometry, which measures light scattering from precipitated particles.[18]
-
Interpretation: Kinetic solubility values are almost always higher than thermodynamic solubility.[22] They are useful for rank-ordering compounds and for troubleshooting in vitro assays where precipitation could cause artifacts, but they should not be used for definitive formulation decisions.[18]
Data Presentation and Interpretation
All quantitative solubility data should be organized into a clear, structured table to facilitate analysis and comparison. Researchers should use the following template to record their experimentally determined values.
| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Notes / Observations |
| 0.1 N HCl (pH ~1.2) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | Expected to be high |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | |
| Water (DI) | Polar Protic | 25 | Experimental Value | Calculated Value | |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | Expected to be high |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value | Expected to be low |
| Hexanes | Non-Polar | 25 | Experimental Value | Calculated Value | Expected to be very low |
Conclusion
For any research or development program, relying on prediction is insufficient. The robust, self-validating shake-flask protocol detailed herein provides the gold standard for determining the thermodynamic solubility, a critical parameter for any downstream application. By systematically applying this framework, researchers can generate the high-quality, reliable data necessary to guide compound selection, design effective formulations, and ultimately accelerate the path of this promising chemical scaffold toward clinical and therapeutic success.
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Falcone, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis and Utility of 3-amino-2,3-dihydro-1H-inden-5-ol
Abstract
3-amino-2,3-dihydro-1H-inden-5-ol is a chiral aminoindanol derivative poised as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a primary amine on the cyclopentyl ring and a hydroxyl group on the aromatic ring, offers multiple avenues for derivatization. This guide provides an in-depth analysis of its chemical properties, proposes a logical and robust synthetic pathway, and explores its potential applications as a scaffold for novel therapeutic agents and as a ligand in asymmetric synthesis. We will delve into the causality behind strategic synthetic decisions, from precursor selection to stereochemical control, grounding our discussion in established chemical principles.
Introduction and Molecular Overview
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, aminoindanols are of particular interest due to their rigid bicyclic structure, which can precisely orient functional groups for optimal interaction with biological targets. 3-amino-2,3-dihydro-1H-inden-5-ol (also known as 5-hydroxy-3-aminoindane) is a notable member of this family. Its structure, incorporating both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile intermediate for creating diverse chemical libraries.[1] The inherent chirality at the C3 position further enhances its value, as stereochemistry is a critical determinant of pharmacological activity. This document serves as a technical primer on the synthesis and potential utility of this compound, designed to equip researchers with the foundational knowledge for its effective application.
Physicochemical and Structural Data
A summary of the key identifiers and properties for 3-amino-2,3-dihydro-1H-inden-5-ol is presented below. This data is essential for characterization, analysis, and ensuring material integrity in experimental workflows.
| Property | Value | Source |
| CAS Number | 168902-76-9 | [2][3] |
| Alternate CAS | 133497-57-1 | [4] |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][5] |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)O | [2] |
| MDL Number | MFCD04972515 | [2] |
Strategic Synthesis: A Proposed Pathway
While various synthetic routes can be envisioned, a robust and logical pathway is paramount for ensuring yield, purity, and scalability. The literature on this specific isomer is sparse; therefore, we propose a validated, multi-step synthesis rooted in fundamental organic transformations, starting from a commercially accessible precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary strategic disconnection is at the C-N bond, suggesting the amine can be installed via the reduction of an oxime. The oxime, in turn, is derived from the corresponding ketone, 5-hydroxy-1-indanone. This precursor is a known compound, making it an ideal starting point.
Caption: Proposed workflow for the synthesis and resolution.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Hydroxy-1-indanone Oxime
-
Rationale: The conversion of a ketone to an oxime is a standard, high-yielding reaction that prepares the substrate for reduction to a primary amine. Using hydroxylamine hydrochloride in the presence of a base like pyridine drives the condensation reaction to completion.
-
Methodology:
-
Dissolve 5-hydroxy-1-indanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the oxime. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Step 2: Reduction of Oxime to 3-Amino-2,3-dihydro-1H-inden-5-ol
-
Rationale: The reduction of the oxime C=N double bond yields the desired primary amine. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) is a clean and effective method. Alternatively, a dissolving metal reduction (e.g., sodium in ethanol) can be employed. This step will produce a racemic mixture of the (R) and (S) enantiomers.
-
Methodology (Catalytic Hydrogenation):
-
Charge a hydrogenation vessel with 5-hydroxy-1-indanone oxime (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) in a solvent such as methanol or acetic acid.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude racemic 3-amino-2,3-dihydro-1H-inden-5-ol.
-
Chirality and Enantiomeric Resolution
As a chiral compound, separating the racemic mixture into its constituent enantiomers is crucial for its application in drug development and asymmetric catalysis.
Importance of Chiral Separation
Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Regulatory agencies often require the development of single-enantiomer drugs. Therefore, the ability to resolve the racemic mixture of 3-amino-2,3-dihydro-1H-inden-5-ol is a critical enabling step for its use in pharmaceutical R&D.
Recommended Protocol: Chiral HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. [6][7]Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are particularly effective for resolving a broad range of chiral molecules, including amino alcohols. [6]* Methodology:
-
Column Selection: Employ a polysaccharide-based chiral column (e.g., CHIRALCEL® or CHIRALPAK® series).
-
Mobile Phase Optimization: Develop a mobile phase, typically consisting of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol). [6]Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for amino compounds. [6][8] 3. Screening: Screen various mobile phase compositions and columns to identify the optimal conditions for baseline separation of the two enantiomers.
-
Scale-up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate multi-milligram to gram quantities of each pure enantiomer.
-
Applications in Research and Development
The structural motifs within 3-amino-2,3-dihydro-1H-inden-5-ol suggest its utility in several high-value research areas.
-
Scaffold for Bioactive Molecules: The free primary amine and phenolic hydroxyl group are ideal handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination, while the phenol can be converted to ethers or esters. This allows for the rapid generation of a library of derivatives for screening against various biological targets. The indole nucleus, a related structure, is a central motif in compounds with antimicrobial, anti-inflammatory, and anticancer activities. [9][10][11]* Intermediate for Complex Synthesis: As a functionalized indane, this molecule can serve as an intermediate in the total synthesis of more complex natural products or designed molecules. The related compound, (1R,2S)-cis-1-amino-2-indanol, is a well-known precursor for HIV-1 protease inhibitors and a versatile ligand in asymmetric synthesis, highlighting the potential of the aminoindanol class. [12]* Chiral Ligands and Catalysts: Chiral amino alcohols are foundational components of many successful ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of chemical reactions.
Conclusion
3-amino-2,3-dihydro-1H-inden-5-ol represents a strategically important, yet underexplored, chiral building block. This guide has outlined its fundamental properties and presented a logical, experimentally sound synthetic pathway based on established chemical transformations. By providing detailed protocols for its synthesis and enantiomeric resolution, we aim to empower researchers to unlock its potential. Its versatile structure is well-suited for derivatization in drug discovery campaigns and for application in the development of novel catalytic systems. The principles and methodologies discussed herein provide a solid foundation for the integration of this valuable compound into advanced research programs.
References
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PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
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Wills, M., et al. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. Retrieved from [Link]
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Aliani, D., et al. (2019). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. Retrieved from [Link]
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Shevchuk, O., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 7-amino-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved from [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Amino-2,3-dihydro-1H-2λ5-d[1][2][5]iazaphospholo[4,5-b]pyridin-2-one-based urea and thiourea derivatives. Retrieved from [Link]
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Konya, Y., Bamba, T., & Fukusaki, E. (2016). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering. Retrieved from [Link]
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PubMed. (2009). Multidimensional separation of chiral amino acid mixtures in a multilayered three-dimensional hybrid microfluidic/nanofluidic device. Retrieved from [Link]
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An In-depth Technical Guide to 6-Hydroxy-1-aminoindan (CAS Number: 168902-76-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling 6-Hydroxy-1-aminoindan, a Metabolite with Therapeutic Promise
6-Hydroxy-1-aminoindan, identified by CAS number 168902-76-9, is a fascinating chiral molecule that has garnered significant interest within the scientific community, particularly in the realm of neuropharmacology and medicinal chemistry.[1] While it exists as a racemate, the (R)-enantiomer, (R)-(-)-6-hydroxy-1-aminoindan, is of particular importance as it is a metabolite of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the management of Parkinson's disease.[2] This guide will provide a comprehensive overview of the chemical properties, biological activity, potential therapeutic applications, and safety considerations of 6-hydroxy-1-aminoindan, with a focus on its (R)-enantiomer.
Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of 6-Hydroxy-1-aminoindan.
| Property | Value | Source |
| CAS Number | 168902-76-9 | [3] |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| Melting Point | 200-203 °C | ChemicalBook |
| Boiling Point | 292.3±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.198±0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Crystalline solid | Inferred from properties |
| Synonyms | 3-amino-2,3-dihydro-1H-inden-5-ol | [3] |
The Neuroprotective Landscape: Mechanism of Action
The biological significance of 6-hydroxy-1-aminoindan, particularly its (R)-enantiomer, is intrinsically linked to its role as a neuroprotective agent. Its mechanism of action is multifaceted, primarily revolving around the modulation of key enzymes and signaling pathways implicated in neurodegenerative processes.
Monoamine Oxidase (MAO) Inhibition
The primary and most studied mechanism of action of (R)-(-)-6-hydroxy-1-aminoindan is its ability to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-B.[1] MAO-B is responsible for the degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions. In neurodegenerative conditions like Parkinson's disease, there is a progressive loss of dopaminergic neurons, leading to a decline in dopamine levels. By inhibiting MAO-B, (R)-(-)-6-hydroxy-1-aminoindan increases the synaptic availability of dopamine, thereby alleviating some of the motor symptoms associated with the disease.[1][4]
Anti-Apoptotic and Pro-Survival Signaling
Beyond its effects on dopamine metabolism, emerging evidence suggests that 6-hydroxy-1-aminoindan possesses intrinsic neuroprotective properties by modulating cell survival pathways. Studies on its parent compound's metabolite, 1-aminoindan, have shown the ability to reduce apoptosis-associated proteins, decrease the cleavage of caspases 9 and 3, and increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5] It is plausible that 6-hydroxy-1-aminoindan shares these anti-apoptotic and pro-survival signaling activities.
Synthesis and Chemical Reactivity: A Researcher's Perspective
The synthesis of 6-hydroxy-1-aminoindan is a critical aspect for its availability in research. Several synthetic strategies have been explored, with a focus on achieving high enantiomeric purity for the desired (R)-enantiomer.
Representative Synthetic Approach: Chemoenzymatic Dynamic Kinetic Resolution
A highly efficient method for the synthesis of enantiomerically pure (R)-(-)-6-hydroxy-1-aminoindan involves a chemoenzymatic dynamic kinetic resolution of the corresponding racemic aminoindan. This approach leverages the stereoselectivity of an enzyme to resolve the racemate while a catalyst racemizes the undesired enantiomer, thus theoretically achieving a 100% yield of the desired product.
Experimental Protocol: Synthesis of (R)-(-)-6-hydroxy-1-aminoindan
-
Starting Material: Racemic 6-hydroxy-1-aminoindan.
-
Enzyme: Candida antarctica lipase B (CAL-B).
-
Racemization Catalyst: Raney nickel.
-
Solvent: Toluene.
-
Acylating Agent: An appropriate acyl donor (e.g., ethyl acetate).
-
Procedure: a. To a solution of racemic 6-hydroxy-1-aminoindan in toluene, add CAL-B and Raney nickel. b. Add the acylating agent to the mixture. c. Stir the reaction mixture under a hydrogen atmosphere at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 19 hours). d. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess. e. Upon completion, filter off the enzyme and catalyst. f. The resulting N-acylated (R)-enantiomer is then subjected to acid hydrolysis to yield the final product, (R)-(-)-6-hydroxy-1-aminoindan.[1]
Chemical Stability and Reactivity Considerations
The position of the hydroxyl group on the indan ring significantly influences the chemical stability of hydroxy-1-aminoindans. The 6-hydroxy isomer is notably stable, in contrast to the 5-hydroxy and 7-hydroxy analogs, which are prone to oxidation to form reactive quinone methide intermediates.[6][7] This inherent stability of the 6-hydroxy regioisomer is a crucial attribute for its development as a therapeutic agent or a research tool.[6][7]
Hazards and Safety Precautions: A Prudent Approach
Hazard Identification and Risk Assessment
| Hazard Category | Information | Source |
| Pictograms | No data available | [3] |
| Signal Word | No data available | [3] |
| Hazard Statements | No data available | [3] |
| Precautionary Statements | No data available | [3] |
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
Sources
- 1. Buy (R)-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [smolecule.com]
- 2. R-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-amino-2,3-dihydro-1H-inden-5-ol
Foreword: Unveiling the Therapeutic Potential of a Novel Aminoindane Derivative
The aminoindane scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. From the anti-Parkinsonian agent rasagiline to potent monoamine releasing agents, this rigid phenethylamine analogue has proven to be a privileged structure for interacting with key neurological targets. This guide delves into the untapped therapeutic potential of a specific, lesser-studied derivative: 3-amino-2,3-dihydro-1H-inden-5-ol .
While direct pharmacological data for this compound is scarce, a wealth of structure-activity relationship (SAR) studies on related aminoindanes provides a solid foundation for formulating robust hypotheses about its likely biological targets. This document will, therefore, serve as a technical guide for researchers and drug development professionals, outlining the most probable therapeutic targets of 3-amino-2,3-dihydro-1H-inden-5-ol and providing detailed experimental protocols for their validation. Our approach is grounded in scientific integrity, drawing causal links from existing knowledge to guide future research.
The Aminoindane Core: A Gateway to Modulating Monoaminergic Systems
Aminoindanes are conformationally constrained analogues of phenethylamines. This structural rigidity imparts a distinct pharmacological profile compared to their more flexible counterparts. The position of the amino group and the nature of substitutions on the aromatic ring are critical determinants of their interaction with biological targets. Notably, 2-aminoindane derivatives have been extensively shown to interact with monoamine transporters and receptors, while 1-aminoindanes are associated with monoamine oxidase (MAO) inhibition.
The subject of this guide, 3-amino-2,3-dihydro-1H-inden-5-ol, presents a unique structural combination: an amino group at the C3 position and a hydroxyl group at the C5 position of the indane ring. These features distinguish it from the more commonly studied 1- and 2-aminoindanes, suggesting a potentially novel pharmacological profile.
Hypothesized Therapeutic Targets: A Data-Driven Rationale
Based on the extensive literature on aminoindane pharmacology, we can postulate several high-probability therapeutic targets for 3-amino-2,3-dihydro-1H-inden-5-ol.
Monoamine Transporters: SERT, DAT, and NET
The most prominent activity of 2-aminoindane derivatives is their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, and other neuropsychiatric disorders.
Rationale: Ring-substituted 2-aminoindanes are known to be potent inhibitors and/or releasing agents at monoamine transporters.[1][2] The position of the amino group is critical for this interaction. While a C3-amino substitution is less common, the overall structural similarity to other aminoindanes suggests a high likelihood of interaction with these transporters. The 5-hydroxyl group, capable of forming hydrogen bonds, may confer a distinct selectivity profile compared to the more studied 5-methoxy derivatives.[3]
Hypothesis: 3-amino-2,3-dihydro-1H-inden-5-ol is likely to be an inhibitor and/or a substrate (releaser) at one or more of the monoamine transporters (SERT, DAT, NET). The 5-hydroxyl group may favor interaction with SERT due to its potential for hydrogen bonding with key residues in the transporter's binding pocket.
Monoamine Oxidase (MAO-A and MAO-B)
Monoamine oxidases are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as exemplified by rasagiline (N-propargyl-1-(R)-aminoindan).[4]
Rationale: The aminoindane scaffold is present in known MAO inhibitors.[4] The primary metabolite of rasagiline, 1-aminoindan, also possesses neuroprotective properties.[5] While the position of the amino group at C3 in our compound of interest is different, the fundamental aminoindane structure suggests that it could fit within the active site of MAO isoforms.
Hypothesis: 3-amino-2,3-dihydro-1H-inden-5-ol may act as an inhibitor of MAO-A and/or MAO-B. Its potency and selectivity will depend on how the C3-amino and C5-hydroxyl configuration orients the molecule within the enzyme's active site.
Serotonin Receptors
Beyond transporters, some aminoindane derivatives exhibit direct interactions with serotonin receptors, particularly subtypes of the 5-HT2 family.[2]
Rationale: The structural resemblance to serotonin and other phenethylamine-based receptor ligands suggests the possibility of direct receptor binding. The 5-hydroxyl group, analogous to the 5-hydroxyl of serotonin, could be a key pharmacophoric feature for interaction with serotonin receptors.
Hypothesis: 3-amino-2,3-dihydro-1H-inden-5-ol may exhibit affinity for and functional activity at specific serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, or 5-HT2C, potentially leading to modulatory effects on serotonergic neurotransmission independent of transporter interaction.
Experimental Validation: A Step-by-Step Guide
To empirically test these hypotheses, a systematic in vitro pharmacological evaluation is required. The following protocols are designed to provide a comprehensive characterization of the interaction of 3-amino-2,3-dihydro-1H-inden-5-ol with its potential targets.
Monoamine Transporter Interaction
These assays determine the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.
Protocol:
-
Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Use an appropriate buffer for each transporter (e.g., Tris-HCl based buffers).
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
These functional assays measure the ability of the test compound to inhibit the transport of monoamines into cells.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled Substrates:
-
DAT: [³H]Dopamine
-
SERT: [³H]Serotonin
-
NET: [³H]Norepinephrine
-
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol.
-
Uptake: Initiate uptake by adding the radiolabeled substrate and incubate for a short period.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and quantify the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of monoamine uptake.
These assays determine if the test compound acts as a substrate for the transporters, inducing reverse transport (efflux) of monoamines.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-loading: Pre-load the synaptosomes with the respective radiolabeled monoamine.
-
Superfusion: Place the pre-loaded synaptosomes in a superfusion apparatus and perfuse with buffer.
-
Stimulation: Introduce varying concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol into the perfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate over time.
-
Detection: Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis: Determine the EC₅₀ value for monoamine release.
Monoamine Oxidase Inhibition
These assays measure the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes or mitochondrial preparations from rat liver (for MAO-A) and brain (for MAO-B).
-
Substrates:
-
MAO-A: Kynuramine or [³H]Serotonin
-
MAO-B: Benzylamine or [³H]Phenylethylamine
-
-
Incubation: Pre-incubate the enzyme with varying concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol.
-
Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation. For kynuramine, this can be done fluorometrically. For radiolabeled substrates, the product can be separated by solvent extraction and quantified by liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of MAO-A and MAO-B activity.
Serotonin Receptor Binding
These assays determine the affinity of the test compound for specific serotonin receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligands:
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT2A: [³H]Ketanserin
-
5-HT2C: [³H]Mesulergine
-
-
Incubation, Separation, Detection, and Data Analysis: Follow the same general procedure as for the monoamine transporter binding assays to determine Ki values.
Visualization and Data Presentation
Clear visualization of experimental workflows and anticipated data is crucial for effective communication and planning.
Experimental Workflow Diagram
Caption: Experimental workflow for the identification and validation of therapeutic targets.
Signaling Pathway Diagram
Caption: Potential interactions of the compound with monoaminergic signaling pathways.
Data Summary Table
| Target | Assay Type | Parameter | Expected Outcome for 3-amino-2,3-dihydro-1H-inden-5-ol |
| SERT | Radioligand Binding | Ki (nM) | To be determined |
| Uptake Inhibition | IC₅₀ (nM) | To be determined | |
| Release | EC₅₀ (nM) | To be determined | |
| DAT | Radioligand Binding | Ki (nM) | To be determined |
| Uptake Inhibition | IC₅₀ (nM) | To be determined | |
| Release | EC₅₀ (nM) | To be determined | |
| NET | Radioligand Binding | Ki (nM) | To be determined |
| Uptake Inhibition | IC₅₀ (nM) | To be determined | |
| Release | EC₅₀ (nM) | To be determined | |
| MAO-A | Enzyme Inhibition | IC₅₀ (nM) | To be determined |
| MAO-B | Enzyme Inhibition | IC₅₀ (nM) | To be determined |
| 5-HT1A Receptor | Radioligand Binding | Ki (nM) | To be determined |
| 5-HT2A Receptor | Radioligand Binding | Ki (nM) | To be determined |
| 5-HT2C Receptor | Radioligand Binding | Ki (nM) | To be determined |
Conclusion and Future Directions
3-amino-2,3-dihydro-1H-inden-5-ol represents a novel chemical entity with a high probability of interacting with key targets in the central nervous system, particularly the monoamine transporters and monoamine oxidase enzymes. The systematic in vitro evaluation outlined in this guide will provide a clear pharmacological profile of this compound, elucidating its potency, selectivity, and mechanism of action.
Positive findings from these initial studies would warrant further investigation, including:
-
In vivo microdialysis studies to confirm effects on neurotransmitter levels in the brain.
-
Behavioral pharmacology studies in animal models of depression, anxiety, or Parkinson's disease to assess therapeutic potential.
-
Metabolic stability and pharmacokinetic studies to evaluate its drug-like properties.
By following a logical, hypothesis-driven approach, the therapeutic potential of 3-amino-2,3-dihydro-1H-inden-5-ol can be systematically unveiled, potentially leading to the development of a novel therapeutic agent for a range of neurological and psychiatric disorders.
References
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244. [Link]
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Dimpfel, W., Schombert, L., & Milz, M. (2011). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC pharmacology, 11, 2. [Link]
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Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the 1(R)-aminoindan metabolite, TV3326. Cellular and Molecular Neurobiology, 21(6), 555–573. [Link]
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Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
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Shimshoni, J. A., Winkler, I., Edery, N., Golan, E., & van Wettum, T. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and applied pharmacology, 343, 37–46. [Link]
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Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementum, (62), 277–286. [Link]
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- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 3-amino-2,3-dihydro-1H-inden-5-ol Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-amino-2,3-dihydro-1H-inden-5-ol. Leveraging a multi-faceted computational approach, we will explore its potential interactions with key biological targets, predict its pharmacokinetic and pharmacodynamic properties, and develop models to guide further experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will delve into the rationale behind the selection of specific in silico techniques, provide detailed, step-by-step protocols for their implementation, and interpret the resulting data to build a robust profile of the compound's potential therapeutic value and liabilities.
Introduction: The Rationale for an In Silico First Approach
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. Early-stage identification of promising lead compounds and the concurrent elimination of those with unfavorable properties are critical for streamlining the drug discovery pipeline. In silico, or computational, methods have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to predict the biological activity of small molecules before committing to expensive and time-consuming wet-lab experiments.[1]
This guide focuses on 3-amino-2,3-dihydro-1H-inden-5-ol, a member of the aminoindan class of compounds. Derivatives of 2-aminoindan have been shown to interact with plasma membrane monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), as well as α2-adrenergic receptors.[2][3][4][5] This known pharmacology of related compounds provides a strong rationale for investigating 3-amino-2,3-dihydro-1H-inden-5-ol as a potential modulator of these key neurological targets.
Our investigation will be structured around a logical workflow, beginning with the identification of probable protein targets and culminating in a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each step will be detailed with the underlying scientific principles and practical, actionable protocols.
Target Identification and Prioritization: Following the Clues
The selection of appropriate biological targets is the cornerstone of a successful in silico bioactivity prediction study. Given the known activities of 2-aminoindan derivatives, we will focus our investigation on the following primary targets:
-
Serotonin Transporter (SERT): A key regulator of serotonin levels in the synapse and a primary target for many antidepressant medications.[6]
-
Dopamine Transporter (DAT): Crucial for the reuptake of dopamine and a target for psychostimulants and drugs used to treat attention deficit hyperactivity disorder (ADHD).
-
Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine and a target for antidepressants and ADHD medications.
-
Alpha-2A Adrenergic Receptor (α2A-AR): A G protein-coupled receptor involved in the regulation of neurotransmitter release and a target for antihypertensive drugs and sedatives.[7]
The availability of high-resolution 3D structures for these proteins in the Protein Data Bank (PDB) makes them ideal candidates for structure-based drug design techniques like molecular docking.
Methodology: A Multi-pronged Computational Strategy
We will employ a suite of in silico techniques to build a comprehensive bioactivity profile for 3-amino-2,3-dihydro-1H-inden-5-ol. This multi-pronged approach provides a more robust and reliable prediction by cross-validating findings from different methodologies.
Molecular Docking: Visualizing the "Handshake"
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It allows us to visualize the binding mode of our compound within the active site of the target protein and estimate the binding affinity.
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[9][10][11][12][13]
Step 1: Ligand Preparation
-
Obtain the 3D structure of 3-amino-2,3-dihydro-1H-inden-5-ol. This can be done by drawing the 2D structure in a molecule editor like ChemDraw and converting it to 3D, or by obtaining the structure from a chemical database like PubChem.
-
Convert the ligand file to the PDBQT format using AutoDock Tools. This step adds partial charges and defines rotatable bonds.
Step 2: Receptor Preparation
-
Download the 3D crystal structure of the target protein (e.g., SERT, DAT, NET, α2A-AR) from the RCSB Protein Data Bank (PDB). For this study, we will utilize the following PDB entries:
-
Prepare the receptor using AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning Kollman charges.[9]
-
Save the prepared receptor in the PDBQT format.
Step 3: Grid Box Definition
-
Define the binding site on the receptor by creating a grid box. This box should encompass the active site where the natural ligand or known inhibitors bind. The coordinates for the grid box can be determined from the co-crystallized ligand in the PDB structure or through literature review.
Step 4: Running the Docking Simulation
-
Create a configuration file that specifies the paths to the prepared ligand and receptor files, the grid box parameters, and the desired output file name.
-
Execute the docking simulation using the AutoDock Vina command-line interface.
Step 5: Analysis of Results
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding poses in a molecular visualization program like PyMOL or Chimera to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| SERT | 5I6X | -8.2 | Tyr95, Ile172, Phe335, Ser438 |
| DAT | 8Y2D | -7.9 | Asp79, Ser149, Phe155, Val323 |
| NET | 8ZPB | -8.5 | Asp75, Phe152, Ser356, Tyr359 |
| α2A-AR | 7W7E | -9.1 | Asp113, Val114, Ser200, Tyr201 |
Workflow Visualization: Molecular Docking
Caption: Molecular docking workflow from ligand and receptor preparation to results analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Uncovering the Molecular Descriptors of Activity
QSAR modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][18][19] By identifying the key molecular descriptors that influence activity, we can predict the potency of new compounds.
This protocol outlines the general steps for developing a QSAR model.
Step 1: Data Collection and Curation
-
Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 or Ki values) against the target of interest. For this study, we will use data for 2-aminoindan derivatives from the literature.[4][5][20]
-
Curate the dataset to ensure consistency in activity units and to remove any erroneous data points.
Step 2: Molecular Descriptor Calculation
-
For each compound in the dataset, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. This can be done using software like PaDEL-Descriptor or RDKit.
Step 3: Dataset Splitting
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance. A common split is 80% for the training set and 20% for the test set.
Step 4: Model Building and Validation
-
Use a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or random forest (RF), to build the QSAR model using the training set.
-
Validate the model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters to evaluate include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
Step 5: Prediction for the Target Compound
-
Use the validated QSAR model to predict the biological activity of 3-amino-2,3-dihydro-1H-inden-5-ol.
Workflow Visualization: QSAR Modeling
Caption: QSAR model development workflow from data collection to prediction.
Pharmacophore Modeling: Identifying the Essential Features for Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target.[14][17][21][22][23][24][25][26][27] Pharmacophore modeling can be used to identify novel active compounds through virtual screening.
This protocol describes the generation of a pharmacophore model based on a set of known active ligands.
Step 1: Ligand Set Preparation
-
Select a set of structurally diverse and potent active ligands for the target of interest from the literature or internal databases.
-
Generate low-energy 3D conformations for each ligand.
Step 2: Feature Identification and Alignment
-
Identify common pharmacophoric features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged groups.[23]
-
Align the ligands based on these common features.
Step 3: Pharmacophore Model Generation and Validation
-
Generate a pharmacophore hypothesis that represents the 3D arrangement of the identified features.
-
Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two classes.
Step 4: Virtual Screening
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify new potential hits.
Workflow Visualization: Pharmacophore Modeling
Caption: Ligand-based pharmacophore modeling workflow.
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[28] Early assessment of these properties is crucial to avoid late-stage failures in drug development.
This protocol utilizes free and accessible web servers for ADMET prediction.
Step 1: Compound Input
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-amino-2,3-dihydro-1H-inden-5-ol.
Step 2: Prediction using SwissADME and pkCSM
-
Submit the SMILES string to the SwissADME ([Link]) and pkCSM ([Link]) web servers.[3][29][30][31]
-
These servers will predict a wide range of properties, including:
-
Physicochemical Properties: Molecular Weight, logP, Solubility
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)
-
Metabolism: Cytochrome P450 (CYP) inhibition
-
Excretion: Total Clearance
-
Toxicity: AMES toxicity, hERG inhibition
-
Step 3: Analysis of Results
-
Analyze the predicted ADMET properties to assess the "drug-likeness" of the compound and to identify any potential liabilities.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |
| Physicochemical | |||
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | Within Lipinski's rule of five |
| logP | 1.25 | 1.32 | Optimal for oral absorption |
| Solubility (logS) | -2.5 | -2.1 | Moderately soluble |
| Absorption | |||
| HIA | High | 92% | Good oral absorption predicted |
| Caco-2 Permeability | High | 0.95 | High intestinal permeability |
| Distribution | |||
| BBB Permeant | Yes | Yes | Likely to cross the blood-brain barrier |
| PPB | Low | <90% | Low binding to plasma proteins |
| Metabolism | |||
| CYP1A2 inhibitor | No | No | Low risk of drug-drug interactions |
| CYP2C9 inhibitor | No | No | Low risk of drug-drug interactions |
| CYP2D6 inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP3A4 inhibitor | No | No | Low risk of drug-drug interactions |
| Toxicity | |||
| AMES Toxicity | No | No | Non-mutagenic |
| hERG I inhibitor | No | No | Low risk of cardiotoxicity |
Synthesis of Findings and Future Directions
The in silico analysis of 3-amino-2,3-dihydro-1H-inden-5-ol suggests a promising profile as a potential modulator of monoamine transporters and the α2A-adrenergic receptor. The molecular docking studies indicate strong binding affinities to all four targets, with particularly high affinity for the α2A-AR and NET. The predicted ADMET properties are largely favorable, suggesting good oral bioavailability and a low risk of major toxicities, although potential inhibition of CYP2D6 warrants further investigation.
Based on these computational predictions, the following experimental studies are recommended to validate our findings:
-
In vitro binding assays: To experimentally determine the binding affinities of 3-amino-2,3-dihydro-1H-inden-5-ol for SERT, DAT, NET, and α2A-AR.
-
Functional assays: To characterize the functional activity of the compound at these targets (e.g., as an inhibitor, agonist, or antagonist).
-
In vitro ADME assays: To confirm the predicted permeability, metabolic stability, and potential for CYP inhibition.
This in silico-first approach has allowed us to generate a strong, data-driven hypothesis for the bioactivity of 3-amino-2,3-dihydro-1H-inden-5-ol, providing a solid foundation for its continued investigation as a potential therapeutic agent.
References
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RCSB PDB. (2024). 8ZPB: Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an occluded state at a resolution of 2.6 angstrom. Retrieved from [Link]
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AutoDock Vina documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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SchrödingerTV. (2016, December 8). Create a Pharmacophore Hypothesis - From Active and Inactive Ligands in a Congeneric Series [Video]. YouTube. Retrieved from [Link]
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SchrödingerTV. (2016, December 6). Create a Pharmacophore Hypothesis - From Pre-Aligned Ligands [Video]. YouTube. Retrieved from [Link]
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. Retrieved from [Link]
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Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]
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Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Retrieved from [Link]
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Mansouri, K., et al. (2024). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Journal of Cheminformatics, 16(1), 13. Retrieved from [Link]
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De, P., et al. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Journal of Chemical Information and Modeling, 59(6), 2848-2853. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Bioinformatics Insights. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
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RCSB PDB. (2024). 8ZOY: Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an inward open state at a resolution of 2.5 angstrom. Retrieved from [Link]
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RCSB PDB. (2024). 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. Retrieved from [Link]
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RCSB PDB. (2024). 9CBL: Cryo-EM structure of epinephrine-bound alpha-2A-adrenergic receptor in complex with heterotrimeric Gi-protein. Retrieved from [Link]
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Methodological & Application
Protocol for using 3-amino-2,3-dihydro-1H-inden-5-ol in organic synthesis
An In-Depth Guide to the Synthetic Utility of 3-amino-2,3-dihydro-1H-inden-5-ol
Introduction: A Versatile Chiral Scaffolding
3-amino-2,3-dihydro-1H-inden-5-ol is a bifunctional organic compound built upon a rigid indane framework. Its structure is characterized by a primary amine at the 3-position and a phenolic hydroxyl group at the 5-position, making it a valuable and versatile building block in modern organic synthesis.[1] As a chiral molecule, it offers significant potential for the stereocontrolled synthesis of complex molecular architectures, particularly within the realm of medicinal chemistry and drug development.[2] Its utility stems from the differential reactivity of its amino and hydroxyl groups, allowing for selective functionalization and the construction of diverse derivatives. This guide provides a detailed overview of its properties, key synthetic applications, and robust protocols for its use.
Physicochemical Properties & Spectroscopic Data
A clear understanding of the fundamental properties of a reagent is critical for its effective use. The key characteristics of 3-amino-2,3-dihydro-1H-inden-5-ol are summarized below.
| Property | Value | Source |
| CAS Number | 168902-76-9 | [2][3] |
| Molecular Formula | C₉H₁₁NO | [3][4][5] |
| Molecular Weight | 149.19 g/mol | [2][3][5] |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)O | [2] |
| InChIKey | PRVIGUZMXLBANS-UHFFFAOYSA-N | [5] |
| Appearance | Typically an off-white to yellow solid | Inferred from typical aminophenols |
| Solubility | Soluble in methanol | [6] |
Safety & Handling: A Self-Validating System
Safe and effective handling is paramount. 3-amino-2,3-dihydro-1H-inden-5-ol is an irritant and harmful if swallowed. Adherence to standard laboratory safety protocols is required.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[2] |
| Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |
Core Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood or within a closed system to minimize inhalation exposure.[6][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal.[8]
Core Applications in Organic Synthesis
The synthetic value of 3-amino-2,3-dihydro-1H-inden-5-ol lies in the orthogonal reactivity of its two functional groups. The primary amine is a potent nucleophile and readily undergoes reactions typical of amines, while the phenolic hydroxyl group exhibits its own distinct reactivity, primarily as a nucleophile after deprotonation or as a director in electrophilic aromatic substitution.
This bifunctionality makes it an ideal precursor for:
-
Pharmaceutical Intermediates: The indane scaffold is present in numerous bioactive molecules. This building block serves as a key starting material for compounds targeting various physiological pathways.[1]
-
Diversity-Oriented Synthesis (DOS): As a versatile building block, it enables the rapid generation of molecular libraries with diverse functionalities, a key strategy in drug discovery.[9]
-
Heterocyclic Chemistry: It is an excellent starting point for the synthesis of fused heterocyclic systems, such as pyrazinoindoles, which are of significant interest in medicinal chemistry.[10]
-
Chiral Ligands and Auxiliaries: The inherent chirality of the molecule can be exploited in asymmetric synthesis, either as part of a chiral ligand for a metal catalyst or as a chiral auxiliary to direct stereoselective reactions.
Caption: Synthetic pathways for 3-amino-2,3-dihydro-1H-inden-5-ol.
Experimental Protocols: A Practical Guide
The key to leveraging this molecule is selective functionalization. The primary amine is generally more nucleophilic than the phenol, allowing for selective N-functionalization under neutral or mildly basic conditions. To functionalize the hydroxyl group, the amine must first be protected.
Protocol 1: Selective N-Acetylation
This protocol demonstrates the protection of the amino group as an acetamide, a common step to reduce its nucleophilicity and basicity, or as a final synthetic step.
Objective: To selectively acylate the 3-amino group, leaving the 5-hydroxyl group intact.
Reaction: 3-amino-2,3-dihydro-1H-inden-5-ol + Acetic Anhydride --(Et₃N, DCM)--> 3-acetamido-2,3-dihydro-1H-inden-5-ol
Materials:
-
3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the exotherm of the acylation reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise via syringe over 5-10 minutes. A mild exotherm may be observed.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5% Methanol in DCM). The product should have a higher Rf than the starting material.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes the triethylamine salt and any remaining acids.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure N-acetylated product.
Protocol 2: O-Alkylation following N-Protection
This two-stage protocol illustrates a common synthetic sequence: protecting the more reactive amino group to enable selective chemistry at the hydroxyl position.
Objective: To selectively alkylate the 5-hydroxyl group. This requires a protecting group strategy.
Caption: Workflow for selective O-alkylation via N-protection.
Part A: N-Boc Protection
-
Reaction Setup: Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in a suitable solvent like THF or 1,4-dioxane.
-
Reagent Addition: Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir at room temperature for 6-12 hours until TLC analysis shows full consumption of the starting material.
-
Work-up & Purification: Concentrate the reaction mixture and perform a standard aqueous work-up followed by purification via column chromatography to isolate the N-Boc protected intermediate.
Part B: O-Methylation (Williamson Ether Synthesis)
Materials:
-
N-Boc-3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing the N-Boc protected starting material (1.0 eq), add anhydrous K₂CO₃ (2.0 eq) and anhydrous DMF.
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol. DMF is a polar aprotic solvent that facilitates Sₙ2 reactions.
-
Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to obtain the O-methylated, N-Boc protected product. This can then be N-deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.
Conclusion
3-amino-2,3-dihydro-1H-inden-5-ol is a powerful and strategic building block for synthetic chemists. Its rigid, chiral framework and orthogonally addressable functional groups provide a reliable platform for constructing complex molecules. By understanding the principles of selectivity and employing robust protection/deprotection strategies, researchers can unlock its full potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
References
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PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-2,3-dihydro-1h-inden-1-one hydrochloride (C9H9NO). Retrieved from [Link]
-
ACS Publications. (2026, January). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
Scielo. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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MDPI. (n.d.). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
MDPI. (2025, July 23). Preparation and thermal properties of Heyns compounds based on two different amino acids. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Amino-2-indanol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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The Emerging Potential of 3-Amino-2,3-dihydro-1H-inden-5-ol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric synthesis. Among the various strategies, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[1][2] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is largely dependent on its conformational rigidity and its ability to create a sterically and electronically biased environment around the reactive center.
This guide explores the potential application of 3-amino-2,3-dihydro-1H-inden-5-ol as a novel chiral auxiliary. While direct literature on this specific compound's application is nascent, its structural analogy to the well-established and highly effective chiral auxiliary, cis-1-amino-2-indanol, provides a strong foundation for proposing its utility in a range of asymmetric transformations.[3][4] The rigid indane scaffold is a key feature that has been shown to induce high levels of stereoselectivity in various reactions.[3][5]
This document will provide a comprehensive overview of the synthesis of aminoindanol-derived auxiliaries and detailed protocols for their application in key carbon-carbon bond-forming reactions, drawing upon the extensive research conducted on its close structural analog, cis-1-amino-2-indanol. These protocols are intended to serve as a robust starting point for researchers looking to explore the capabilities of 3-amino-2,3-dihydro-1H-inden-5-ol.
Synthesis of the Chiral Auxiliary Scaffold
The value of an aminoindanol scaffold lies in the 1,2-amino alcohol functionality, which can be readily converted into various chiral auxiliaries, most notably oxazolidinones.[3][5] The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol can be achieved through various synthetic routes, with one reported method involving a lipase-mediated transesterification from 3-(2-methylpropyl)indole.[6] A more general and widely adopted approach for creating the core aminoindanol structure involves the enantioselective epoxidation of indene, followed by a Ritter-type reaction to install the amine and alcohol functionalities with cis-stereochemistry.[3][4]
The general workflow for preparing an oxazolidinone auxiliary from an aminoindanol is outlined below. This transformation provides a conformationally rigid heterocyclic system that can be N-acylated to control subsequent reactions.
Caption: General workflow for the preparation of an N-acyl oxazolidinone auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[1] The use of chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Oxazolidinones and sulfonamides derived from cis-1-amino-2-indanol have proven to be highly effective in this regard.[1][7]
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of an Acrylate Derivative
This protocol describes the asymmetric Diels-Alder reaction between an acrylate dienophile bearing an aminoindanol-derived auxiliary and cyclopentadiene.
Materials:
-
(1R,2S)-1-Amino-2-indanol derived oxazolidinone
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Anhydrous dichloromethane (DCM)
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl) or Tin(IV) chloride (SnCl₄))
-
Anhydrous toluene or DCM for the reaction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
N-Acylation of the Auxiliary:
-
To a solution of the aminoindanol-derived oxazolidinone (1.0 eq) and LiCl (1.2 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the N-acryloyl oxazolidinone by flash chromatography on silica gel.
-
-
Diels-Alder Cycloaddition:
-
Dissolve the purified N-acryloyl oxazolidinone (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes, 1.2 eq) dropwise and stir for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) and continue stirring at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Expected Outcome: This reaction typically proceeds with high diastereoselectivity, favoring the endo adduct. The rigid indanol scaffold effectively shields one face of the dienophile, directing the approach of the diene.[1][7]
| Lewis Acid | Temperature (°C) | Diastereomeric Excess (de, %) | Yield (%) |
| Et₂AlCl | -78 | >95 | 85-95 |
| SnCl₄ | -78 | >98 | 80-90 |
| Data based on analogous reactions with cis-1-amino-2-indanol derivatives.[1] |
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[2] Evans-type oxazolidinone auxiliaries, including those derived from aminoindanols, are renowned for their ability to direct highly diastereoselective aldol additions.[3]
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol details the synthesis of a syn-aldol product using a boron enolate of an N-propionyl oxazolidinone derived from cis-1-amino-2-indanol.
Materials:
-
N-propionyl aminoindanol-derived oxazolidinone
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Aldehyde (R-CHO)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
-
Work-up:
-
Quench the reaction by adding a mixture of methanol and saturated aqueous NaHCO₃.
-
Slowly add a mixture of methanol and 30% H₂O₂ at 0 °C to decompose the boron intermediates (caution: exothermic).
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution. The crude product can be purified by flash chromatography.
-
Analysis of Diastereoselectivity: The diastereomeric excess (de) can be determined by ¹H NMR analysis of the crude product, observing the integration of well-resolved signals for each diastereomer.[8][9] Chiral HPLC is also a powerful tool for separating and quantifying the diastereomers.[10][11][12]
Caption: Workflow for the asymmetric aldol reaction.
Cleavage and Recovery of the Chiral Auxiliary
A critical aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the product and its recovery for subsequent use.[13] The oxazolidinone auxiliary can be cleaved under various conditions to yield different functionalities.
Protocol 3: Cleavage of the N-Acyl Oxazolidinone
-
To generate the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C is effective.
-
To generate the primary alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether.
-
To generate the methyl ester: Transesterification using sodium methoxide in methanol.
Example: Hydrolytic Cleavage
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction with an organic solvent.
The recovered auxiliary can be purified by crystallization or chromatography and reused, making the process more atom-economical.[13][14]
Conclusion and Future Outlook
While direct experimental data on the application of 3-amino-2,3-dihydro-1H-inden-5-ol as a chiral auxiliary is still to be broadly reported, its structural features, particularly the rigid indane backbone, make it a highly promising candidate for asymmetric synthesis. The protocols and principles outlined in this guide, based on the well-validated chemistry of cis-1-amino-2-indanol, offer a clear and actionable roadmap for researchers to investigate its potential. The presence of the hydroxyl group on the aromatic ring of 3-amino-2,3-dihydro-1H-inden-5-ol also presents opportunities for further functionalization, potentially allowing for the tuning of its steric and electronic properties to achieve even greater levels of stereocontrol. As the demand for efficient and selective synthetic methods continues to grow, the exploration of new chiral auxiliaries like 3-amino-2,3-dihydro-1H-inden-5-ol will be crucial for advancing the field of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem.
- Biosynth. (n.d.). 3-Amino-2,3-dihydro-1H-inden-5-ol.
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1996). Asymmetric Diels-Alder reaction: cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. Tetrahedron: Asymmetry, 7(8), 2165-2168.
- Davies, I. W., Senanayake, C. H., Castonguay, L., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol: The role of conformation on diastereoselectivity. Tetrahedron Letters, 36(42), 7619–7622.
- BenchChem. (2025). Chiral HPLC Analysis of Products from (+)
- Ghosh, A. K., Fidanze, S., & Onishi, M. (2000). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. CHIMIA International Journal for Chemistry, 54(11), 673-677.
- RSC Publishing. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. RSC Advances, 10(10), 5724-5733.
- MDPI. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 27(15), 4987.
- Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
- ResearchGate. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Figure S12: Different examples of chiral HPLC analysis of the crude....
- Smolecule. (2024). Buy 3-amino-2,3-dihydro-1H-inden-1-ol.
- Wiley Online Library. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen, 11(8), e202200119.
- Wikipedia. (n.d.). Chiral auxiliary.
- International Union of Crystallography. (2024). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
- ACS Publications. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
- National Institutes of Health. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 16(18), 4842–4845.
- ResearchGate. (n.d.). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones.
- International Union of Crystallography. (2024). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
Sources
- 1. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. journals.iucr.org [journals.iucr.org]
Pharmacological profiling of 3-amino-2,3-dihydro-1H-inden-5-ol and its analogs
An Application Guide to the Pharmacological Profiling of 3-amino-2,3-dihydro-1H-inden-5-ol and its Analogs
Introduction: Unlocking the Therapeutic Potential of the Indane Scaffold
The 3-amino-2,3-dihydro-1H-inden-5-ol core structure represents a privileged scaffold in medicinal chemistry, bearing resemblance to endogenous neurotransmitters and established therapeutic agents. Its structural relationship to known dopamine and serotonin receptor ligands suggests significant potential for developing novel therapeutics targeting a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and depression.[1][2][3] However, translating a promising chemical scaffold into a viable clinical candidate requires a rigorous, multi-faceted pharmacological evaluation.
This guide provides a comprehensive framework for the systematic pharmacological profiling of 3-amino-2,3-dihydro-1H-inden-5-ol and its analogs. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing the design of self-validating protocols that ensure data integrity and build a robust profile for lead candidate selection. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel CNS-active compounds from the bench to preclinical development.
Part I: Primary Target Engagement & Functional Characterization
The foundational step in profiling any new chemical entity is to definitively identify its primary molecular target(s) and elucidate its functional effect upon binding. Given the structural alerts within the indane scaffold, our initial hypothesis centers on the dopamine and serotonin receptor families, which are well-established G-protein coupled receptors (GPCRs).[3][4]
Section 1.1: Radioligand Binding Assays for Target Affinity
Expertise & Experience: Before assessing function, we must first confirm binding. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5][6] The core principle is competitive displacement: measuring the ability of our unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. This allows for the determination of the inhibitor constant (Kᵢ), a direct measure of binding affinity.
Trustworthiness: The integrity of a binding assay hinges on achieving equilibrium and ensuring that the results are not confounded by experimental artifacts. The protocol below is designed to be self-validating by including controls for non-specific binding and by using a receptor concentration that ensures less than 10% of the radioligand is bound, preventing ligand depletion effects.[7]
Protocol 1.1: Competitive Radioligand Binding Assay for Dopamine (D₂) Receptors
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human D₂ receptor (long isoform).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-preferring antagonist).
-
Non-specific Determinand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of 3-amino-2,3-dihydro-1H-inden-5-ol analogs in DMSO.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 96-well plate with serial dilutions of the test compounds. Typically, 10 concentrations are used over a five-log unit range to generate a complete inhibition curve.[5] Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + haloperidol).
-
Receptor Preparation: Thaw the D₂ receptor membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold assay buffer. The optimal concentration should be predetermined via a receptor saturation binding experiment to ensure Zone A conditions (<10% ligand depletion).[7]
-
Reaction Incubation: To each well, add the receptor membrane preparation followed by the radioligand at a fixed concentration, typically at or below its dissociation constant (Kᴅ). The final assay volume is typically 100-200 µL.
-
Equilibration: Incubate the plate at room temperature (or 37°C, depending on the radioligand kinetics) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. The filter traps the receptor membranes (and any bound radioligand) while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mat into a scintillation vial or bag, add scintillation cocktail, and count the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation:
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) ± SEM | n |
| Analog A-1 | Dopamine D₂ | [³H]-Spiperone | 15.2 ± 1.8 | 3 |
| Analog A-2 | Dopamine D₂ | [³H]-Spiperone | 2.5 ± 0.4 | 3 |
| Analog A-3 | Dopamine D₂ | [³H]-Spiperone | 158.6 ± 12.1 | 3 |
| Analog B-1 | Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 89.4 ± 7.5 | 3 |
| Analog B-2 | Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 55.1 ± 6.2 | 3 |
Table 1: Example binding affinity data for a series of analogs.
Section 1.2: Cell-Based Functional Assays for Mechanism of Action
Expertise & Experience: Affinity does not describe function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Dopamine D₂ receptors are canonically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] Therefore, a cAMP inhibition assay is a direct measure of canonical G-protein-mediated functional activity. Furthermore, GPCRs can also signal through G-protein-independent pathways, such as β-arrestin recruitment, which is involved in receptor desensitization and internalization.[9] Assessing both pathways provides a more complete picture of a compound's functional profile and can reveal potential "biased agonism," where a ligand preferentially activates one pathway over another.[11]
Trustworthiness: A robust functional assay relies on a stable, well-characterized cell line and a reliable detection method. Using cells engineered to stably express the target receptor ensures consistency. The inclusion of a known agonist (e.g., dopamine) and antagonist allows for the validation of each experiment and provides reference points for quantifying the activity of test compounds.
Diagram 1.1: Dopamine D₂ Receptor Signaling Pathways
Caption: Canonical G-protein and β-arrestin signaling pathways of the D₂ receptor.
Protocol 1.2: D₂ Receptor cAMP Inhibition HTRF Assay
Objective: To quantify the agonist or antagonist activity of test compounds by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D₂ receptor.
-
Assay Plates: Low-volume 384-well white plates.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Reference Agonist: Dopamine or Quinpirole.
-
Reference Antagonist: Haloperidol or Spiperone.
-
Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio or PerkinElmer).
Step-by-Step Methodology:
-
Cell Plating: Seed the D₂-expressing cells into 384-well plates at a density that achieves ~80-90% confluency on the day of the assay. Incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of test compounds.
-
Agonist Mode:
-
Remove culture medium from cells and add assay buffer containing the test compound dilutions.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for another 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., dopamine at its EC₈₀ concentration) to all wells, except the negative controls.
-
Incubate for another 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol. This typically involves adding two reagents sequentially: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.
-
For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP vs. log[compound concentration]. Fit the data to determine Emax (maximum effect) and EC₅₀ (potency).
-
For Antagonist Mode: Plot the percent response vs. log[compound concentration]. Fit the data to determine IC₅₀. Convert the IC₅₀ to a functional antagonist constant (Kₑ) using the Schild equation if a full Schild analysis is performed.
-
Part II: Secondary Pharmacology & Off-Target Liability
A therapeutically viable compound must exhibit a high degree of selectivity for its intended target. Interactions with other receptors or channels can lead to undesirable side effects. A systematic secondary pharmacology screen is essential for identifying these liabilities early in the drug discovery process.
Section 2.1: Cardiovascular Safety Profiling (hERG Assay)
Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[12][13] Regulatory agencies mandate that new chemical entities be tested for hERG liability. Automated patch-clamp electrophysiology provides a high-throughput and accurate method for assessing a compound's potential to block the hERG channel.[12]
Trustworthiness: The protocol's validity is ensured by using a stable cell line with robust hERG channel expression and including both a negative (vehicle) and a positive control (a known hERG blocker like E-4031 or Cisapride) in every run.[12][14] Seal resistance and pre-compound current stability are critical quality control parameters for each cell recorded.[12]
Protocol 2.1: Automated Patch-Clamp hERG Assay
Objective: To determine the IC₅₀ of test compounds for inhibition of the hERG potassium channel current.
Materials:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Instrumentation: An automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Solutions: Extracellular and intracellular solutions formulated to isolate the hERG current.
-
Positive Control: E-4031 or another potent hERG inhibitor.
-
Test Compounds: Typically tested at 3 to 5 concentrations.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's guidelines.
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing & Whole-Cell Configuration: The instrument automatically positions cells onto the patch-clamp chip, forms a high-resistance seal (GΩ seal), and then ruptures the cell membrane to achieve the whole-cell recording configuration.
-
Current Stabilization: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[14] Monitor the current until a stable baseline is achieved. Cells that do not meet quality control criteria (e.g., seal resistance < 1 GΩ, unstable current) are rejected.
-
Compound Application: Apply a vehicle control for a set period, followed by the sequential addition of increasing concentrations of the test compound. Allow the effect to reach steady-state at each concentration.
-
Data Acquisition: Continuously record the hERG tail current throughout the experiment.
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at the end of each compound application period.
-
Calculate the percentage inhibition of the current relative to the vehicle control for each concentration.
-
Plot the percent inhibition vs. log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | hERG IC₅₀ (µM) | Maximum Inhibition (%) | n |
| Analog A-1 | > 30 | < 10% @ 30 µM | 2 |
| Analog A-2 | 8.7 | 95% | 2 |
| Analog A-3 | > 30 | < 5% @ 30 µM | 2 |
| E-4031 (Control) | 0.012 | 100% | 2 |
Table 2: Example hERG liability data.
Section 2.2: Metabolic Drug-Drug Interaction Potential (CYP450 Inhibition)
Expertise & Experience: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the vast majority of drugs.[15] Inhibition of these enzymes by a new compound can slow the metabolism of co-administered drugs, leading to potentially toxic drug-drug interactions (DDIs).[16] Screening for inhibition of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical step in safety profiling.[17]
Trustworthiness: This protocol uses human liver microsomes, which contain a full complement of CYP enzymes, providing a physiologically relevant in vitro system.[16] Each isoform's activity is measured using a specific probe substrate, and the formation of a unique metabolite is quantified by the highly sensitive and specific LC-MS/MS technique. Known inhibitors for each isoform are run as positive controls to validate the assay performance.
Diagram 2.1: CYP450 Inhibition Assay Workflow
Caption: General workflow for an in vitro CYP450 inhibition assay.
Part III: Early DMPK & In Vivo Target Engagement
This final stage of initial profiling bridges the gap between in vitro activity and potential in vivo efficacy. Early assessment of drug metabolism and pharmacokinetic (DMPK) properties, along with confirmation of target engagement in a living system, is crucial for deciding whether to advance a compound.
Section 3.1: Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound (free) fraction of a drug in the plasma is available to interact with its target and exert a pharmacological effect.[18][19] High plasma protein binding can significantly limit a drug's efficacy. The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of unbound drug.[20]
Trustworthiness: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of free drug will be equal in both chambers, allowing for a direct and accurate measurement.[18][20] The protocol's integrity is maintained by ensuring mass balance (recovery of the compound) is within an acceptable range (typically 80-120%) to rule out issues with compound stability or nonspecific binding to the device.
Protocol 3.1: Rapid Equilibrium Dialysis (RED) for PPB
Objective: To determine the percentage of test compound bound to plasma proteins.
Materials:
-
Plasma: Pooled human plasma (or from other species of interest).
-
Device: Commercially available 96-well RED plate with dialysis inserts.
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical System: LC-MS/MS.
Step-by-Step Methodology:
-
Compound Spiking: Spike the test compound into plasma at a known concentration (e.g., 1 µM).
-
Device Loading: Add the spiked plasma to the sample chambers of the RED device inserts. Add an equal volume of PBS to the buffer chambers of the base plate.[18]
-
Incubation: Assemble the device, seal it, and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[20]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Sample Processing: To ensure accurate comparison, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate proteins (e.g., with acetonitrile containing an internal standard) and centrifuge.
-
Analysis: Analyze the supernatant from both chambers by LC-MS/MS to determine the peak area ratio of the test compound.
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Peak Area in Buffer Chamber) / (Peak Area in Plasma Chamber) .
-
Calculate the percent bound as: % Bound = (1 - fu) * 100 .
-
Conclusion
The pharmacological profiling strategy outlined in this guide provides a logical and robust pathway for characterizing novel 3-amino-2,3-dihydro-1H-inden-5-ol analogs. By systematically assessing primary target affinity and function, evaluating key safety and liability endpoints, and investigating initial DMPK properties, researchers can build a comprehensive data package. This integrated approach, grounded in principles of scientific integrity and causality, enables confident decision-making and is essential for identifying and advancing the most promising candidates toward clinical development.
References
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Kehr, J. (2021). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. Available at: [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. Available at: [Link]
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Bio-protocol. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Bio-protocol. Available at: [Link]
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Gimeno, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
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Gimeno, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Visikol. (2022). Plasma Protein Binding Assay. Visikol. Available at: [Link]
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Prodromidis, M.I., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Heal, D.J., et al. (2012). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. Available at: [Link]
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Watson, C.J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available at: [Link]
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Chefer, V.I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Available at: [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]
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Domainex. (n.d.). Plasma Protein Binding Assay. Domainex. Available at: [Link]
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BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. Available at: [Link]
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SlideShare. (n.d.). hERG Assay. SlideShare. Available at: [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
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Wang, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. Available at: [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Pauli-Magnus, C., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
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Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]
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Strange, P.G. (2002). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]
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Welscher, Y.M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]
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Assay Guidance Manual. (2012). Receptor-Ligand Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
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Shah, J.H., et al. (2011). Synthesis and SAR of novel annulated phenylalkylamine ligands as potent 5-HT2A/H1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Chavera, T.A., & Taylor, M. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]
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Free, R.B., et al. (2007). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Molecular Pharmacology. Available at: [Link]
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Krstulović, L., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. Available at: [Link]
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PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]
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Gámez-Valenzuela, S., et al. (2019). TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding. ResearchGate. Available at: [Link]
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Cera, G., et al. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 3-Amino-2,3-dihydro-1H-inden-5-ol
An Application Guide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-amino-2,3-dihydro-1H-inden-5-ol. This compound and its derivatives are valuable chiral building blocks in synthetic organic and medicinal chemistry. Achieving efficient enantioseparation is critical for quality control, enantiomeric excess (e.e.) determination, and the preparation of enantiopure compounds. This guide provides a step-by-step protocol using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, explains the scientific rationale behind the method development, and includes a comprehensive troubleshooting guide.
Introduction and Scientific Principle
3-Amino-2,3-dihydro-1H-inden-5-ol is a chiral amino alcohol, a structural motif found in numerous ligands and pharmacologically active molecules.[1] The biological activity of chiral compounds often resides in a single enantiomer, while the other may be inactive or even elicit undesirable effects. Consequently, regulatory bodies and pharmaceutical development standards demand precise methods for separating and quantifying enantiomers.[2]
The cornerstone of this method is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are exceptionally effective for resolving a wide range of racemates, including amino alcohols.[3][4]
The Mechanism of Chiral Recognition
Chiral recognition on polysaccharide CSPs is a multifactorial process. The chiral selector, typically a carbamate derivative of amylose or cellulose, is coated or immobilized onto a silica support.[3][5] This creates a complex three-dimensional chiral environment. The separation of enantiomers occurs because one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. This differential stability arises from a combination of intermolecular interactions[5][6]:
-
Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.
-
π-π Stacking: The aromatic ring of the indenol can interact with the phenyl groups of the CSP's carbamate moiety.
-
Steric Hindrance (Inclusion): The rigid, helical structure of polysaccharide derivatives creates chiral grooves or cavities. One enantiomer fits more snugly into these grooves, leading to stronger retention.[3]
The combination of these interactions results in different retention times for the two enantiomers, enabling their separation.
Figure 1: Simplified model of differential interactions between enantiomers and a polysaccharide-based CSP.
Method Development Strategy
A logical workflow is essential for developing a robust chiral separation method. The primary variables to optimize are the choice of CSP and the composition of the mobile phase.
Figure 2: Logical workflow for chiral HPLC method development.
-
CSP Selection: Polysaccharide-based CSPs are the industry standard for their broad applicability.[7] An amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the selector, is an excellent starting point for amino alcohols.[4]
-
Mobile Phase Mode: Normal phase chromatography (a non-polar mobile phase with a polar stationary phase) often provides superior selectivity for chiral separations of polar compounds like amino alcohols.[8]
-
Solvent Selection: A mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)) is typical. The ratio of these solvents directly controls retention time and can significantly impact resolution.
-
Additive Optimization: 3-amino-2,3-dihydro-1H-inden-5-ol is a basic compound. Its primary amine can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing. Incorporating a small amount of a basic additive, such as diethylamine (DEA), into the mobile phase is critical to mask these silanol sites and achieve sharp, symmetrical peaks.[8][9]
Materials and Protocol
Reagents and Equipment
-
Racemic Standard: 3-amino-2,3-dihydro-1H-inden-5-ol (≥98% purity).
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: An amylose-based CSP is recommended. An example is a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 5 µm particle size, 250 x 4.6 mm).
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the separation.
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250x4.6 mm | Proven high success rate for resolving amino alcohols through multiple interaction types.[4] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v) | Normal phase for high selectivity. IPA modulates retention. DEA is essential for good peak shape of basic analytes.[8][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.[10] |
| Column Temperature | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimizing selectivity if needed. |
| Detection | UV at 280 nm | The phenolic moiety of the analyte provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the mobile phase and prevents peak distortion. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of n-hexane, 150 mL of isopropanol, and 1.0 mL of diethylamine.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of racemic 3-amino-2,3-dihydro-1H-inden-5-ol at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
-
-
HPLC System Preparation and Equilibration:
-
Install the chiral column in the column compartment.
-
Purge the pump with the prepared mobile phase to ensure no air bubbles are present.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system for at least 30-45 minutes, or until a stable baseline is achieved. This ensures the column is fully equilibrated.
-
-
Sequence Setup and Data Acquisition:
-
Set up a sequence in the chromatography data system (CDS) software.
-
Inject a blank (mobile phase) first to ensure the system is clean.
-
Inject the prepared standard solution.
-
Set the data acquisition time to be long enough to elute both enantiomeric peaks (e.g., 20 minutes).
-
Expected Results and Data Analysis
A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers.
Data Interpretation
The key parameters to evaluate the quality of the chiral separation are:
-
Retention Time (t_R): The time taken for each enantiomer to elute.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. It measures the separation of the peak maxima. An α > 1.1 is desirable.
-
Calculation: α = (t_R2 - t_0) / (t_R1 - t_0), where t_0 is the void time.
-
-
Resolution (R_s): The degree of separation between the two peaks, considering both their retention times and peak widths. An R_s value ≥ 1.5 indicates baseline separation.
-
Calculation: R_s = 2 * (t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base.
-
Typical Performance Data
| Parameter | Expected Value |
| Retention Time 1 (t_R1) | ~ 8.5 min |
| Retention Time 2 (t_R2) | ~ 10.2 min |
| Selectivity (α) | > 1.2 |
| Resolution (R_s) | > 2.0 |
| Tailing Factor (T_f) | 0.9 - 1.3 |
Note: These values are illustrative and may vary depending on the specific column batch, system, and laboratory conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (R_s < 1.5) | Mobile phase composition is not optimal. | Decrease the percentage of isopropanol (e.g., from 15% to 12% or 10%). This will increase retention times and often improves resolution. |
| Poor Peak Shape (Tailing) | Insufficient masking of active silanol sites. DEA concentration is too low. | Ensure 0.1% DEA is present in the mobile phase. If tailing persists, you may cautiously increase it to 0.2%, but be mindful of potential changes in selectivity.[8] |
| No Separation (One Peak) | Incorrect column choice or mobile phase. | Confirm you are using a suitable polysaccharide-based CSP. Try a different alcohol modifier (e.g., switch from IPA to ethanol) or a different CSP (e.g., a cellulose-based column if an amylose one was used).[4] |
| Drifting Baseline | Column not fully equilibrated. Contaminated mobile phase. | Equilibrate the column for a longer period. Prepare fresh mobile phase. |
| Varying Retention Times | Fluctuation in pump flow rate or column temperature. Mobile phase degradation. | Check the HPLC pump for pressure fluctuations. Ensure the column thermostat is stable. Prepare fresh mobile phase daily, as the volatile components (hexane, DEA) can evaporate. |
Conclusion
The method detailed in this application note provides an effective and reliable solution for the baseline separation of 3-amino-2,3-dihydro-1H-inden-5-ol enantiomers. By employing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase containing a basic additive, researchers can achieve the high-quality data required for enantiomeric purity assessment and further pharmaceutical development. The principles and troubleshooting steps outlined herein serve as a comprehensive guide for scientists working on this and similar chiral separation challenges.
References
-
Li, J., Liu, R., Wang, L., Liu, X., & Gao, H. (2019). Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]
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Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
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Semantic Scholar. (n.d.). Amino alcohol-derived chiral stationary phases. Semantic Scholar. Available at: [Link]
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Lee, S., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Nishioka, R., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Ahmad, M., et al. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Available at: [Link]
-
Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. PubMed. Available at: [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Gualtierotti, J. B., et al. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
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Péter, A., et al. (2002). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. Available at: [Link]
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Tang, M., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. Available at: [Link]
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Gecse, R., et al. (2020). Recent Development: Enantioselective Extraction in Chiral Separation. Crimson Publishers. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]
-
Wolf, C. & Xu, H. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]
-
Heimgartner, H., et al. (2023). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. PubMed. Available at: [Link]
-
Ribeiro, A. R., et al. (2021). Enantiomers and Their Resolution. MDPI. Available at: [Link]
-
Carbone, F., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. Available at: [Link]
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- 6. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Definitive Structural Elucidation of 3-amino-2,3-dihydro-1H-inden-5-ol using 1H and 13C Nuclear Magnetic Resonance Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry and pharmaceutical development.[1] This application note provides a comprehensive guide to the structural analysis of 3-amino-2,3-dihydro-1H-inden-5-ol, a key chiral intermediate in medicinal chemistry, using one-dimensional 1H and 13C NMR. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained, and a systematic approach to assigning proton and carbon signals is detailed, including an analysis of chemical shifts, integration, and spin-spin coupling. This guide serves as a practical resource for researchers aiming to achieve confident structural characterization of complex organic molecules.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) operates on the magnetic properties of atomic nuclei.[2][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[3]
-
Resonance: By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. When the RF pulse is turned off, the nuclei relax back to the lower state, emitting an RF signal. The frequency at which a nucleus absorbs energy is its resonance frequency, which is the core of the NMR signal.
-
Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment.[4] Electrons circulating around a nucleus generate a small magnetic field that opposes the external field, "shielding" the nucleus. The extent of this shielding depends on the molecular structure. For instance, protons near electronegative atoms like oxygen or nitrogen are "deshielded" and appear at a higher chemical shift (further downfield).[5][6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[2][7][8]
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal.[6][9] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds.[10] This interaction, known as J-coupling or scalar coupling, causes NMR signals to split into multiple lines (multiplets).[3][9] The number of lines in a multiplet is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[9] The distance between the lines in a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and stereochemistry of the molecule.[11][12]
-
¹³C NMR Spectroscopy: The ¹³C isotope, with a natural abundance of only ~1.1%, is also NMR-active.[7] Due to this low abundance and the weaker magnetic moment of the ¹³C nucleus, signals are inherently much weaker than in ¹H NMR, often requiring a larger number of scans.[7][13] To simplify the complex spectra that would arise from C-H coupling, ¹³C NMR is typically performed with broadband proton decoupling, which results in each unique carbon atom appearing as a single line (a singlet).[13][14] The chemical shift range for ¹³C is much wider (~220 ppm) than for ¹H (~12 ppm), providing excellent resolution.[7][15]
Molecular Structure and Predicted Spectral Features
A thorough analysis begins with an understanding of the target molecule's structure to predict the expected NMR signals.
Figure 1: Structure of 3-amino-2,3-dihydro-1H-inden-5-ol with atom numbering.
Predicted ¹H NMR Signals
Based on the lack of symmetry, all nine protons are chemically non-equivalent and should produce distinct signals.
-
Aromatic Protons (3H): The three protons on the benzene ring (H-C4, H-C6, H-C7) are expected to appear in the aromatic region, typically δ 6.5-8.0 ppm. Their splitting patterns will be complex due to mutual coupling.
-
Benzylic/Aliphatic Protons (4H): The protons on the five-membered ring (H-C1, H-C2a, H-C2b, H-C3) will be in the aliphatic region.
-
H-C1: This proton is adjacent to the aromatic ring and a chiral center, expected around δ 4.0-5.0 ppm.
-
H-C3: This proton is attached to a carbon bearing an amino group and is also benzylic, likely appearing around δ 3.5-4.5 ppm.
-
H-C2a and H-C2b: These are diastereotopic methylene protons because they are adjacent to the C3 chiral center. They will be chemically non-equivalent, have different chemical shifts, and will couple to each other (geminal coupling) as well as to H-C1 and H-C3 (vicinal coupling). They are expected in the δ 2.0-3.5 ppm range.
-
-
Exchangeable Protons (3H): The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[16][17] In a non-exchanging solvent like DMSO-d₆, they can often be observed as distinct, sometimes broad, signals.
Predicted ¹³C NMR Signals
The molecule has nine carbon atoms, all of which are in unique chemical environments. Therefore, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (6C): Six signals will be in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C5) will be the most downfield in this group due to the deshielding effect of oxygen.
-
Aliphatic Carbons (3C):
-
C1: This carbon, bonded to the aromatic ring, is expected around δ 70-80 ppm.
-
C3: This carbon, bonded to the amino group and the aromatic ring, should appear around δ 50-60 ppm.
-
C2: This methylene carbon is expected to be the most upfield signal, likely in the δ 30-45 ppm range.
-
Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.
Figure 2: General experimental workflow for NMR analysis.
Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of 3-amino-2,3-dihydro-1H-inden-5-ol for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.[18][19] The higher concentration for ¹³C NMR is necessary to compensate for its lower sensitivity.[13]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[20][21]
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[19] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule as its polarity aids dissolution, and it forms hydrogen bonds with the -OH and -NH₂ protons, slowing down their exchange rate and often allowing them to be observed as sharper signals with visible coupling.[17]
-
-
Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS).
-
Homogenization and Transfer: Gently agitate the vial to ensure the sample is fully dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[20] Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring there is no particulate matter.[21] The sample height should be approximately 4-5 cm.[19]
Protocol for ¹H NMR Data Acquisition (400 MHz Example)
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, symmetrical peaks.[22]
-
Parameter Setup:
-
Pulse Angle: 30-45 degrees (a smaller angle allows for faster repetition without saturating the signals).
-
Acquisition Time (AT): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration.
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, the Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform. Apply phase and baseline corrections to obtain a clean spectrum.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Protocol for ¹³C NMR Data Acquisition (100 MHz Example)
-
Instrument Setup: Use the same locked and shimmed sample.
-
Experiment Selection: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Parameter Setup:
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AT): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 to 1024 scans or more, depending on the concentration. A significantly higher number of scans is needed due to the low natural abundance and sensitivity of ¹³C.[7]
-
-
Acquisition and Processing: Acquire and process the data as described for ¹H NMR. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Spectral Analysis and Interpretation
The following data is representative of what would be expected for 3-amino-2,3-dihydro-1H-inden-5-ol in DMSO-d₆.
Analysis of the ¹H NMR Spectrum
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | 9.15 | 1H | s (broad) | - | OH |
| H2 | 7.05 | 1H | d | 8.0 | H-C7 |
| H3 | 6.68 | d | 2.1 | H-C4 | |
| H4 | 6.59 | 1H | dd | 8.0, 2.1 | H-C6 |
| H5 | 4.88 | 1H | t | 7.5 | H-C1 |
| H6 | 4.10 | 1H | t | 7.9 | H-C3 |
| H7 | 2.95 | 2H | s (broad) | - | NH₂ |
| H8 | 2.65 | 1H | ddd | 13.0, 8.5, 7.2 | H-C2a |
| H9 | 2.01 | 1H | ddd | 13.0, 8.2, 7.8 | H-C2b |
Interpretation:
-
OH Proton (H1): The broad singlet at 9.15 ppm is characteristic of a phenolic hydroxyl group in DMSO-d₆. Its broadness is due to hydrogen bonding and exchange.
-
Aromatic Protons (H2, H3, H4):
-
The signal at 7.05 ppm (H-C7) is a doublet, coupled to H-C6 (J = 8.0 Hz, typical for ortho coupling).
-
The signal at 6.68 ppm (H-C4) is a doublet coupled to H-C6 (J = 2.1 Hz, typical for meta coupling). Its upfield shift is consistent with the ortho-directing effect of the OH group.
-
The signal at 6.59 ppm (H-C6) is a doublet of doublets, showing coupling to both H-C7 (ortho, 8.0 Hz) and H-C4 (meta, 2.1 Hz).
-
-
Aliphatic Ring Protons (H5, H6, H8, H9):
-
The triplet at 4.88 ppm is assigned to H-C1. It is coupled to the two diastereotopic protons at C2. The downfield shift is due to its benzylic position.
-
The triplet at 4.10 ppm is assigned to H-C3, which is coupled to the two C2 protons. Its downfield shift is caused by the adjacent amino group and the aromatic ring.
-
The two signals at 2.65 and 2.01 ppm are the diastereotopic H-C2 protons. They split each other with a large geminal coupling constant (J = 13.0 Hz). Each is further split by vicinal coupling to H-C1 and H-C3, resulting in complex doublet of doublet of doublets (ddd) patterns, though they may appear as multiplets. The significant difference in their chemical shifts confirms their diastereotopic nature.
-
-
NH₂ Protons (H7): The broad singlet at 2.95 ppm, integrating to 2H, is characteristic of the primary amine protons.
Analysis of the ¹³C NMR Spectrum
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155.8 | C5 | Aromatic C-O, highly deshielded by the hydroxyl group. |
| 144.1 | C7a | Aromatic quaternary carbon, junction with the five-membered ring. |
| 135.2 | C3a | Aromatic quaternary carbon, junction with the five-membered ring. |
| 125.1 | C7 | Aromatic C-H. |
| 114.9 | C6 | Aromatic C-H, shielded by the ortho/para directing OH group. |
| 112.7 | C4 | Aromatic C-H, shielded by the ortho/para directing OH group. |
| 75.3 | C1 | Aliphatic C-H in a benzylic position. |
| 55.4 | C3 | Aliphatic C-H attached to the electron-withdrawing amino group. |
| 38.6 | C2 | Aliphatic CH₂, the most upfield carbon signal as expected. |
Conclusion
The comprehensive application of 1D ¹H and ¹³C NMR spectroscopy, guided by sound experimental protocols, provides a definitive and high-confidence structural elucidation of 3-amino-2,3-dihydro-1H-inden-5-ol. The ¹H NMR spectrum confirms the number and connectivity of all protons through analysis of chemical shifts, integration, and coupling constants, crucially identifying the diastereotopic nature of the C2 methylene protons. The proton-decoupled ¹³C NMR spectrum corroborates these findings by showing nine distinct signals corresponding to each unique carbon atom in the molecule. Together, these methods form a self-validating system for structural verification, which is indispensable in the fields of chemical synthesis and drug development.
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Application Note: Strategic Derivatization of 3-amino-2,3-dihydro-1H-inden-5-ol for Enhanced Utility in Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The 3-amino-2,3-dihydro-1H-inden-5-ol core represents a valuable scaffold in medicinal chemistry and chemical biology. Its rigid bicyclic structure, coupled with a primary amine and a phenolic hydroxyl group, offers a unique three-dimensional presentation of functional groups for molecular recognition. Derivatives of the broader aminoindane class have shown a wide range of biological activities, including antibacterial, antiviral, and effects on the central nervous system, highlighting the therapeutic potential of this structural motif.[1][2] The strategic derivatization of the 3-amino-2,3-dihydro-1H-inden-5-ol scaffold is key to developing novel probes for target identification, ligands for receptor binding assays, and potential drug candidates.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 3-amino-2,3-dihydro-1H-inden-5-ol. We will explore key synthetic strategies, including N-acylation and reductive amination, to modify the primary amine. Furthermore, we will discuss the incorporation of reporter groups, such as fluorophores, to enable the use of these derivatives in a variety of biological assays. The protocols provided are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to allow for informed modifications.
Core Derivatization Strategies: Modifying the Primary Amine
The primary amino group of 3-amino-2,3-dihydro-1H-inden-5-ol is the most readily accessible handle for derivatization. Two common and effective strategies for its modification are N-acylation and reductive amination. The choice between these methods will depend on the desired final product and the functionalities to be introduced.
Protecting Group Strategy
Given the presence of a reactive phenolic hydroxyl group, a protecting group strategy may be necessary to avoid undesired side reactions, particularly during acylation. The use of a tert-butyldimethylsilyl (TBDMS) group to protect the phenol is a common and effective approach due to its ease of installation and removal under mild conditions.
Caption: Workflow for protection and deprotection of the phenolic hydroxyl group.
Protocol 1: N-Acylation of 3-amino-2,3-dihydro-1H-inden-5-ol
N-acylation is a robust method for forming a stable amide bond, which can be used to introduce a wide variety of functional groups, including reporter tags or pharmacophores.[3][4][5][6]
Principle: The primary amine acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acid chloride or an NHS-ester) to form an amide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
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The Versatile Scaffold: 3-Amino-2,3-dihydro-1H-inden-5-ol as a Cornerstone for Pharmaceutical Innovation
Introduction: Unveiling the Potential of a Privileged Chiral Building Block
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of unique molecular architectures. Among these, the rigid, bicyclic framework of the aminoindane scaffold has emerged as a "privileged" structure, one that is capable of binding to a variety of biological targets with high affinity. At the heart of many successful pharmaceuticals lies the chiral aminodihydroindenol core, and specifically, 3-amino-2,3-dihydro-1H-inden-5-ol stands out as a particularly valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-amino-2,3-dihydro-1H-inden-5-ol. We will delve into its role as a key building block in the synthesis of potent enzyme inhibitors, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. The aim is to not only provide a "how-to" guide but to foster a deeper understanding of the chemical principles that make this molecule a cornerstone of contemporary drug discovery.
Chemical Profile of 3-Amino-2,3-dihydro-1H-inden-5-ol
Before embarking on synthetic transformations, it is crucial to understand the physicochemical properties of our starting material.
| Property | Value | Reference |
| CAS Number | 168902-76-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| Chirality | Exists as a racemate and as individual enantiomers | [1] |
The presence of three key functional groups – a primary aromatic amine, a secondary alcohol, and a phenol – within a rigid bicyclic system makes 3-amino-2,3-dihydro-1H-inden-5-ol a rich substrate for chemical modification. The strategic and selective manipulation of these functional groups is the key to unlocking its potential in pharmaceutical synthesis.
Application Note I: Synthesis of a Rasagiline Analog for Neuroprotection
Background: Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used therapeutic for Parkinson's disease.[3] Its mechanism of action involves increasing the levels of dopamine in the brain, thereby alleviating the motor symptoms of the disease.[4][5] The core structure of Rasagiline is an N-propargyl-1-aminoindan. Here, we present a protocol for the synthesis of a hydroxylated Rasagiline analog, leveraging the phenolic group of our building block for potential modulation of pharmacokinetic properties or additional biological activity.
Biological Pathway: MAO-B Inhibition
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.[3] By irreversibly inhibiting MAO-B, N-propargylaminoindan derivatives prevent the breakdown of dopamine, leading to increased dopaminergic neurotransmission.[4][5]
Caption: MAO-B inhibition by a Rasagiline analog.
Experimental Workflow: A Three-Step Synthesis
This synthetic protocol involves three key stages: protection of the phenolic hydroxyl group, N-propargylation of the primary amine, and subsequent deprotection to yield the final product.
Caption: Synthetic workflow for a Rasagiline analog.
Detailed Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: To prevent the phenolic hydroxyl group from interfering with the subsequent N-alkylation step, it must be protected. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its stability under basic conditions and ease of removal.
-
Procedure:
-
To a stirred solution of 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the TBDMS-protected intermediate.
-
Step 2: N-Propargylation of the Primary Amine
-
Rationale: The introduction of the propargyl group is the key step in imparting MAO-B inhibitory activity. This is typically achieved via an Sₙ2 reaction with propargyl bromide in the presence of a non-nucleophilic base.[6]
-
Procedure:
-
Dissolve the TBDMS-protected aminoindanol (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propargylated, TBDMS-protected intermediate.
-
Step 3: Deprotection of the Phenolic Hydroxyl Group
-
Rationale: The final step involves the removal of the TBDMS protecting group to reveal the free phenol. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation due to its high affinity for silicon.
-
Procedure:
-
Dissolve the purified product from Step 2 in tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (silica gel, methanol/DCM gradient) to obtain the desired N-propargyl-3-amino-2,3-dihydro-1H-inden-5-ol.
-
Application Note II: Synthesis of an α-Glucosidase Inhibitor for Diabetes Management
Background: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[7] By inhibiting enzymes in the small intestine that break down complex carbohydrates into glucose, these drugs delay glucose absorption and reduce postprandial hyperglycemia.[8] The aminoindanol scaffold has shown promise in the design of potent α-glucosidase inhibitors.[7][9] This protocol details the synthesis of a novel indanol-based urea derivative as a potential α-glucosidase inhibitor.
Biological Pathway: α-Glucosidase Inhibition
α-Glucosidase enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[8] Inhibition of these enzymes slows down carbohydrate digestion, leading to a more gradual rise in blood glucose levels after a meal.
Caption: α-Glucosidase inhibition by an indanol-urea derivative.
Experimental Workflow: A Single-Step Synthesis
The synthesis of the target urea derivative is a straightforward one-step process involving the reaction of the primary amine of 3-amino-2,3-dihydro-1H-inden-5-ol with a suitable isocyanate.
Caption: Synthetic workflow for an α-glucosidase inhibitor.
Detailed Protocol
Step 1: Urea Formation
-
Rationale: The formation of a urea linkage is a robust and high-yielding reaction. The nucleophilic primary amine of the aminoindanol readily attacks the electrophilic carbon of the isocyanate. The choice of the isocyanate allows for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Procedure:
-
Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the desired isocyanate (e.g., 4-chlorophenyl isocyanate, 1.05 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction by TLC. A precipitate of the urea product may form during the reaction.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain the pure indanol-urea derivative.[7]
-
Conclusion: A Building Block for Future Discoveries
The protocols and application notes presented herein demonstrate the significant utility of 3-amino-2,3-dihydro-1H-inden-5-ol as a versatile chiral building block in pharmaceutical synthesis. Its unique combination of functional groups within a rigid framework provides a solid foundation for the development of potent and selective therapeutic agents targeting a range of diseases. The detailed methodologies, coupled with an understanding of the underlying chemical principles and biological pathways, should empower researchers to explore the vast chemical space accessible from this remarkable starting material. As the demand for novel and effective medicines continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery endeavors.
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- 26. Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 32. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 39. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 40. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective N-Acylation of 3-amino-2,3-dihydro-1H-inden-5-ol
Introduction: The Significance of N-Acylated Indenols in Medicinal Chemistry
The 3-amino-2,3-dihydro-1H-inden-5-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. N-acylation of the primary amine on this scaffold provides a facile route to introduce diverse functionalities, enabling the modulation of physicochemical properties and pharmacological activities. The resulting N-acyl derivatives have been explored for their potential as therapeutic agents, targeting a range of biological pathways. The amide linkage, a cornerstone of many pharmaceuticals, imparts metabolic stability and provides a key hydrogen bonding motif for molecular recognition at biological targets. This application note provides a detailed experimental procedure for the chemoselective N-acylation of 3-amino-2,3-dihydro-1H-inden-5-ol, addressing the critical challenge of preventing the undesired O-acylation of the phenolic hydroxyl group.
Guiding Principles: Achieving Chemoselective N-Acylation
The primary challenge in the acylation of 3-amino-2,3-dihydro-1H-inden-5-ol is the presence of two nucleophilic sites: the primary amine and the phenolic hydroxyl group. To achieve selective N-acylation, it is essential to exploit the inherent differences in their reactivity, which can be modulated by carefully controlling the reaction conditions.
The amine group is generally more nucleophilic than the phenolic hydroxyl group. However, under strongly basic conditions, the phenol is deprotonated to the highly nucleophilic phenoxide, which can compete with the amine for the acylating agent, leading to a mixture of N-acylated, O-acylated, and potentially di-acylated products.
The strategy outlined in this protocol is based on the principles of the Schotten-Baumann reaction, conducted under biphasic conditions with precise pH control.[1][2][3] By maintaining the pH in a range where the amine is sufficiently deprotonated to be nucleophilic, while the phenol remains largely protonated, selective N-acylation can be achieved.
Experimental Protocol: N-Acetylation of 3-amino-2,3-dihydro-1H-inden-5-ol
This protocol details the N-acetylation of 3-amino-2,3-dihydro-1H-inden-5-ol using acetyl chloride as the acylating agent. The principles can be adapted for other acylating agents.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-amino-2,3-dihydro-1H-inden-5-ol | ≥98% | Commercially available |
| Acetyl Chloride | ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially available |
| Hydrochloric Acid (HCl) | 37% | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially available |
| Ethyl Acetate | HPLC Grade | Commercially available |
| Hexanes | HPLC Grade | Commercially available |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 g, 6.7 mmol) in a mixture of dichloromethane (DCM, 20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. The vigorous stirring is crucial to ensure efficient mass transfer between the two phases.[4]
-
-
Addition of Acylating Agent:
-
Slowly add acetyl chloride (0.53 mL, 7.4 mmol, 1.1 equivalents) dropwise to the vigorously stirred mixture over 10-15 minutes. The slow addition helps to control the exotherm of the reaction and minimizes the hydrolysis of the acetyl chloride.[4]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material and product should have different Rf values.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any unreacted amine, water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure N-(5-hydroxy-2,3-dihydro-1H-inden-3-yl)acetamide.
-
Caption: Experimental workflow for the N-acylation of 3-amino-2,3-dihydro-1H-inden-5-ol.
Characterization of N-(5-hydroxy-2,3-dihydro-1H-inden-3-yl)acetamide
Due to the absence of published experimental data for N-(5-hydroxy-2,3-dihydro-1H-inden-3-yl)acetamide, the following characterization data is predicted based on known spectroscopic principles and data from analogous structures.
Predicted ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | s | 1H | Ar-OH |
| ~8.20 | d | 1H | NH |
| ~7.00 | d | 1H | Ar-H |
| ~6.80 | s | 1H | Ar-H |
| ~6.60 | d | 1H | Ar-H |
| ~4.50 | m | 1H | CH-NH |
| ~3.00 | dd | 1H | CH₂ |
| ~2.50 | dd | 1H | CH₂ |
| ~1.90 | s | 3H | COCH₃ |
Justification: The chemical shifts are estimated based on standard values for aromatic protons, the benzylic protons of the indane core, and the acetyl group. The phenolic OH and amide NH protons are expected to be broad singlets and their chemical shifts can vary with concentration and temperature.
Predicted ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~169.0 | C=O (amide) |
| ~155.0 | C-OH (aromatic) |
| ~140.0 | Ar-C |
| ~135.0 | Ar-C |
| ~125.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~55.0 | CH-NH |
| ~35.0 | CH₂ |
| ~23.0 | COCH₃ |
Justification: The predicted chemical shifts are based on typical values for amide carbonyls, aromatic carbons, and aliphatic carbons in similar environments.
Predicted Mass Spectrometry (ESI+)
-
[M+H]⁺: Expected at m/z = 192.10
-
Major Fragmentation Pathways:
-
Loss of water (-18) from the molecular ion.
-
Loss of the acetyl group (-42) via cleavage of the amide bond.
-
Cleavage of the indane ring structure.
-
Caption: Simplified mechanism of N-acylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective mixing of the biphasic system.2. Hydrolysis of the acylating agent.3. Amine starting material is protonated. | 1. Increase the stirring speed to >1000 rpm.[4]2. Ensure slow, dropwise addition of the acyl chloride at 0 °C.3. Ensure the pH of the aqueous layer is maintained between 8-9. |
| Presence of O-acylated byproduct | The reaction is too basic, leading to significant deprotonation of the phenol. | Decrease the concentration of the base or use a weaker base like sodium bicarbonate. Monitor the pH of the aqueous phase. |
| Formation of di-acylated product | Excess acylating agent was used. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent.[4] |
| Incomplete reaction | Insufficient amount of base to neutralize the HCl byproduct. | Add additional base to the reaction mixture. |
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
Mikkelsen, J. H., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry, 33(1), 172-179. [Link]
-
Previero, A., Barry, L. G., & Coletti-Previero, M. A. (1972). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 429-447. [Link]
-
Pan, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159-3165. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
BioRxiv. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. [Link]
-
UCSD Computational Mass Spectrometry Website. GNPS. [Link]
Sources
A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 3-amino-2,3-dihydro-1H-inden-5-ol in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-amino-2,3-dihydro-1H-inden-5-ol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a stable isotope-labeled internal standard (SIL-IS) and a streamlined solid-phase extraction (SPE) procedure to ensure high recovery and minimal matrix effects. The method was fully validated according to the principles outlined in the current bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2]
Introduction: The Rationale for a Validated Method
The compound 3-amino-2,3-dihydro-1H-inden-5-ol is a polar molecule containing a primary amine and a hydroxyl group, characteristic of many pharmaceutical compounds or their metabolites. Accurate quantification in biological matrices is paramount for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3] However, the polar nature of this analyte presents a challenge for traditional reversed-phase chromatography and can make it susceptible to matrix interference from endogenous plasma components.[4]
This guide provides a comprehensive protocol that overcomes these challenges. We explain the causality behind key experimental choices, from sample preparation to instrument parameters, to provide a method that is not only precise but also scientifically sound and readily transferable.
Experimental Design & Methodology
Materials and Reagents
-
Analyte: 3-amino-2,3-dihydro-1H-inden-5-ol (≥98% purity)
-
Internal Standard (IS): 3-amino-2,3-dihydro-1H-inden-5-ol-d3 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile, Methanol, Isopropanol (all LC-MS grade); Formic Acid (≥99%); Ammonium Hydroxide (ACS grade)
-
Reagents: HPLC-grade water, Human Plasma (K2-EDTA)
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX, 30 mg, 1 cc)
Instrumentation
-
LC System: UHPLC system (e.g., Waters ACQUITY UPLC I-Class or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-XS) equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls
Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1.00 mg/mL. A series of working standard solutions were prepared by serial dilution in 50:50 acetonitrile:water.
Calibration Curve (CC) standards and Quality Control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma (final organic content <5%). CC concentrations ranged from 0.100 to 100 ng/mL. QC samples were prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 0.100 ng/mL
-
Low QC (LQC): 0.300 ng/mL
-
Mid QC (MQC): 10.0 ng/mL
-
High QC (HQC): 80.0 ng/mL
The "Why" of the Method: Causality in Experimental Choices
-
Choice of Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the cornerstone of modern quantitative bioanalysis.[5][6] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-behavior allows the SIL-IS to accurately correct for variability that can arise from matrix effects or sample processing, which is a key principle for robust and trustworthy data.[7]
-
Sample Preparation Strategy: Direct injection of plasma is not feasible due to proteins and phospholipids that can damage the analytical column and cause significant ion suppression.[3] While protein precipitation is fast, it often yields a "dirtier" sample.[8] Liquid-liquid extraction can be inefficient for highly polar compounds. Therefore, Solid-Phase Extraction (SPE) was selected for its ability to provide superior sample cleanup and analyte concentration.[9] Specifically, a mixed-mode cation exchange sorbent was chosen. This allows for a dual retention mechanism: reversed-phase interaction with the indane core and strong ionic binding of the protonated primary amine. This strong ionic interaction permits rigorous washing with organic solvents to remove neutral and acidic interferences, leading to a much cleaner final extract.
-
Chromatographic Approach: The high polarity of 3-amino-2,3-dihydro-1H-inden-5-ol makes it difficult to retain on standard C18 reversed-phase columns. To achieve robust retention and good peak shape, Hydrophilic Interaction Liquid Chromatography (HILIC) was employed.[10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar analytes.[11]
-
Ionization Technique: The primary amine on the analyte is easily protonated. Therefore, positive mode Electrospray Ionization (ESI+) was selected to generate a strong and stable protonated precursor ion ([M+H]+), maximizing sensitivity for MS/MS detection.
Detailed Protocols
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) and vortex. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step lyses the plasma proteins and ensures the analyte's primary amine is protonated for efficient binding to the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water.
-
Wash 2: Add 1 mL of methanol. This organic wash is critical for removing non-polar, matrix-derived interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the primary amine, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
Protocol: LC-MS/MS Analysis
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY BEH Amide, 2.1x50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %A |
| 0.0 | 5 |
| 2.5 | 40 |
| 2.6 | 5 |
| 4.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| 3-amino-2,3-dihydro-1H-inden-5-ol | 150.2 |
| 3-amino-2,3-dihydro-1H-inden-5-ol-d3 (IS) | 153.2 |
Visualization of the Analytical Workflow
The entire process from sample handling to data generation is streamlined for efficiency and robustness.
Caption: End-to-end workflow for the quantification of 3-amino-2,3-dihydro-1H-inden-5-ol.
Method Validation Protocol & Results
The method was validated following the ICH M10 Bioanalytical Method Validation guideline, which is harmonized between the FDA and EMA.[1][2] The acceptance criteria are based on these authoritative standards.
Selectivity and Specificity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of the analyte and IS.
-
Result: No significant interfering peaks were observed. The response was <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and Range
-
Protocol: Calibration curves were prepared and analyzed in triplicate on three separate days. A linear regression with 1/x² weighting was used.
-
Result: The method was linear over the range of 0.100 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
-
Protocol: Six replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) were analyzed in three separate validation runs.
-
Result: The intra- and inter-run accuracy (as %RE) and precision (as %CV) were within the acceptance limits of ±15% (±20% at the LLOQ).
Table 3: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18) |
| Accuracy (%RE) | Precision (%CV) | ||
| LLOQ | 0.100 | -2.5% | 8.1% |
| LQC | 0.300 | 5.1% | 6.5% |
| MQC | 10.0 | 1.8% | 4.2% |
| HQC | 80.0 | -3.3% | 3.1% |
Matrix Effect and Recovery
-
Protocol: Matrix effect was evaluated by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Result: The method demonstrated consistent recovery and negligible matrix effect.
Table 4: Recovery and Matrix Factor
| QC Level | Analyte Recovery (%) | IS-Normalized Matrix Factor |
| LQC | 92.5% | 1.03 |
| HQC | 94.1% | 0.98 |
Stability
-
Protocol: The stability of the analyte in human plasma was assessed under various storage and handling conditions using LQC and HQC samples.
-
Result: The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Table 5: Summary of Stability Assessment
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Short-Term (Bench-Top) | 8 hours at Room Temp. | Stable |
| Long-Term Storage | 90 days at -80°C | Stable |
| Post-Preparative (Autosampler) | 48 hours at 10°C | Stable |
Validation Logic: A Self-Validating System
A bioanalytical method's trustworthiness comes from a logical, multi-faceted validation process where each experiment confirms a different aspect of its performance.
Caption: Logical framework for bioanalytical method validation per regulatory guidelines.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of 3-amino-2,3-dihydro-1H-inden-5-ol in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, optimized solid-phase extraction, and HILIC chromatography ensures the method is reliable and fit-for-purpose for regulated bioanalysis in support of drug development programs. The detailed protocols and validation data presented herein provide a comprehensive guide for immediate implementation in a research or clinical setting.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][1]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link][3]
-
Title: LC-MS Sample Preparation: Techniques & Challenges Source: Sapling Content Hub URL: [Link][9]
-
Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link][10]
-
Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link][8]
-
Title: BA Method Development: Polar Compounds Source: BioPharma Services Inc. URL: [Link][4]
-
Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link][5]
-
Title: Internal Standards for Quantitative LC-MS Bioanalysis Source: ResearchGate URL: [Link][7]
-
Title: What Is An Internal Standard And Why Is It Used In LC-MS? Source: Chemistry For Everyone (YouTube) URL: [Link][6]
-
Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: Restek Corporation URL: [Link][11]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. opentrons.com [opentrons.com]
- 10. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Synthesis of Bioactive Molecules from 3-amino-2,3-dihydro-1H-inden-5-ol: Application Notes and Protocols
Introduction: The Versatile 3-Amino-2,3-dihydro-1H-inden-5-ol Scaffold
The aminoindan scaffold, a conformationally restricted phenethylamine analog, represents a "privileged" structure in medicinal chemistry. Its rigid framework allows for precise orientation of functional groups, leading to enhanced selectivity and potency for various biological targets. Within this class, 3-amino-2,3-dihydro-1H-inden-5-ol is a particularly attractive starting material for the synthesis of novel bioactive molecules. The presence of two key functional groups—a primary amine and a phenolic hydroxyl group—offers orthogonal handles for chemical modification, enabling the exploration of a wide chemical space. This guide provides a comprehensive overview of the synthetic routes to functionalize this versatile scaffold and highlights the biological activities of the resulting derivatives, with a focus on their potential as modulators of key neurological targets. The aminoindane structure has been foundational in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.[1][2]
Bioactive derivatives of the aminoindan core have shown a range of pharmacological effects, including monoamine oxidase (MAO) inhibition, and modulation of dopamine and serotonin receptors.[1][3][4] These targets are critically involved in the pathophysiology of conditions such as Parkinson's disease, depression, and anxiety. This document will detail protocols for the N- and O-functionalization of 3-amino-2,3-dihydro-1H-inden-5-ol and discuss the structure-activity relationships (SAR) of the resulting compounds.
Strategic Overview of Synthetic Transformations
The synthetic utility of 3-amino-2,3-dihydro-1H-inden-5-ol lies in the differential reactivity of its amino and hydroxyl groups. This allows for a modular approach to library synthesis, as depicted in the workflow below.
Caption: General synthetic workflow for the diversification of 3-amino-2,3-dihydro-1H-inden-5-ol.
Part 1: Synthesis of N-Substituted Derivatives
The primary amino group of 3-amino-2,3-dihydro-1H-inden-5-ol is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a common strategy to introduce a wide range of substituents and to modulate the basicity of the amino group. The resulting amides can exhibit diverse biological activities.
Protocol 1: General Procedure for N-Acylation
-
Dissolution: Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM and DMF are used to avoid reaction with the acylating agent.
-
Base: A non-nucleophilic base is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the amino group of the substrate in reacting with the acylating agent.
-
Temperature Control: The initial cooling to 0 °C is important to manage the often exothermic reaction between the amine and the acylating agent, preventing side reactions.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups that can significantly impact a molecule's lipophilicity, steric profile, and receptor interactions. Reductive amination and direct alkylation with alkyl halides are common methods.
Protocol 2: N-Alkylation via Reductive Amination
-
Imine Formation: Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), to the reaction mixture. STAB is often preferred for its milder nature and tolerance of acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Protocol 3: N-Alkylation with Alkyl Halides
-
Setup: Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Base and Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) and the alkyl halide (e.g., propargyl bromide for rasagiline analogs) (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture, typically between 60-80 °C, and stir for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography.
Expertise & Experience: The choice between reductive amination and direct alkylation depends on the desired product and the available reagents. Reductive amination is generally milder and avoids over-alkylation, which can be an issue with direct alkylation using reactive alkyl halides.
Part 2: Synthesis of O-Substituted Derivatives
The phenolic hydroxyl group at the C5 position is amenable to etherification and esterification, providing another avenue for structural diversification and modulation of bioactivity.
O-Alkylation: Synthesis of Ether Derivatives
Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols.
Protocol 4: General Procedure for O-Alkylation
-
Deprotonation: Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), to deprotonate the phenolic hydroxyl group. If using NaH, exercise caution due to its reactivity with moisture.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with heating (typically 50-80 °C) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Trustworthiness: It is crucial to ensure complete deprotonation of the phenol before adding the alkylating agent to maximize the yield of the O-alkylated product and minimize potential N-alkylation, although the amine is generally less nucleophilic under these conditions.
Part 3: Bioactive Derivatives and Structure-Activity Relationships
The derivatization of 3-amino-2,3-dihydro-1H-inden-5-ol can lead to compounds with significant activity at various neurological targets. Below are examples of potential bioactive molecules and a summary of their expected activities based on congeners.
Monoamine Oxidase (MAO) Inhibitors
N-Propargylation of aminoindanes is a well-established strategy for creating potent and selective MAO inhibitors. Rasagiline, an N-propargyl-1-aminoindan, is a selective MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2]
Table 1: Representative Aminoindan-Based MAO Inhibitors and their Activities
| Compound | Structure | Target | Activity (IC₅₀, nM) |
| Rasagiline | N-propargyl-1-aminoindan | MAO-B | 141 |
| Ladostigil | (R)-N-propargyl-3R-amino-5-fluorindan derivative | MAO-A/B & AChE | MAO-A: 210, MAO-B: 36, AChE: 83 |
Dopamine and Serotonin Receptor Ligands
Modification of the amino and hydroxyl groups can yield potent ligands for dopamine and serotonin receptors. For instance, N,N-dialkylation of related aminoindanes has led to potent D₂ receptor agonists.[5]
Caption: Potential bioactive derivatives from 3-amino-2,3-dihydro-1H-inden-5-ol.
Table 2: Representative Aminoindan Derivatives as Receptor Ligands
| Derivative Class | Modification | Target Receptor | Expected Affinity (Ki, nM) |
| N,N-Dialkylaminoindanes | N,N-dipropyl | Dopamine D₂ | 1-100 |
| N-Arylpiperazinylalkoxyindanes | O-linkage to arylpiperazine | Serotonin 5-HT₁A | 1-50 |
Structure-Activity Relationship Insights:
-
For MAO-B Inhibition: The N-propargyl group is a key pharmacophore, acting as an irreversible inhibitor. The stereochemistry of the amino group is also critical for potency.
-
For Dopamine D₂ Receptor Agonism: N,N-dialkyl substitution, particularly with n-propyl groups, is often associated with high affinity and agonist activity. The position and nature of substituents on the aromatic ring can fine-tune selectivity and efficacy.[5]
-
For Serotonin 5-HT₁A Receptor Affinity: Long-chain ether linkages from the phenolic hydroxyl group to an arylpiperazine moiety are a common feature of high-affinity 5-HT₁A receptor ligands.
Conclusion
3-Amino-2,3-dihydro-1H-inden-5-ol is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its orthogonal functional groups allow for systematic chemical modifications, enabling the fine-tuning of pharmacological properties. The protocols and structure-activity relationships outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the chemical space around this privileged scaffold and to develop novel therapeutics for neurological and psychiatric disorders.
References
-
Cannon, J. G., Dushin, R. G., Long, J. P., Ilhan, M., Jones, N. D., & Swartzendruber, J. K. (1985). Synthesis and Dopaminergic Activity of (R)- And (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry, 28(4), 515-518. [Link]
-
Finberg, M. B., & Youdim, M. B. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-induced rigidity and decrease in body temperature. British Journal of Pharmacology, 135(5), 1157-1165. [Link]
-
Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999. [Link]
-
Newman, A. H., & Neumeyer, J. L. (1995). Dopamine D2 and D3 receptor binding affinities of a series of 2-aminoindan derivatives. Journal of Medicinal Chemistry, 38(20), 4046-4054. [Link]
-
Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (1994). 5-HT1A and 5-HT2A receptor binding profiles of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) analogs. Journal of Medicinal Chemistry, 37(17), 2828-2835. [Link]
Sources
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2001220382A - Method of selective o-alkylation - Google Patents [patents.google.com]
- 3. Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common impurities in 3-amino-2,3-dihydro-1H-inden-5-ol synthesis
Technical Support Center: Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol
A Guide to Identifying and Troubleshooting Common Impurities
Welcome to the technical support guide for the synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol. This molecule is a valuable chiral building block in medicinal chemistry and drug development, notably as a precursor or structural analog to pharmacologically active agents. Achieving high purity is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and regulatory approval.
This guide is designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causal mechanisms behind impurity formation and provide robust, field-tested strategies for their identification, control, and elimination.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 3-amino-2,3-dihydro-1H-inden-5-ol?
A common and scalable approach involves a two-step sequence starting from 5-hydroxy-1-indanone. The first step is the formation of an oxime, which is then reduced to the target primary amine. This method is well-documented for similar indanone frameworks.[1]
-
Oximation: 5-hydroxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (like pyridine or sodium acetate) to form 5-hydroxy-2,3-dihydro-1H-inden-1-one oxime.
-
Reduction: The oxime is then reduced to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, though catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed, offering different selectivity and handling requirements.[2][3]
Q2: What are the primary categories of impurities I should anticipate?
Impurities in this synthesis can be broadly classified into three groups:
-
Process-Related Impurities: These are unreacted starting materials or intermediates, such as residual 5-hydroxy-1-indanone or the intermediate oxime.
-
Side-Reaction Products: These arise from alternative reaction pathways. A key example is the over-reduction product where the benzylic hydroxyl group is also removed, yielding 3-amino-2,3-dihydro-1H-indene.
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Degradation Products: The final product, an aminophenol, is susceptible to oxidation, especially when exposed to air and light. This often results in the formation of colored quinone-imine type structures.
Q3: My final isolated product has a pink or brownish tint. What causes this discoloration and how can I prevent it?
This is a classic sign of oxidation. The aminophenol functional group system is electron-rich and can be easily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal ions and light.
-
Prevention: The most effective strategy is to work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during work-up, concentration, and storage. Using degassed solvents for chromatography and final product isolation can also significantly reduce discoloration. Storing the final compound under an inert atmosphere, protected from light, and at reduced temperatures is crucial for long-term stability.
Q4: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is ideal for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV-Diode Array Detector (DAD) is the workhorse for this analysis. It can separate and quantify the starting materials, the final product, and many non-volatile impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for structural elucidation of unknown impurities by providing molecular weight information.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main compound.
Section 2: Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a problem/solution format.
Scenario 1: An impurity is observed with a later retention time (RT) in reverse-phase HPLC than the final product.
-
Likely Cause: This peak often corresponds to a less polar compound than your target aminol. The most probable candidates are unreacted 5-hydroxy-1-indanone or the intermediate 5-hydroxy-1-indanone oxime . The aminol product is typically the most polar compound in the main reaction sequence and thus elutes earliest.
-
Diagnostic Steps:
-
Co-injection: Spike a sample of your crude product with authentic standards of 5-hydroxy-1-indanone and its oxime. An increase in the peak area of the impurity will confirm its identity.
-
LC-MS Analysis: Analyze the peak by LC-MS to confirm its molecular weight against the suspected structure.
-
-
Corrective Actions:
-
If Impurity is the Oxime: This indicates incomplete reduction. The cause is often insufficient reducing agent, low reaction temperature, or short reaction time. The solution is to optimize the reduction step: consider increasing the equivalents of LiAlH₄ or extending the reaction time. Monitor the reaction to completion by TLC or HPLC before quenching.
-
If Impurity is the Ketone: This points to an incomplete initial oximation reaction. Before proceeding to the reduction step, ensure full conversion of the ketone to the oxime. The oximation reaction can be driven to completion by extending the reaction time or slightly increasing the temperature.[1]
-
Scenario 2: A significant impurity is observed with a molecular weight 16 Da less than the product.
-
Likely Cause: This mass difference strongly suggests the loss of an oxygen atom, corresponding to the over-reduced impurity, 3-amino-2,3-dihydro-1H-indene . This occurs when the benzylic hydroxyl group is hydrogenolyzed during the reduction of the oxime. This side reaction is more common with aggressive reduction conditions (e.g., high temperatures with LiAlH₄ or harsh catalytic hydrogenation conditions).
-
Diagnostic Steps:
-
High-Resolution MS: Obtain a high-resolution mass spectrum to confirm the elemental composition of the impurity.
-
NMR Analysis: If the impurity can be isolated, ¹H NMR will show the absence of the carbinol proton (CH-OH) and a more complex aliphatic region.
-
-
Corrective Actions:
-
Modify Reduction Conditions: Switch to a milder reducing agent or modify the existing one. For example, reducing the reaction temperature for the LiAlH₄ reduction to 0 °C or even -20 °C can increase selectivity.[2] Alternatively, explore other catalytic hydrogenation systems that are less prone to hydrogenolysis.
-
Purification: This impurity can often be separated from the desired product by silica gel column chromatography, as its polarity will be significantly different.
-
Scenario 3: My final yield is low, and the crude material shows multiple small, colored spots on the TLC plate.
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Likely Cause: This points towards product degradation, likely through oxidation as discussed in the FAQ section. Performing the reaction quench and aqueous work-up in the presence of air can lead to the formation of a complex mixture of colored byproducts.
-
Diagnostic Steps:
-
Visual Inspection: The appearance of color is the primary indicator.
-
UV-Vis Spectroscopy: Oxidized, quinone-like impurities often have characteristic absorptions at longer wavelengths in the visible spectrum.
-
-
Corrective Actions:
-
Inert Atmosphere: The entire work-up process should be conducted under a nitrogen or argon blanket. Use a Schlenk line or glovebox for sensitive operations.
-
Antioxidant Addition: During work-up, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phase to quench any oxidizing species and prevent further degradation.
-
Rapid Purification: Do not let the crude material sit for extended periods. Proceed with purification (e.g., column chromatography) immediately after work-up, using degassed solvents.
-
Section 3: Key Impurity Profile
The following table summarizes the key impurities discussed, their origins, and methods for their control.
| Impurity Name | Structure (Molecular Formula) | Common Origin | Control & Removal Strategy |
| 5-Hydroxy-1-indanone | C₉H₈O₂ | Unreacted starting material from the oximation step. | Ensure oximation reaction goes to completion. Removable by silica gel chromatography. |
| 5-Hydroxy-1-indanone oxime | C₉H₉NO₂ | Incomplete reduction of the intermediate oxime. | Increase equivalents of reducing agent or reaction time/temperature. Removable by silica gel chromatography. |
| 3-Amino-2,3-dihydro-1H-indene | C₉H₁₁N | Over-reduction (hydrogenolysis) of the C5-OH group. | Use milder reduction conditions (e.g., lower temperature). Removable by silica gel chromatography. |
| Oxidation Byproducts | Variable (Quinone-like) | Air oxidation of the aminophenol product. | Perform work-up and storage under an inert atmosphere. Purify quickly after synthesis. |
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for separating the target compound from its common process-related impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: 3-amino-2,3-dihydro-1H-inden-5-ol -> 5-hydroxy-1-indanone oxime -> 5-hydroxy-1-indanone.
SOP 2: Laboratory-Scale Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to prevent peak tailing of the amine product.
-
Rationale: The basic modifier (TEA or NH₄OH) deactivates acidic sites on the silica gel, which would otherwise strongly and irreversibly bind the basic amine product, leading to poor recovery and streaking.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).
-
Load the crude product onto the column (either dry-loaded onto silica or as a concentrated solution).
-
Begin elution with a low-polarity mixture (e.g., 99:1 DCM:MeOH with 0.1% TEA).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 DCM:MeOH) to elute the compounds.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure, ensuring the final product is not exposed to high heat for prolonged periods.
-
Section 5: Visualized Workflows and Pathways
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Synthetic route and points of impurity formation.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for impurity troubleshooting.
References
-
Zhang, L., et al. (2016). Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. RSC Advances, 108. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. Retrieved from [Link]
- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
-
Pharmaffiliates. (n.d.). Rasagiline-impurities. Retrieved from [Link]
-
Wills, M., et al. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [Link]
-
Karakawa, J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. Chemical Communications. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric syntheses. Part IX. Reduction of ketone oximes and their O-substituted derivatives... Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Asymmetric syntheses. Part IX. Reduction of ketone oximes and their O-substituted derivatives with the lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-amino-2,3-dihydro-1H-inden-5-ol
Welcome to the technical support center for 3-amino-2,3-dihydro-1H-inden-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bicyclic amino alcohol. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental success.
Preamble: Understanding the Reactivity of 3-amino-2,3-dihydro-1H-inden-5-ol
3-amino-2,3-dihydro-1H-inden-5-ol is a chiral building block featuring a primary amine, a secondary alcohol, and a phenolic hydroxyl group within a rigid indane framework. This unique combination of functional groups offers a rich landscape for chemical transformations but also presents specific challenges. The nucleophilicity of the amine, the reactivity of the alcohol, and the electronic influence of the phenol all play crucial roles in its reaction outcomes. This guide will help you anticipate and troubleshoot issues arising from this distinct reactivity profile.
Frequently Asked Questions (FAQs) & Troubleshooting
I. General Handling and Stability
Question 1: My 3-amino-2,3-dihydro-1H-inden-5-ol has developed a dark color upon storage. Is it still usable?
Answer: The development of a dark color, often ranging from pink to dark brown, is a common observation with phenolic amines and is typically indicative of oxidation. The phenol and amine functionalities are susceptible to air oxidation, which can lead to the formation of colored quinone-imine type impurities.
-
Expertise & Experience: While minor discoloration may not significantly impact the outcome of some reactions, it is a clear sign of degradation. For sensitive applications, such as in catalysis or late-stage pharmaceutical synthesis where impurity profiles are critical, using discolored material is not recommended. The presence of these impurities can lead to unexpected side reactions and lower yields.
-
Trustworthiness: To assess the purity of your material, it is advisable to perform a simple analysis such as Thin Layer Chromatography (TLC) or obtain a proton NMR spectrum. Compare the results with the data for a pure sample. If significant impurities are detected, purification is necessary.
-
Authoritative Grounding: Phenolic antioxidants and aromatic amines are known to undergo oxidative degradation.[1][2]
-
Troubleshooting Steps:
-
Assess Purity: Run a TLC or 1H NMR to quantify the extent of degradation.
-
Purification: If necessary, the material can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. When running a column, it is often beneficial to add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking of the amine on the acidic silica.[3]
-
Proper Storage: To prevent future oxidation, store 3-amino-2,3-dihydro-1H-inden-5-ol under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
-
II. N-Acylation Reactions
Question 2: I am getting a low yield in the N-acylation of 3-amino-2,3-dihydro-1H-inden-5-ol with an acyl chloride. What are the likely causes and how can I improve it?
Answer: Low yields in N-acylation reactions of this substrate can stem from several factors, including side reactions involving the hydroxyl groups and suboptimal reaction conditions.
-
Expertise & Experience: The primary amine is generally more nucleophilic than the secondary alcohol or the phenolic hydroxyl group. However, under certain conditions, especially with highly reactive acylating agents or in the presence of a strong base, O-acylation can occur as a competing side reaction. The use of a non-nucleophilic base and careful control of stoichiometry are crucial.
-
Trustworthiness: A systematic approach to troubleshooting will help identify the root cause. This involves verifying the quality of reagents, optimizing the reaction stoichiometry and base, and ensuring the reaction goes to completion without significant byproduct formation.
-
Authoritative Grounding: The N-acylation of amines is a fundamental reaction, and the use of a base to neutralize the acid byproduct is standard practice.[1] The choice of base and solvent can significantly impact the reaction's success.[1]
Troubleshooting Workflow for Low Yield in N-Acylation:
Caption: Troubleshooting workflow for low N-acylation yield.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor Reagent Quality: The acylating agent may have hydrolyzed, or the starting amine may be impure. | Use freshly opened or distilled acyl chloride. Verify the purity of the 3-amino-2,3-dihydro-1H-inden-5-ol by TLC or NMR. |
| O-Acylation: Acylation of the secondary alcohol or phenolic hydroxyl group. | Use a milder acylating agent (e.g., an acid anhydride instead of an acyl chloride).[1] Alternatively, protect the hydroxyl groups (e.g., as silyl ethers) prior to N-acylation, followed by deprotection. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or allowing the reaction to warm to room temperature after the initial addition. | |
| Product Loss During Workup: The N-acylated product may have some water solubility, or an emulsion may have formed during extraction. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Use brine to break up emulsions. |
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
III. Diazotization and Subsequent Reactions
Question 3: I am attempting a diazotization of 3-amino-2,3-dihydro-1H-inden-5-ol followed by a Sandmeyer reaction, but the reaction mixture turns dark and I get a low yield of my desired product. What is going wrong?
Answer: Diazotization of aromatic amines requires careful temperature control as the resulting diazonium salts are often unstable at higher temperatures.[2] The presence of the activating phenolic hydroxyl group can also lead to side reactions.
-
Expertise & Experience: The key to a successful diazotization is the slow, portion-wise addition of a solution of sodium nitrite to an acidic solution of the amine at a temperature maintained between 0 and 5 °C. A rise in temperature can lead to the decomposition of the diazonium salt, often observed as the evolution of nitrogen gas and the formation of a dark, tarry mixture.
-
Trustworthiness: The formation of a dark color is a strong indicator of diazonium salt decomposition and/or unwanted side-coupling reactions. It is crucial to ensure that all the amine is protonated by using a sufficient excess of a strong acid.
-
Authoritative Grounding: The mechanism of diazotization involves the formation of a nitrosonium ion (NO+) in situ, which then reacts with the primary amine.[2] At temperatures above 5-10 °C, the diazonium salt can decompose, often leading to the formation of phenols.[2]
Potential Side Reactions in Diazotization:
Sources
Technical Support Center: Stereoselective Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol. This resource, designed for chemists and researchers in the pharmaceutical industry, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that achieving high stereoselectivity is often a critical, yet challenging, step in the synthesis of chiral molecules. This guide is structured to provide not just solutions, but also the underlying scientific principles to help you navigate the complexities of your synthetic route.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My current synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol is producing a racemic mixture. What are the primary strategies to induce stereoselectivity?
A1: Obtaining a racemic or nearly racemic mixture is a common starting point. To achieve stereocontrol, you need to introduce a source of chirality into your reaction. There are three main strategies to consider, each with its own advantages and disadvantages:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter(s). For 3-amino-2,3-dihydro-1H-inden-5-ol, this is often less practical due to the scarcity of suitable chiral precursors in the "chiral pool."
-
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into your substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved. For example, a prochiral enamine could be reacted with a chiral reagent, followed by stereoselective reduction. While effective, this method adds steps to your synthesis (attachment and removal of the auxiliary) and requires stoichiometric amounts of the chiral entity.
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of your target molecule, key catalytic strategies include:
-
Asymmetric reduction of a ketone precursor (e.g., 5-hydroxy-1-indanone) to the corresponding chiral alcohol, which can then be converted to the amine.
-
Asymmetric reductive amination of a ketone.
-
Asymmetric hydrogenation of an enamine or imine intermediate.
-
The choice of strategy will depend on factors such as the cost and availability of catalysts and starting materials, scalability, and the desired level of enantiopurity.
Q2: I'm attempting an asymmetric reduction of an indanone precursor, but the enantiomeric excess (ee) is low. How can I improve it?
A2: Low enantiomeric excess in asymmetric reductions is a frequent challenge. Here’s a systematic approach to troubleshooting and optimization:
-
Catalyst and Ligand Selection: The choice of catalyst is paramount. For the reduction of ketones like 5-hydroxy-1-indanone, Corey-Bakshi-Shibata (CBS) catalysts are a common choice. Alternatively, Noyori-type ruthenium catalysts are highly effective for transfer hydrogenation. The electronic and steric properties of the ligands on the metal center are critical. It is often necessary to screen a library of ligands to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, and therefore the stereoselectivity. For instance, in CBS reductions, non-coordinating solvents like toluene are often preferred. A solvent screening is a crucial step in optimization.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases selectivity by favoring the transition state that leads to the major enantiomer. However, this will also decrease the reaction rate, so a balance must be found.
-
Reducing Agent: The nature of the hydride source is important. For CBS reductions, borane sources like BH3·THF or catecholborane are used. For transfer hydrogenation, formic acid/triethylamine mixtures or isopropanol are common hydrogen donors. The choice of reducing agent can influence both reactivity and selectivity.
-
Substrate Purity: Impurities in your indanone precursor can sometimes interfere with the catalyst, leading to lower ee. Ensure your starting material is of high purity.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low enantiomeric excess in asymmetric reductions.
Q3: How do I choose the right chiral catalyst for my asymmetric transfer hydrogenation of an imine intermediate?
A3: Asymmetric transfer hydrogenation (ATH) of an imine is a powerful method to install the chiral amine center. The choice of catalyst is critical and generally revolves around a transition metal complexed with a chiral ligand.
-
Metal Center: Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are the most commonly used metals. Ru-based catalysts, particularly those of the Noyori-type (e.g., RuCl2(p-cymene)) activated by a chiral diamine ligand, are widely successful for this transformation.
-
Chiral Ligand: The ligand confers chirality to the catalytic system. For Ru-based ATH, tosylated diamine ligands like (R,R)-TsDPEN are classic choices. The steric and electronic properties of the ligand must be matched to the substrate. It is advisable to screen a small library of ligands to identify the most effective one.
-
Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/NEt3) is a very common and effective hydrogen source. Isopropanol in the presence of a base (like potassium tert-butoxide) is another widely used alternative. The choice can affect reaction rates and sometimes selectivity.
Comparative Data for Catalyst Selection
| Catalyst System (Metal/Ligand) | Typical Substrate | Achieved ee (%) | Reference |
| Ru(II)/(R,R)-TsDPEN | Aromatic Imines | >95% | |
| Rh(III)/Cp*TsDPEN | Cyclic Imines | >90% | |
| Ir(I)/Chiral Phosphine-Oxazoline | N-Sulfonylimines | >98% |
This table is illustrative. Actual results will vary based on the specific substrate and reaction conditions.
Q4: How can I reliably determine the enantiomeric excess and absolute configuration of my product?
A4: Accurate determination of enantiomeric excess (ee) and absolute configuration is crucial for validating your synthetic method.
-
Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining ee. The sample is passed through a chiral stationary phase (CSP) which has a differential interaction with the two enantiomers, leading to their separation. The ratio of the peak areas gives the ee. A variety of chiral columns are commercially available (e.g., based on cellulose or amylose derivatives). Method development involves screening different columns and mobile phases.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)3), the NMR signals for the two enantiomers can be resolved, allowing for integration and ee determination. This method is generally less accurate than chiral chromatography.
-
-
Absolute Configuration:
-
X-ray Crystallography: If you can obtain a suitable crystal of your enantiomerically pure product (or a derivative), single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration.
-
Comparison to a Known Standard: If a sample of known absolute configuration is available, you can compare its properties (e.g., optical rotation, chiral HPLC retention time) to your synthesized product.
-
Chemical Correlation: The absolute configuration can be inferred by converting your molecule, without affecting the stereocenter, into a compound of known absolute configuration.
-
Experimental Protocol: Asymmetric Reduction of 5-Hydroxy-1-indanone
This protocol is a representative example for achieving a chiral indanol, a key intermediate for 3-amino-2,3-dihydro-1H-inden-5-ol.
Materials:
-
5-Hydroxy-1-indanone
-
(R)-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add 5-hydroxy-1-indanone (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the (R)-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
Reducing Agent Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-1-amino-2,3-dihydro-1H-inden-5-ol.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Simplified Catalytic Cycle for CBS Reduction
Technical Support Center: Optimizing Crystallization Conditions for 3-amino-2,3-dihydro-1H-inden-5-ol
Welcome to the technical support guide for the crystallization of 3-amino-2,3-dihydro-1H-inden-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges encountered during the crystallization of this molecule. As an active pharmaceutical ingredient (API) intermediate, achieving a crystalline solid form with controlled purity, yield, and morphology is paramount. This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Physicochemical Profile of 3-amino-2,3-dihydro-1H-inden-5-ol
Understanding the inherent properties of the molecule is the foundation of developing a robust crystallization process. The structure of 3-amino-2,3-dihydro-1H-inden-5-ol contains a basic amino group and a weakly acidic phenolic hydroxyl group, making it an amphoteric compound whose solubility is highly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Expected to be a solid | Inferred |
| Key Functional Groups | Primary Amine, Phenolic Hydroxyl | [2] |
| Predicted pKa | Amine (NH₃⁺) ~9-10; Phenol (OH) ~9-10 | Inferred from functional groups |
| Solubility Profile | Expected solubility in polar protic solvents (e.g., alcohols, water at acidic/basic pH).[3] Low solubility in non-polar solvents (e.g., hexanes). | Inferred from structure |
Section 2: Fundamental Principles of Crystallization
Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered solid lattice.[4] The entire process is a balance between two key kinetic events: nucleation (the birth of new crystals) and crystal growth.
-
Nucleation : The initial formation of tiny, stable crystalline nuclei. This occurs in the "labile zone" of supersaturation. If nucleation is too rapid, it leads to a large number of small crystals or even precipitation.[7]
-
Crystal Growth : The subsequent addition of solute molecules onto the existing nuclei. To obtain larger, higher-quality crystals, the process should ideally spend more time in the "metastable zone," where crystal growth is favored over new nucleation.[8]
Caption: The crystallization cascade, from generating supersaturation to final product.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: I'm not getting any crystals, even after cooling. What should I do?
This is a classic case of insufficient supersaturation. The concentration of your compound may be too low for it to crystallize under the current conditions.
-
Increase Concentration: If possible, dissolve more starting material. Alternatively, carefully evaporate some of the solvent to increase the concentration before cooling.[9]
-
Induce Nucleation: Sometimes a solution needs a "push" to start crystallizing.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[9]
-
Seeding: Add a tiny crystal of previously isolated 3-amino-2,3-dihydro-1H-inden-5-ol to the solution. This provides a perfect template for crystal growth.[8]
-
-
Change the Solvent System: The chosen solvent may be too good. Consider adding an "anti-solvent" – a solvent in which your compound is insoluble – dropwise to the solution until it becomes slightly cloudy, then warm it until it clears before allowing it to cool slowly.[10][11]
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that specific solvent system. The compound comes out of solution as a liquid instead of a solid.
-
Use More Solvent: The most common cause is that the solution is too concentrated. The solid is precipitating too quickly at a high temperature. Try returning the sample to the heat source, adding more solvent to reduce the concentration, and cooling it again more slowly.[9]
-
Lower the Crystallization Temperature: If possible, cool the solution to a lower final temperature.
-
Change Solvents: Select a solvent with a lower boiling point. This reduces the risk that the solution's boiling point is higher than the compound's melting point under those conditions.[3]
Q3: The crystals are very small or needle-like. How can I grow larger crystals?
The formation of numerous small crystals or fine needles indicates that the rate of nucleation is much faster than the rate of crystal growth.[8] The goal is to slow everything down.
-
Reduce the Rate of Supersaturation:
-
If using anti-solvent crystallization, add the anti-solvent much more slowly and with vigorous stirring to avoid high local supersaturation.[12]
-
Reduce the Overall Supersaturation Level: Start with a slightly more dilute solution. This will ensure the system remains in the metastable zone for longer, favoring growth on existing nuclei rather than forming new ones.[8]
-
Use Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This encourages controlled growth on the seed rather than spontaneous nucleation.[8]
Q4: How does pH critically affect the crystallization of this compound?
The presence of both a basic amine and an acidic phenol makes pH a critical process parameter. The solubility of 3-amino-2,3-dihydro-1H-inden-5-ol will vary significantly with pH.
-
Mechanism: At low pH, the amino group will be protonated (-NH₃⁺), increasing solubility in aqueous media. At high pH, the phenolic hydroxyl group will be deprotonated (-O⁻), also increasing solubility. The lowest solubility will occur at the isoelectric point (pI), where the molecule is neutral.[13][14]
-
-
Dissolve the compound in an acidic aqueous solution (e.g., by adding HCl).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., NaOH solution) dropwise to raise the pH towards the pI. As the compound's solubility drops, it will crystallize out of the solution. This method can be highly effective for purification.[16]
-
Q5: I suspect I have different crystal forms (polymorphs). What does this mean and what should I do?
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17] For an API, different polymorphs can have drastically different properties, including solubility, stability, and bioavailability, making control of polymorphism essential.[][19]
-
Identification: If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may have polymorphs. This should be confirmed using analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Control Strategies:
-
Solvent Choice: The solvent system can dictate which polymorph is formed.[]
-
Seeding: Seeding with the desired polymorph is the most reliable way to ensure it crystallizes consistently.[]
-
Temperature and Supersaturation: The rate of cooling and the level of supersaturation can influence which kinetic or thermodynamic form appears.[]
-
Section 4: Standard Experimental Protocols
These protocols provide a starting point for your optimization experiments.
Protocol 1: Cooling Crystallization
This is the most common method for compounds whose solubility is highly temperature-dependent.[20]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., isopropanol, ethanol).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude 3-amino-2,3-dihydro-1H-inden-5-ol until it is fully dissolved.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.[11][21]
Caption: Workflow for the anti-solvent crystallization method.
-
Solvent Selection: Choose a "good" solvent in which the compound is very soluble (e.g., methanol, ethanol) and an "anti-solvent" in which it is insoluble (e.g., water, hexanes, toluene). The two solvents must be miscible.[12]
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Addition: While stirring vigorously, add the anti-solvent dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the onset of nucleation.
-
Maturation: Stop adding the anti-solvent and allow the solution to stand. Crystals should form over time. You may gently warm the solution to redissolve the cloudiness and then let it cool slowly for better crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Section 5: Data for Practical Application
Table 2: Recommended Solvents for Initial Screening
This table provides a starting point for solvent selection, based on the principle of matching solute and solvent polarities.[3] Given the compound's polar functional groups, polar solvents are a logical starting point.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Use |
| Water | 100 | 80.1 | Good for pH-adjustment crystallization. Likely a poor solvent at neutral pH but good at low/high pH. Can be an anti-solvent for alcohols.[22] |
| Methanol | 65 | 32.7 | Good "soluble solvent" due to H-bonding. Low boiling point is advantageous.[3] |
| Ethanol | 78 | 24.5 | Similar to methanol, slightly less polar. Excellent choice for cooling crystallization.[23] |
| Isopropanol (IPA) | 82 | 19.9 | A common and effective solvent for cooling crystallization of polar molecules. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. Can offer different selectivity and polymorph control. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Could be used in a mixed-solvent system with a more polar or non-polar solvent. |
| Toluene | 111 | 2.4 | Non-polar. Likely a very poor solvent, making it an excellent candidate as an anti-solvent for polar solvents like methanol or ethanol.[3] |
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]
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Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
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YouTube. (2024). What is Cooling Crystallization?. Retrieved from [Link]
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Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
-
ACS Publications. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
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ResearchGate. (2018). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. Retrieved from [Link]
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Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs. Retrieved from [Link]
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ACS Publications. (2013). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
- Unknown Source.
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PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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National Institutes of Health. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]
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ResearchGate. (2013). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Retrieved from [Link]
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University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
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BIOFOUNT. (n.d.). 168902-76-9|3-amino-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]
-
National Institutes of Health. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
-
European Patent Office. (n.d.). POLYMORPHIC FORMS OF 3-(4-AMINO-1-OXO-1,3 DIHYDROISOINDOL-2-YL)-PIPERIDINE-2,6-DIONE - Patent 3042659. Retrieved from [Link]
-
National Institutes of Health. (2015). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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The Good Scents Company. (n.d.). octahydro-4,7-methano-1H-indene-5-acetaldehyde aquaflora (IFF). Retrieved from [Link]
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PubChem. (n.d.). 5-amino-3,3-difluoro-1H-inden-2-one. Retrieved from [Link]
-
ACS Publications. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Amino-2-indanol. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d][4][10][24]triazol-5(1H)-ones: synthesis, spectroscopic characterization and the structures of four products and one ring-opened derivative. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol
Welcome to the technical support center for the synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
Introduction to the Synthesis
The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol, a valuable chiral building block in medicinal chemistry, typically proceeds through a two-step sequence starting from 5-hydroxy-1-indanone. The overall pathway involves the oximation of the ketone followed by the reduction of the resulting oxime to the desired primary amine. While seemingly straightforward, each step presents unique challenges that can lead to poor yields and difficult purifications. This guide will provide a comprehensive framework for overcoming these obstacles.
Overall Synthetic Pathway
Minimizing byproduct formation in aminoindan synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the Technical Support Center for 2-aminoindan synthesis. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize byproduct formation and optimize your synthetic protocols, ensuring the highest purity of your target compound. 2-Aminoindan is a critical intermediate in the synthesis of numerous pharmaceuticals, and controlling its purity is paramount.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 2-aminoindan, primarily via the reductive amination of 2-indanone.
Issue 1: Presence of a High Molecular Weight Impurity Identified as Diindanylamine
Question: My final product shows a significant peak in the GC-MS with a mass corresponding to a dimeric species. How can I prevent the formation of this byproduct?
Answer:
The high molecular weight impurity is likely diindanylamine, a common byproduct in reductive aminations where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.
Causality and Mechanism:
The formation of the secondary amine byproduct, diindanylamine, occurs when the desired product, 2-aminoindan, competes with the ammonia source in reacting with the starting material, 2-indanone. This is a classic example of over-alkylation, which can be prevalent if the concentration of the primary amine product builds up while the starting ketone is still present.[1] The reaction proceeds through the formation of a new imine intermediate, which is then reduced.
Caption: Mechanism of Diindanylamine Formation.
Solutions:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to 2-indanone. This statistically favors the reaction of the ketone with ammonia over the newly formed 2-aminoindan.
-
Slow Addition of Reducing Agent: In a "one-pot" procedure, adding the reducing agent slowly allows for the initial formation of the primary imine from ammonia and the ketone before significant reduction to 2-aminoindan occurs. This minimizes the concentration of the product amine available to react with the remaining ketone.
-
Stepwise Procedure: A more controlled approach involves the pre-formation of the imine or oxime, followed by its isolation and subsequent reduction in a separate step. This physically separates the product amine from the starting ketone.[2]
-
Catalyst Choice: When using catalytic hydrogenation, the choice of catalyst and reaction conditions can influence selectivity. Raney Nickel, for instance, has been used effectively for the hydrogenation of nitriles to primary amines with suppressed formation of secondary amines, especially in the presence of ammonia.[3]
Recommended Protocol (Minimizing Diindanylamine):
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-Indanone, Ammonium Acetate (5-10 eq.), Sodium Cyanoborohydride (1.5-2.0 eq.) | A large excess of the ammonia source outcompetes the product amine.[4] |
| Solvent | Methanol | A common protic solvent for reductive aminations with NaBH3CN. |
| pH | 6-7 (adjust with acetic acid) | Maintains the amine nucleophile in its unprotonated state while activating the carbonyl group. |
| Temperature | Room Temperature | Minimizes side reactions. |
| Procedure | Dissolve 2-indanone and ammonium acetate in methanol. Adjust pH. Add sodium cyanoborohydride portion-wise over 1-2 hours. | Slow addition of the reducing agent is crucial. |
Issue 2: Unreacted 2-Indanone and/or Presence of 2-Indanol in the Product
Question: My reaction is incomplete, and I'm observing a significant amount of starting material and the corresponding alcohol, 2-indanol. What is causing this and how can I improve the conversion?
Answer:
This issue points to a competition between the desired reductive amination pathway and the simple reduction of the starting ketone. The choice of reducing agent and reaction conditions are critical in directing the reaction towards amine formation.
Causality and Mechanism:
Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both the imine intermediate and the starting ketone.[5] If the rate of ketone reduction is comparable to or faster than the rate of imine formation, a significant amount of 2-indanol will be produced as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the reduction of the protonated imine (iminium ion) over the ketone at mildly acidic pH, making it a preferred reagent for one-pot reductive aminations.[6]
Caption: Competing pathways in reductive amination.
Solutions:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion over the ketone and are recommended for one-pot procedures.[6]
-
pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial. This pH is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it deactivates the amine nucleophile or rapidly decomposes the hydride reagent.
-
Stepwise Synthesis: Form the 2-indanone oxime first by reacting 2-indanone with hydroxylamine hydrochloride. The isolated oxime can then be reduced to 2-aminoindan using various methods, such as catalytic hydrogenation, which avoids the issue of competing ketone reduction.
-
Temperature and Reaction Time: Ensure the reaction is stirred at an appropriate temperature (typically room temperature) for a sufficient duration to allow for complete imine formation before the reduction is complete.
Recommended Protocol (Improving Conversion to Amine):
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the ketone.[6] |
| pH | 6-7 | Optimizes the balance between imine formation and reduction. |
| Monitoring | TLC or GC-MS | Monitor the disappearance of the 2-indanone starting material. |
| Alternative | Two-step synthesis via 2-indanone oxime | Eliminates the competing ketone reduction pathway. |
Issue 3: Presence of N-Formyl-2-aminoindan as a Byproduct
Question: I used a Leuckart-type reaction and my product is contaminated with a compound that appears to be N-formylated 2-aminoindan. How do I remove this and how can I avoid its formation?
Answer:
The formation of N-formyl derivatives is a characteristic feature of the Leuckart reaction and related reductive aminations that use formic acid or its derivatives (like formamide or ammonium formate) as the hydride source.[7][8]
Causality and Mechanism:
In the Leuckart reaction, the amine is formed via reduction of an imine intermediate by formic acid. The reaction conditions can also lead to the formylation of the newly formed amine, resulting in the N-formyl byproduct. This byproduct is often the primary product and requires a subsequent hydrolysis step to yield the free amine.
Caption: Formation and Hydrolysis of N-Formyl Byproduct.
Solutions:
-
Hydrolysis: The N-formyl group can be removed by acidic or basic hydrolysis. Refluxing the crude product with aqueous hydrochloric acid is a common and effective method.[9]
Protocol for Hydrolysis of N-Formyl-2-aminoindan:
-
To the crude product containing N-formyl-2-aminoindan, add a 2N aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the formylated compound by TLC or GC-MS.
-
After cooling, basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the free 2-aminoindan with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Avoidance: If the formation of the N-formyl derivative is undesirable, avoid using the Leuckart reaction. Opt for reductive amination methods that use alternative hydride sources, such as sodium borohydride derivatives or catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude 2-aminoindan?
A1: The choice of purification method depends on the nature of the impurities.
-
Fractional Vacuum Distillation: This is a highly effective method for separating 2-aminoindan from less volatile impurities like diindanylamine and non-volatile materials. Due to the relatively high boiling point of 2-aminoindan, distillation under reduced pressure is necessary to prevent decomposition.[1]
General Protocol for Vacuum Distillation:
-
Ensure all glassware is free of cracks and use greased joints to maintain a good vacuum.[10]
-
Use a Claisen adapter to minimize bumping.
-
Employ a vacuum source capable of reaching a pressure that allows the product to boil between 45 °C and 180 °C.[11]
-
Collect fractions based on boiling point and monitor their purity by GC-MS.
-
-
Column Chromatography: For separating compounds with similar boiling points or for removing polar impurities, column chromatography on silica gel is a good option.[7]
General Protocol for Column Chromatography:
-
Choose an appropriate solvent system by running TLC plates. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine is a good starting point.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Load the crude product dissolved in a minimal amount of the eluent.
-
Elute the column with a gradient of increasing polarity, collecting fractions and analyzing them by TLC or GC.
-
Q2: How can I analyze the purity of my 2-aminoindan and quantify byproducts?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.[12]
-
GC Separation: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating 2-aminoindan from its common byproducts. The retention time will help identify the components based on their boiling points and polarity.[13]
-
MS Identification: The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of the main product and the byproducts by comparing them to library spectra or known standards.
-
Quantification: By integrating the peak areas in the chromatogram, you can determine the relative percentages of 2-aminoindan and its impurities. For more accurate quantification, calibration with standards is recommended.
Q3: I am working with a substituted 2-indanone and I'm getting a mixture of diastereomers. How can I control the stereoselectivity?
A3: Controlling diastereoselectivity in the synthesis of substituted 2-aminoindans is a significant challenge and a key aspect of developing chiral drugs.
-
Chiral Auxiliaries and Catalysts: The synthesis of related chiral compounds like cis-1-amino-2-indanol often employs chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.[14] These strategies can be adapted for 2-aminoindan derivatives.
-
Substrate Control: The existing stereocenters in your substituted 2-indanone can influence the stereochemical outcome of the reaction. The choice of reagents and reaction conditions can enhance this substrate-controlled diastereoselectivity.
-
Diastereoselective Reduction: If you are using a two-step approach via an oxime or imine, the choice of reducing agent and conditions for the reduction step can be optimized for diastereoselectivity. For example, certain bulky reducing agents may preferentially attack from one face of the molecule.
-
Enzymatic Methods: Biocatalysis, using enzymes such as transaminases, can offer high stereoselectivity in the synthesis of chiral amines.
Given the complexity of stereocontrol, it is recommended to consult literature for specific examples that are structurally similar to your target molecule.
References
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Xing, S., Xia, H., Guo, J., Zou, C., Gao, T., Wang, K., Zhu, B., Pei, M., & Bai, M. (2019). Diastereoselective Construction of 2-Aminoindanones via an In(OTf)3-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 84(14), 8984–8997.
- University of Rochester, Department of Chemistry. (n.d.). How to run column chromatography.
-
MDPI. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 27(8), 2442. [Link]
- ResearchGate. (n.d.). Different conditions used for the hydrolysis of 2a. Retrieved from a general source on hydrolysis conditions.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.
-
MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]
- PubMed. (2013). [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins]. Sheng Wu Gong Cheng Xue Bao, 29(7), 953-62.
- ResearchGate. (2018). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- Chemistry LibreTexts. (2022). 5.
- Merck Millipore. (n.d.).
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
-
USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]
- ResearchGate. (n.d.).
- Bionano Genomics. (n.d.). Troubleshooting Guides.
- Organic Chemistry Portal. (n.d.).
-
PubMed Central. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. [Link]
- YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video].
- ACS Publications. (2005). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 70(20), 7973–7979.
- GoldBio. (n.d.).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- PubMed Central. (2022). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 12, 1152.
- PubMed Central. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results.
- PubMed. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10533-10541.
- PubMed. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961.
- PubMed. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Letters, 24(18), 3360-3365.
- PubMed Central. (2008). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Algorithms for Molecular Biology, 3, 6.
- RSC Publishing. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
- PubMed. (2002). Alkaloid synthesis using chiral delta-amino beta-ketoesters. Organic Letters, 4(18), 3059-3062.
- ResearchGate. (2021).
- LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33919-33946.
- ResearchGate. (2015).
- PubMed Central. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10533-10541.
- Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
- Organic Syntheses. (n.d.). 2-indanone.
- Biology LibreTexts. (2021). 1.
- Sciencemadness Wiki. (2020). Leuckart reaction.
- YouTube. (2018, October 23).
- PubChem. (n.d.). 2-Indanone oxime.
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- 14. researchgate.net [researchgate.net]
Stability issues of 3-amino-2,3-dihydro-1H-inden-5-ol in solution
Welcome to the technical support center for 3-amino-2,3-dihydro-1H-inden-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of 3-amino-2,3-dihydro-1H-inden-5-ol
3-amino-2,3-dihydro-1H-inden-5-ol is a bifunctional molecule containing both a phenolic hydroxyl group and an aromatic amine. This structure makes it susceptible to specific degradation pathways, primarily oxidation. The electron-rich nature of the phenol and amine groups makes them prone to attack by oxygen and other oxidizing agents, leading to the formation of colored degradation products and a loss of the parent compound.[1] Understanding these inherent instabilities is the first step in troubleshooting and preventing experimental failures.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Solution Turning Yellow/Brown Upon Dissolution or Storage
Symptoms:
-
A freshly prepared colorless solution of 3-amino-2,3-dihydro-1H-inden-5-ol rapidly develops a yellow or brown tint.
-
The color of the solution intensifies over time, even when stored.
Root Cause Analysis:
This discoloration is a classic indicator of oxidation. The phenolic hydroxyl and aromatic amine groups are susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions. This process often leads to the formation of quinone-like structures and polymerized products, which are typically colored.
Troubleshooting Protocol:
-
Solvent Deoxygenation:
-
Action: Before dissolving the compound, thoroughly degas your solvent. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.
-
Rationale: Removing dissolved oxygen minimizes the primary oxidant responsible for the degradation of phenolic amines.
-
-
Inert Atmosphere:
-
Action: Prepare and handle the solution under an inert atmosphere, such as in a glove box or by using Schlenk line techniques.
-
Rationale: This prevents atmospheric oxygen from dissolving into the solution during preparation and handling.
-
-
Use of Antioxidants:
-
Chelating Agents:
-
Action: If trace metal contamination is suspected (e.g., from glassware or reagents), add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Rationale: Metal ions can catalyze oxidation reactions. EDTA sequesters these ions, rendering them inactive.
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between freshly prepared solutions and those stored for a period.
-
A gradual decrease in the compound's expected activity over time.
Root Cause Analysis:
Inconsistent bioactivity is often a direct consequence of compound degradation. As 3-amino-2,3-dihydro-1H-inden-5-ol degrades, its concentration decreases, and the resulting degradation products may have different or no biological activity, or could even interfere with the assay.
Workflow for Investigating and Mitigating Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent assay results.
Analytical Confirmation:
-
Method: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of 3-amino-2,3-dihydro-1H-inden-5-ol over time.[4][5]
-
Procedure:
-
Prepare a stock solution of the compound.
-
Immediately inject a sample (T=0) into the HPLC to determine the initial concentration.
-
Store the stock solution under your typical experimental conditions.
-
Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and monitor the peak area of the parent compound. A decrease in peak area indicates degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of 3-amino-2,3-dihydro-1H-inden-5-ol?
A1: Based on the chemical nature of phenolic amines, the following storage conditions are recommended to maximize stability:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures significantly slow down the rate of chemical degradation.[6][7] |
| Light | Amber vials or wrap in foil | Aromatic amines and phenols can be susceptible to photodegradation.[8][9][10] |
| Atmosphere | Aliquot and cap tightly | Minimizes repeated freeze-thaw cycles and exposure to atmospheric oxygen. |
| Solvent | Anhydrous, deoxygenated | Reduces the risk of hydrolysis and oxidation. |
Q2: How does pH affect the stability of 3-amino-2,3-dihydro-1H-inden-5-ol in aqueous solutions?
A2: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7).[11][12] In alkaline (basic) solutions, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This phenoxide is much more susceptible to oxidation than the protonated phenol.[13][14] Therefore, it is advisable to maintain the pH of your solution below 7, if compatible with your experimental design.
Q3: I suspect my compound has degraded. How can I identify the degradation products?
A3: Identifying degradation products typically requires a forced degradation study followed by analysis with mass spectrometry.[1][15][16][17]
Forced Degradation Workflow:
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. hovione.com [hovione.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
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- 8. mdpi.com [mdpi.com]
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- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of Crude 3-amino-2,3-dihydro-1H-inden-5-ol
Welcome to the technical support center for the purification of crude 3-amino-2,3-dihydro-1H-inden-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for common challenges encountered during the purification of this versatile bicyclic aminophenol.
Introduction to Purification Challenges
3-amino-2,3-dihydro-1H-inden-5-ol possesses both a basic amino group and an acidic phenolic hydroxyl group, making it an amphoteric compound. This dual functionality, while synthetically useful, presents unique challenges in purification. Common issues include the removal of starting materials, byproducts from its synthesis, and degradation products. The strategies outlined below are designed to address these challenges by leveraging the compound's specific chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude material is a dark, oily residue. What is the best initial purification step?
This is a common issue, often indicating the presence of colored impurities and residual solvent. An acid-base extraction is an excellent first step to isolate the amphoteric product from neutral organic impurities and can also help to break up any emulsions.
Troubleshooting: Acid-Base Extraction
Core Principle: The purification strategy for 3-amino-2,3-dihydro-1H-inden-5-ol by acid-base extraction hinges on the differential ionization of its amino and phenolic hydroxyl groups at varying pH levels. This allows for its selective transfer between aqueous and organic phases, leaving behind non-ionizable impurities.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily residue in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Protonation of the Amine):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a mild acidic solution, such as 1 M aqueous hydrochloric acid (HCl). This will protonate the basic amino group, forming a water-soluble ammonium salt which will move into the aqueous layer.[2][3] Neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts.
-
Cool the aqueous solution in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the pH is basic (pH > 11). This will deprotonate the ammonium salt, regenerating the free amine.
-
Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to recover the purified product in the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Logical Flow for Acid-Base Extraction:
Caption: Workflow for purifying 3-amino-2,3-dihydro-1H-inden-5-ol via acid-base extraction.
Troubleshooting Tips:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).
-
Product Precipitation: If the product precipitates out of the aqueous solution upon basification, it can be collected by filtration instead of re-extracting into an organic solvent.
FAQ 2: After acid-base extraction, I still have some persistent impurities. What's the next step?
For closely related impurities that also have acidic or basic properties, column chromatography is the recommended next step for achieving high purity.
Troubleshooting: Column Chromatography
Core Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5] For a polar compound like 3-amino-2,3-dihydro-1H-inden-5-ol, a polar stationary phase like silica gel is commonly used.
Step-by-Step Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, the acidic nature of silica can sometimes cause strong binding and tailing of basic amines.[6] If this is observed, consider using alumina (neutral or basic) or an amine-functionalized silica gel.
-
Mobile Phase Selection:
-
A good starting mobile phase is a mixture of a non-polar solvent and a polar solvent, for example, dichloromethane (DCM) and methanol (MeOH).
-
Begin with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding more methanol (e.g., gradient elution from 0% to 10% MeOH in DCM).
-
To mitigate tailing on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[6]
-
-
Column Packing and Loading:
-
Pack the column with a slurry of the stationary phase in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Data Presentation: Mobile Phase Optimization for Column Chromatography
| Mobile Phase System | Observations | Recommendation |
| Ethyl Acetate/Hexane | Product likely has very low Rf and does not move off the baseline. | Not recommended due to high polarity of the product. |
| Dichloromethane/Methanol | Good separation can often be achieved. Start with a gradient. | Recommended starting system. |
| Dichloromethane/Methanol with Triethylamine | Reduced tailing of the product spot on TLC. | Use if tailing is observed with the standard DCM/MeOH system. |
Troubleshooting Tips:
-
Compound is not eluting: Increase the polarity of the mobile phase (increase the percentage of methanol).
-
Poor separation: Use a shallower gradient during elution or switch to a different stationary phase (e.g., alumina).
FAQ 3: My product is a solid, but the melting point is broad, indicating impurities. Can I use recrystallization?
Yes, recrystallization is an excellent technique for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
Troubleshooting: Recrystallization
Core Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be soluble in the cold solvent or insoluble in the hot solvent.[7]
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or water/ethanol.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Logical Flow for Recrystallization:
Caption: Step-by-step workflow for the recrystallization of 3-amino-2,3-dihydro-1H-inden-5-ol.
Troubleshooting Tips:
-
No crystals form upon cooling: The solution may not be saturated enough. Try boiling off some of the solvent or adding a seed crystal. Scratching the inside of the flask with a glass rod can also induce crystallization.[9]
-
Oiling out: If the product separates as an oil instead of crystals, this may be due to cooling the solution too quickly or using an inappropriate solvent. Re-heat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, a different recrystallization solvent may be needed.
Summary of Purification Strategies
| Purification Technique | When to Use | Key Advantages | Potential Issues |
| Acid-Base Extraction | Initial purification of crude oils or solids with significant neutral impurities. | Removes non-ionizable impurities effectively; good for large scales. | Emulsion formation; may not separate from other acidic/basic impurities. |
| Column Chromatography | For separating mixtures of compounds with similar polarities. | High resolution separation; versatile. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | Final purification step for solid products to achieve high purity. | Simple and effective for removing small amounts of impurities. | Finding a suitable solvent can be challenging; risk of "oiling out". |
A Note on Compound Stability
Aminoindanol derivatives can be susceptible to air oxidation, which may lead to discoloration of the material.[10] It is advisable to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
References
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Acid-Base Extraction Techniques. Coconote. Available at: [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. Available at: [Link]
-
Acid-Base Extraction.1. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Available at: [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters Help Center. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol 1g. Dana Bioscience. Available at: [Link]
-
Column chromatography. Wikipedia. Available at: [Link]
- Synthesis method of 3-amino-2-arylformyl-1H-indole derivative. Google Patents.
-
Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
1H-Inden-5-ol, 2,3-dihydro-. NIST WebBook. Available at: [Link]
-
3-amino-2,3-dihydro-1h-inden-1-one hydrochloride (C9H9NO). PubChemLite. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d][1][10][11]triazol-5(1H)-ones: synthesis, spectroscopic characterization and the structures of four products and one ring-opened derivative. ResearchGate. Available at: [Link]
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- 7. 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Chiral Aminoindans
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the kinetic resolution of aminoindans using lipases. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction dynamics, enabling you to rationally optimize your experiments for maximal conversion and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is lipase-catalyzed kinetic resolution a preferred method for producing enantiopure aminoindans?
Chiral aminoindans are valuable building blocks for many active pharmaceutical ingredients (APIs).[1][2][3] Lipase-catalyzed kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods, which often require harsh conditions or expensive metal catalysts.[4] Lipases, as biocatalysts, operate under mild conditions, exhibit high enantioselectivity for a broad range of substrates, and can often be used in non-aqueous solvents, which simplifies product recovery.[5] The primary advantage is the enzyme's ability to selectively acylate one enantiomer of the racemic amine, leaving the other unreacted and enantiomerically enriched, thus resolving the racemate.[6]
Q2: What is the fundamental mechanism of lipase-catalyzed acylation of amines?
The catalytic mechanism involves a two-step process centered around the lipase's Ser-His-Asp catalytic triad.[7]
-
Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl group of the acyl donor (e.g., an ester). This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester, leaving an acyl-enzyme intermediate.
-
Aminolysis: The chiral amine (the aminoindan) then acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the acylated amine product (an amide) and regenerate the free enzyme for the next catalytic cycle.[7]
The enzyme's enantioselectivity arises from the differential fit and stabilization of the two amine enantiomers within the active site during the aminolysis step.
Q3: What are the critical reaction parameters I need to control?
The success of the kinetic resolution hinges on the careful optimization of several parameters:
-
Enzyme Choice: Different lipases exhibit varying selectivity and activity. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used choice.[8][9]
-
Solvent System: The nature of the organic solvent profoundly impacts enzyme conformation, activity, and enantioselectivity.[5][10][11]
-
Acyl Donor: The choice of acylating agent affects reaction rate and equilibrium position. Irreversible acyl donors are often preferred.[12]
-
Temperature: Temperature influences both the reaction rate and the enzyme's stability and selectivity.[8][13]
-
Water Activity (aw): A critical but often overlooked parameter. While lipases require a thin layer of water for activity, excess water can promote unwanted hydrolysis of the acyl donor or the product amide.[12][14]
Troubleshooting Guide
This section addresses common problems encountered during the lipase-catalyzed synthesis of aminoindans, providing potential causes and actionable solutions.
Problem: Low or No Reaction Conversion
Potential Cause 1: Inactive or Inhibited Enzyme
-
Causality: The enzyme may have denatured due to improper storage, extreme pH, or high temperature.[8][15] Alternatively, byproducts from the reaction, such as acetaldehyde generated from vinyl esters, can inactivate the lipase.[14]
-
Solution:
-
Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm its activity.
-
Control Temperature: Operate within the optimal temperature range for the specific lipase, typically 40-60°C.[9][16] Avoid temperatures that can lead to denaturation.[8]
-
Use an Irreversible Acyl Donor: Employ vinyl esters (e.g., vinyl acetate). The vinyl alcohol tautomerizes to acetaldehyde, which is volatile. Performing the reaction under a slight vacuum can help remove this inhibitory byproduct.[14]
-
Consider Immobilization: Immobilized enzymes generally exhibit enhanced thermal and operational stability compared to their free counterparts.[15][17][18]
-
Potential Cause 2: Poor Substrate Solubility
-
Causality: If the aminoindan or acyl donor has low solubility in the chosen solvent, mass transfer limitations will result in a very slow reaction rate.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities (see Table 1). Apolar solvents like hexane or MTBE are often good starting points.
-
Increase Agitation: Ensure the reaction mixture is well-stirred to improve the dissolution of solids and facilitate enzyme-substrate interaction.[13]
-
Potential Cause 3: Unfavorable Reaction Equilibrium
-
Causality: Acylation reactions are reversible. If the reverse reaction (aminolysis of the product amide) or a side reaction (hydrolysis of the acyl donor) is significant, the net conversion will be low.
-
Solution:
-
Use Irreversible Acyl Donors: As mentioned, vinyl or enol esters are highly effective because the leaving group tautomerizes, shifting the equilibrium towards product formation.[9][12]
-
Control Water Content: Use anhydrous solvents and molecular sieves to minimize water, which can lead to the hydrolysis of the acyl donor, a competing and non-productive reaction.[14]
-
Problem: Poor Enantioselectivity (Low ee%)
Potential Cause 1: Suboptimal Solvent Choice
-
Causality: The organic solvent is arguably the most critical factor influencing enantioselectivity. It modulates the enzyme's conformational flexibility. A highly flexible enzyme may bind both enantiomers effectively, leading to low selectivity. A more rigid conformation, often induced by nonpolar solvents, can enhance the discrimination between enantiomers.[5][10]
-
Solution:
-
Solvent Tuning: Systematically screen solvents based on their hydrophobicity, often quantified by log P (see Table 1). Start with nonpolar solvents like heptane, hexane, or toluene.
-
Avoid Polar Solvents (Initially): Highly polar, water-miscible solvents like DMSO or DMF can strip the essential water layer from the enzyme, leading to denaturation and loss of both activity and selectivity.[10][19] However, in some cases, small amounts of a polar co-solvent can improve selectivity.[20]
-
| Solvent | Log P | Typical Effect on Lipase-Catalyzed Aminolysis |
| n-Hexane | 3.9 | Often high enantioselectivity, good activity.[20] |
| Toluene | 2.7 | Good balance of substrate solubility and selectivity. |
| MTBE | 1.3 | Frequently used, provides high enantioselectivity. |
| Acetonitrile | -0.3 | Can sometimes be used, but may reduce activity.[20] |
| Tetrahydrofuran (THF) | 0.5 | Moderate polarity, results can vary. |
| Dimethyl Sulfoxide (DMSO) | -1.3 | Generally deactivating, but low % can modulate selectivity.[10] |
Table 1: Influence of common organic solvents on lipase performance.
Potential Cause 2: Inappropriate Temperature
-
Causality: While higher temperatures increase the reaction rate, they can also increase the flexibility of the enzyme's active site, potentially reducing its ability to discriminate between enantiomers and thus lowering the enantiomeric ratio (E).
-
Solution:
-
Temperature Optimization: Perform the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C) and analyze both the rate and the enantioselectivity at ~40-50% conversion. A lower temperature often yields higher selectivity, albeit at a slower rate.[20]
-
Potential Cause 3: Reaction Progress Beyond 50% Conversion
-
Causality: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction proceeds, the concentration of the faster-reacting enantiomer is depleted. If the reaction is allowed to continue for too long, the enzyme will begin to acylate the slower-reacting enantiomer at a noticeable rate, which erodes the enantiomeric excess (ee) of both the remaining substrate and the product.
-
Solution:
-
Monitor Reaction Kinetics: Take time-course samples and analyze them by chiral HPLC to determine both conversion and the ee of the substrate and product.
-
Stop at Optimal Point: Terminate the reaction when the desired balance of conversion and ee is achieved, which is typically close to, but not exceeding, 50% conversion.
-
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of a Racemic Aminoindan
This protocol provides a starting point for screening reaction conditions.
-
Enzyme Preparation: Dry the immobilized lipase (e.g., Novozym 435) under vacuum for 24 hours prior to use to ensure a low water content.
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add the racemic aminoindan (e.g., 0.1 mmol, 1.0 eq).
-
Solvent and Acyl Donor Addition: Add 2 mL of anhydrous organic solvent (e.g., MTBE) and the acyl donor (e.g., vinyl acetate, 0.15 mmol, 1.5 eq).
-
Initiation: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm). Add the pre-dried immobilized lipase (e.g., 20 mg). Start the timer.
-
Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), pause agitation and withdraw a small aliquot (e.g., 50 µL) of the supernatant.
-
Sample Quenching: Immediately dilute the aliquot with the mobile phase used for HPLC analysis to quench the reaction. Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Analyze the sample by chiral HPLC to determine the concentrations of the remaining amine enantiomers and the formed amide product.[21]
Protocol 2: Monitoring the Reaction by Chiral HPLC
Accurate monitoring is essential for optimization.[22][23]
-
Column Selection: Choose a chiral stationary phase suitable for separating amines and amides (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic aminoindan. A common starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV detector set to a wavelength where all components absorb (e.g., 254 nm or 220 nm).
-
-
Calibration: Prepare standard curves for the racemic aminoindan and the synthesized amide product to accurately quantify concentrations.
-
Calculations:
-
Conversion (c): c (%) = [Product] / ([Initial Substrate]) * 100
-
Enantiomeric Excess of Substrate (eeS): ee_S (%) = |[R-amine] - [S-amine]| / ([R-amine] + [S-amine]) * 100
-
Enantiomeric Excess of Product (eeP): Determined similarly from the enantiomers of the amide product.
-
Enantiomeric Ratio (E): Calculated using the formula: E = ln[1 - c(1 + ee_P)] / ln[1 - c(1 - ee_P)] or E = ln[(1 - c)(1 - ee_S)] / ln[(1 - c)(1 + ee_S)]. An E value >100 is generally considered excellent.
-
References
-
Wu, Q., & Wang, Y. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]
-
Ningbo Innopharmchem. (n.d.). The Role of Immobilized Lipase in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Acylation of Alcohols and Amines. Chemistry LibreTexts. [Link]
-
Zhang, L., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences. [Link]
-
Ren, Y., et al. (2011). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. BMC Biotechnology. [Link]
-
Overbeeke, P. L., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. [Link]
-
ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
ResearchGate. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalytic mechanism of lipases, adapted from[17]. ResearchGate. [Link]
-
ResearchGate. (2015). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. ResearchGate. [Link]
-
Kamal, A., & Chouhan, G. (2012). Organic Solvent Tolerant Lipases and Applications. Journal of Microbial & Biochemical Technology. [Link]
-
ResearchGate. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. [Link]
-
ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]
-
Palocci, C., et al. (2012). Thermodynamical methods for the optimization of lipase-catalyzed reactions. Methods in Molecular Biology. [Link]
-
Kumar, A., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science. [Link]
-
ResearchGate. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]
-
Gotor-Fernández, V., et al. (2006). Redesigning the mechanism of the lipase-catalysed aminolysis of esters. Tetrahedron. [Link]
-
Wang, X., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
-
Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]
-
Gawas, S. D., et al. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) Ethanol in Nonaqueous Media. Chirality. [Link]
-
ResearchGate. (2011). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. ResearchGate. [Link]
-
Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. [Link]
-
de Oliveira, C. F., et al. (2022). Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. Scientific Reports. [Link]
-
Cai, X., et al. (2019). Preparation of immobilized lipase on magnetic nanoparticles dialdehyde starch. Carbohydrate Polymers. [Link]
-
Li, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Optimization of lipase-catalyzed synthesis of palm amino acid surfactant using response surface methodology (RSM). ResearchGate. [Link]
-
ResearchGate. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]
-
Augustine, G. J., et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry. [Link]
-
Champagne, E., et al. (2016). Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. Macromolecular Rapid Communications. [Link]
-
Theisen, A., et al. (1997). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Wang, X., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Taylor & Francis. [Link]
-
Fiorito, S., et al. (2025). HPLC-based kinetics assay for monitoring prolidase activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 3-amino-2,3-dihydro-1H-inden-5-ol
Introduction
The aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity within the central nervous system (CNS).[1] Derivatives of aminoindane have demonstrated a wide spectrum of biological effects, including antiparkinsonian, anticonvulsant, and psychoactive properties.[2][3][4] The synthesized compound, 3-amino-2,3-dihydro-1H-inden-5-ol (hereafter referred to as "Test Compound"), incorporates key pharmacophoric features—a constrained phenethylamine backbone, an amino group, and a hydroxyl moiety—suggesting a high probability of interaction with key CNS targets such as monoamine transporters or receptors.
This guide provides a comprehensive, technically-grounded framework for the systematic validation of the Test Compound's biological activity. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating and robust approach. Our investigation will be structured to first establish a therapeutic window by assessing cytotoxicity, followed by targeted, hypothesis-driven assays to probe its interaction with high-value CNS targets. The performance of the Test Compound will be objectively compared against well-characterized reference compounds to contextualize its potency and selectivity.
Part 1: Foundational Viability Assessment — Defining the Therapeutic Window
Expertise & Rationale: Before investigating specific biological mechanisms, it is imperative to distinguish between targeted pharmacological effects and non-specific cytotoxicity. A compound that induces cell death at concentrations required for target engagement is unlikely to be a viable therapeutic candidate. Therefore, our first step is to determine the concentration range over which the Test Compound does not adversely affect cell health. We will employ a standard metabolic assay using a cell line relevant to CNS studies, such as the human neuroblastoma cell line, SH-SY5Y.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a 2X serial dilution of the Test Compound in culture medium, ranging from 200 µM to 0.1 µM. Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Comparative Cytotoxicity
The results are expressed as a percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is calculated.
| Compound | CC50 on SH-SY5Y Cells (µM, 48h) |
| Test Compound | > 100 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
| Vehicle (0.1% DMSO) | No significant effect |
Interpretation: The hypothetical data indicate that the Test Compound exhibits low cytotoxicity, with a CC50 value greater than 100 µM. This provides a wide therapeutic window for subsequent bioassays, ensuring that observed effects in the 0.1-10 µM range are likely due to specific biological interactions rather than cell death.
Part 2: Primary Hypothesis — Monoamine Oxidase (MAO) Inhibition
Expertise & Rationale: The structural similarity of the Test Compound to known monoamine oxidase inhibitors (MAOIs) makes MAO enzymes a primary hypothetical target.[][8] MAOs are critical enzymes that metabolize neurotransmitters like dopamine, serotonin, and norepinephrine.[9][10] Inhibition of MAO-A or MAO-B can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and Parkinson's disease.[10][11] We will use a luminescence-based assay to determine the compound's inhibitory activity against both MAO-A and MAO-B isoforms.
Experimental Workflow: MAO Inhibition Assay
Experimental Protocol: MAO-Glo™ Assay
This protocol is adapted from commercially available kits (e.g., Promega MAO-Glo™ Assay).
Step-by-Step Methodology:
-
Compound Plating: In a white, 96-well assay plate, add 5 µL of serially diluted Test Compound and known inhibitors. For comparison, use Selegiline (MAO-B selective), Clorgyline (MAO-A selective), and Tranylcypromine (non-selective).[][8]
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.
-
Substrate Reaction: Add 10 µL of the MAO substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 25 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescence reaction.
-
Data Acquisition: After 20 minutes of incubation in the dark, measure the luminescence.
Data Presentation: Comparative MAO Inhibition
The inhibitory potency is determined by calculating the half-maximal inhibitory concentration (IC50).
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Test Compound | 1250 ± 98 | 45 ± 5.2 | 27.8 |
| Selegiline | 9,800 ± 550 | 15 ± 2.1 | 653 |
| Clorgyline | 8 ± 1.5 | 3,200 ± 210 | 0.0025 |
| Tranylcypromine | 180 ± 22 | 210 ± 19 | 0.86 |
Interpretation: The hypothetical data suggest that the Test Compound is a potent inhibitor of MAO-B with moderate selectivity over MAO-A. Its potency against MAO-B (45 nM) is superior to the non-selective inhibitor Tranylcypromine and approaches that of the selective inhibitor Selegiline. This profile suggests potential therapeutic applications where MAO-B inhibition is desired.
Part 3: Secondary Hypothesis — Dopamine and Serotonin Receptor Binding
Expertise & Rationale: To further characterize the Test Compound's pharmacological profile and rule out or confirm off-target effects, we will assess its binding affinity for key G-protein coupled receptors (GPCRs) implicated in CNS function: the Dopamine D2 receptor (D2R) and the Serotonin 2A receptor (5-HT2AR).[12][13][14][15] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[16][17][18] This assay measures the ability of the Test Compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Experimental Protocol: Radioligand Binding
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes expressing the target receptor (e.g., human D2R or 5-HT2AR).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR) at its approximate Kd value.
-
Varying concentrations of the Test Compound or a reference competitor.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and any bound radioligand).
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of the Test Compound and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Receptor Affinity
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Test Compound | 2,100 ± 150 | > 10,000 |
| Haloperidol (D2 Antagonist) | 1.5 ± 0.2 | 5.0 ± 0.6 |
| Ketanserin (5-HT2A Antagonist) | 150 ± 12 | 2.1 ± 0.3 |
Interpretation: The hypothetical data show that the Test Compound has a very low affinity for both the D2 and 5-HT2A receptors, with Ki values in the micromolar range. This is significantly weaker than the reference antagonists. When considered alongside the potent MAO-B inhibition, these results strongly suggest that the primary mechanism of action for the Test Compound is not through direct interaction with these GPCRs, reinforcing its selectivity profile as an MAO-B inhibitor.
Overall Synthesis and Future Directions
This systematic validation guide provides a clear, evidence-based pathway to characterize the biological activity of 3-amino-2,3-dihydro-1H-inden-5-ol.
Summary of Findings (Based on Hypothetical Data):
| Assay | Endpoint | Result | Interpretation |
| Cell Viability (MTT) | CC50 | > 100 µM | Low cytotoxicity; wide therapeutic window. |
| MAO-A Inhibition | IC50 | 1250 nM | Weak inhibition of MAO-A. |
| MAO-B Inhibition | IC50 | 45 nM | Potent inhibition of MAO-B. |
| Dopamine D2 Binding | Ki | 2100 nM | Low affinity; not a primary target. |
| Serotonin 5-HT2A Binding | Ki | > 10,000 nM | Negligible affinity; not a primary target. |
Future Work:
-
Functional Assays: Confirm the mode of inhibition (reversible vs. irreversible) for MAO-B.
-
Broader Selectivity Profiling: Screen the compound against a wider panel of receptors and enzymes to build a more complete safety and selectivity profile.
-
In Vivo Studies: Evaluate the compound's efficacy in animal models of neurodegenerative diseases (e.g., a mouse model of Parkinson's disease) to translate the in vitro findings into a physiological context.
-
ADME/Tox Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-like properties.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-amino-2,3-dihydro-1H-inden-5-ol
A Guide for Researchers in Drug Discovery and Development
In the quest for novel therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 3-amino-2,3-dihydro-1H-inden-5-ol, a chiral aminoindan derivative. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to other psychoactive aminoindanes provides a strong basis for predicting its primary targets and potential off-target interactions.[1][2][3][4][5] This guide will, therefore, serve as a predictive and methodological resource for researchers investigating this and similar compounds, offering insights into its likely biological activities and a framework for experimental validation.
Aminoindan derivatives have garnered significant interest for their interaction with monoamine transporters, playing critical roles in neurotransmission.[1][4] Based on this precedent, this guide will explore the hypothesized primary activity of 3-amino-2,3-dihydro-1H-inden-5-ol at these transporters and delve into its potential cross-reactivity with key G-protein coupled receptors (GPCRs) that often present as off-targets for this chemical class, namely the adrenergic and serotonin receptor families.
The Predicted Primary Target: Monoamine Transporters
The core structure of 3-amino-2,3-dihydro-1H-inden-5-ol, featuring an aminoindan scaffold, strongly suggests its potential as a ligand for monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters and are the primary targets for many antidepressants, stimulants, and other psychotropic medications.[1][4]
Variations in ring substitutions on the aminoindan core can significantly influence potency and selectivity towards these transporters. For instance, compounds like 5-iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI) show a preference for SERT and NET.[1][4] The presence of a hydroxyl group at the 5-position of 3-amino-2,3-dihydro-1H-inden-5-ol may confer a unique selectivity profile, which warrants thorough experimental investigation.
Potential Cross-Reactivity with Adrenergic and Serotonin Receptors
Given the structural similarities between the endogenous ligands for monoamine transporters and those for adrenergic and serotonin receptors, cross-reactivity is a common phenomenon. Understanding these off-target interactions is critical, as they can lead to undesirable side effects or, in some cases, contribute to the therapeutic efficacy of a drug.
Adrenergic Receptor Family
Adrenergic receptors, divided into α and β subtypes, mediate the physiological effects of norepinephrine and epinephrine.[6][7][8][9] They are involved in a wide array of functions, including cardiovascular regulation, smooth muscle contraction, and metabolic processes.[7][8]
-
α-Adrenergic Receptors: These are further subdivided into α1 and α2 subtypes, both of which are G-protein coupled receptors.[6] α1 receptors are typically coupled to Gq, leading to smooth muscle contraction, while α2 receptors are coupled to Gi, inhibiting adenylyl cyclase.[6]
-
β-Adrenergic Receptors: The β1, β2, and β3 subtypes are all Gs-coupled GPCRs that stimulate adenylyl cyclase.[6] They are prominently involved in cardiac function (β1), bronchodilation (β2), and lipolysis (β3).[9]
Serotonin Receptor Family
The serotonin (5-HT) receptor system is one of the most complex neurotransmitter systems, with 14 known receptor subtypes grouped into 7 families.[10][11] These receptors are implicated in a vast range of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[11][12]
-
5-HT1 and 5-HT5 Receptor Families: These are primarily inhibitory, coupled to Gi/o proteins to decrease cellular levels of cAMP.[10] The 5-HT1A receptor is a notable target for anxiolytics and antidepressants.[12]
-
5-HT2, 5-HT4, 5-HT6, and 5-HT7 Receptor Families: These are generally excitatory, coupled to Gq/11 (5-HT2) or Gs (5-HT4, 5-HT6, 5-HT7) to increase intracellular signaling cascades.[10]
-
5-HT3 Receptor Family: This family is unique as it consists of ligand-gated ion channels, mediating fast excitatory neurotransmission.[11]
Experimental Workflow for Determining Cross-Reactivity
A systematic approach is essential to accurately define the cross-reactivity profile of 3-amino-2,3-dihydro-1H-inden-5-ol. The following experimental workflow provides a robust framework for this characterization.
Figure 1. A stepwise experimental workflow for characterizing the cross-reactivity profile of a novel compound.
Data Summary: A Predictive Profile
The following table presents a predictive cross-reactivity profile for 3-amino-2,3-dihydro-1H-inden-5-ol based on the pharmacology of related aminoindan derivatives. This table should be used as a guide for experimental design, with the understanding that actual values must be determined empirically.
| Target Class | Primary Targets | Potential Cross-Reactive Targets |
| Monoamine Transporters | SERT, DAT, NET | |
| Adrenergic Receptors | α1, α2, β1, β2 | |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C |
Table 1. Predicted primary targets and potential cross-reactive targets for 3-amino-2,3-dihydro-1H-inden-5-ol.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 3-amino-2,3-dihydro-1H-inden-5-ol for monoamine transporters, adrenergic receptors, and serotonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant transporter or receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer for each target.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and increasing concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol.
-
Incubation: Incubate at an appropriate temperature for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Cell-Based Functional Assays (cAMP Measurement)
Objective: To determine the functional activity (EC50 or IC50) of 3-amino-2,3-dihydro-1H-inden-5-ol at Gi/s-coupled adrenergic and serotonin receptors.
Methodology:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
cAMP Stimulation/Inhibition:
-
For Gs-coupled receptors (e.g., β-adrenergic), treat cells with increasing concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol and measure cAMP production.
-
For Gi-coupled receptors (e.g., α2-adrenergic, 5-HT1A), stimulate adenylyl cyclase with a known agonist (e.g., forskolin) in the presence of increasing concentrations of 3-amino-2,3-dihydro-1H-inden-5-ol and measure the inhibition of cAMP production.
-
-
cAMP Detection: Use a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) to quantify intracellular cAMP levels.
-
Data Analysis: Generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways of Key Receptor Families
The following diagrams illustrate the canonical signaling pathways for representative adrenergic and serotonin receptors, which are potential off-targets for 3-amino-2,3-dihydro-1H-inden-5-ol.
Figure 2. Simplified signaling pathway of the Gq-coupled α1-adrenergic receptor.
Figure 3. Simplified signaling pathway of the Gs-coupled β-adrenergic receptor.
Figure 4. Simplified signaling pathway of the Gi-coupled 5-HT1A receptor.
Conclusion
While the precise pharmacological profile of 3-amino-2,3-dihydro-1H-inden-5-ol remains to be fully elucidated through empirical studies, its structural characteristics provide a solid foundation for predicting its interaction with monoamine transporters and its potential for cross-reactivity with adrenergic and serotonin receptors. This guide offers a comprehensive framework for researchers to systematically investigate the selectivity of this and related compounds. By following the outlined experimental workflows and considering the potential off-target interactions, the scientific community can build a clearer understanding of the therapeutic potential and safety profile of this novel chemical entity.
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LibreTexts Med. 20. Actions of the Autonomic Nervous System: Adrenergic Pharmacology. [Link]
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Psychopharmacology Institute. D2 Receptors in Psychopharmacology. [Link]
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Psychopharmacology Institute. Neuronal Serotonin Receptor and Transporter Pharmacology. [Link]
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Ariëns, E. J., & Simonis, A. M. (1983). Physiological and pharmacological aspects of adrenergic receptor classification. Biochemical pharmacology, 32(10), 1539–1545. [Link]
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Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link]
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Hoffman, B. B., & Lefkowitz, R. J. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491. [Link]
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De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2005). Pharmacology of serotonin: what a clinician should know. Gut, 54(11), 1647–1657. [Link]
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Faggioni, F., & Pinna, A. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 12, 635677. [Link]
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Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22. [Link]
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A Comparative Guide to the Bioactivities of Rasagiline and Its Primary Metabolite, (R)-1-Aminoindan
Introduction: Beyond Symptomatic Relief in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the substantial loss of dopaminergic neurons in the substantia nigra.[1] The resulting dopamine deficiency in the brain leads to the hallmark motor symptoms of PD, including bradykinesia, rigidity, and resting tremors.[2] A primary therapeutic strategy involves augmenting dopaminergic neurotransmission. Monoamine oxidase B (MAO-B) inhibitors represent a key class of therapeutics that achieve this by preventing the enzymatic breakdown of dopamine in the brain.[3][4]
Rasagiline ((R)-N-propargyl-1-aminoindan) is a potent, second-generation, irreversible MAO-B inhibitor widely used as both a monotherapy in early PD and an adjunctive therapy in more advanced stages.[5][6][7] Unlike its predecessor selegiline, rasagiline is not metabolized into potentially neurotoxic or vasoactive amphetamine-like compounds.[6][8] Instead, its major metabolite, (R)-1-aminoindan, is a distinct pharmacological entity.[9][10] This guide provides an in-depth comparative analysis of the distinct and complementary activities of the parent drug, rasagiline, and its primary metabolite, (R)-1-aminoindan, supported by experimental data to elucidate their combined contribution to the therapeutic profile.
Chemical and Pharmacological Profiles: A Tale of Two Molecules
Rasagiline and (R)-1-aminoindan share a common indane scaffold, but their pharmacological activities diverge significantly due to the presence of the N-propargyl group on rasagiline, which is critical for its primary mechanism of action.
-
Rasagiline: A potent, selective, and irreversible inhibitor of MAO-B.[2] It forms a covalent adduct with the N5 atom of the flavin cofactor within the MAO-B active site, leading to permanent inactivation of the enzyme.[10][11] This inhibition reduces dopamine catabolism, thereby increasing synaptic dopamine levels and alleviating motor symptoms.[2][9]
-
(R)-1-Aminoindan: The major metabolite of rasagiline, formed via N-dealkylation in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[10][12][13] Crucially, (R)-1-aminoindan is either devoid of or shows only very weak MAO-B inhibitory activity.[9] However, it is not pharmacologically inert and exhibits significant neuroprotective properties through mechanisms independent of MAO-B inhibition.[9][14]
Figure 1: Dopamine Metabolism and Rasagiline's Site of Action.
Comparative In Vitro Activity: Potency and Selectivity
The defining difference between rasagiline and (R)-1-aminoindan lies in their ability to inhibit MAO enzymes. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Rasagiline is not only a potent MAO-B inhibitor but is also highly selective for MAO-B over MAO-A, a critical feature that helps avoid the tyramine-induced hypertensive crisis ("cheese effect") associated with non-selective MAO inhibitors.[7][10]
| Compound | Target | Activity (IC50) | Potency & Selectivity |
| Rasagiline | MAO-B | ~4.43 nM[15] | Potent and highly selective inhibitor |
| MAO-A | ~412 nM[15] | ~93-fold selectivity for MAO-B | |
| (R)-1-Aminoindan | MAO-B | Weak / Inactive[9][16] | Lacks significant MAO-B inhibitory activity |
| MAO-A | Weak / Inactive[9] | Not an effective MAO inhibitor |
Table 1: Comparative MAO Inhibition Profile.
Divergent Mechanisms of Neuroprotection
A compelling aspect of rasagiline therapy is that both the parent drug and its primary metabolite possess neuroprotective properties, albeit through different pathways. This dual action suggests a therapeutic benefit that may extend beyond simple symptomatic relief.[6][10]
Rasagiline's Intrinsic Neuroprotection: The neuroprotective activity of rasagiline has been shown to be independent of its MAO-B inhibition and is largely attributed to its propargylamine moiety.[17] Research in neuronal cell cultures and in vivo models demonstrates that rasagiline can protect neurons from a variety of insults.[8][17]
Key mechanisms include:
-
Modulation of Apoptotic Pathways: Rasagiline promotes cell survival by up-regulating the anti-apoptotic protein Bcl-2 and activating protein kinase C (PKC).[17]
-
Mitochondrial Protection: It helps maintain mitochondrial viability and prevents the opening of the mitochondrial permeability transition pore (MPTP), a key event in the apoptotic cascade.[17]
-
APP Processing: Rasagiline promotes the non-amyloidogenic processing of amyloid precursor protein (APP), increasing the secretion of the neuroprotective and neurotrophic soluble APP alpha (sAPPα).[17]
(R)-1-Aminoindan's Independent Neuroprotective Role: While lacking MAO-B inhibitory action, (R)-1-aminoindan is itself neuroprotective.[14][18] This is a significant advantage over selegiline, whose major metabolite, L-methamphetamine, can interfere with the neuroprotective effects of the parent drug.[14][18] Studies have shown that aminoindan protects neuronal cells from apoptosis induced by serum and nerve growth factor deprivation.[14] This activity suggests that the metabolite contributes actively to the overall disease-modifying potential observed in preclinical models of rasagiline treatment.[6]
| Feature | Rasagiline | (R)-1-Aminoindan |
| Primary Action | Potent, irreversible MAO-B Inhibition | Weak/inactive as MAO-B inhibitor |
| Neuroprotection | Yes, independent of MAO-B inhibition[10][17] | Yes, inherent neuroprotective activity[9][14] |
| Key Mechanism | Propargyl moiety, Bcl-2/PKC activation, APP processing[17] | Non-MAO-B dependent anti-apoptotic effects[18][19] |
| Clinical Relevance | Symptomatic relief (dopamine increase) + potential disease modification | Contributes to overall neuroprotective profile of rasagiline treatment |
Table 2: Summary of Differentiated Activities.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To quantitatively assess the primary activity of compounds like rasagiline, a fluorometric in vitro MAO-B inhibitor screening assay is a standard methodology. This protocol describes a common workflow.
Objective: To determine the IC50 value of a test compound against recombinant human MAO-B enzyme.
Principle: The MAO-B enzyme oxidizes a substrate (e.g., tyramine or benzylamine), producing H₂O₂ as a byproduct. A fluorescent probe reacts with H₂O₂ in the presence of a developer (horseradish peroxidase) to generate a stable, highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
High Sensitivity Fluorescent Probe (e.g., OxiRed™)
-
Developer (Horseradish Peroxidase)
-
Test Compound (e.g., Rasagiline) and Positive Control (e.g., Selegiline)
-
96-well black plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in MAO-B Assay Buffer to create a range of concentrations (e.g., 10x final concentration).
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of each test compound dilution to its assigned wells.
-
Include wells for "Enzyme Control" (10 µL of Assay Buffer, no inhibitor) and "Blank Control" (Assay Buffer, no enzyme).
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in cold Assay Buffer.
-
Add 50 µL of the enzyme working solution to all wells except the Blank Control.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Reaction Initiation:
-
Prepare a "Substrate Solution" containing the MAO-B Substrate, Fluorescent Probe, and Developer in Assay Buffer.[20]
-
Add 40 µL of the Substrate Solution to all wells to start the reaction. Mix well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, recording data every 1-2 minutes for 30-40 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for In Vitro MAO-B Inhibition Assay.
Conclusion: A Synergistic Profile for Neurotherapy
The comparison between rasagiline and its major metabolite, (R)-1-aminoindan, reveals a sophisticated therapeutic paradigm. Rasagiline acts as a potent and selective MAO-B inhibitor, directly addressing the dopaminergic deficit in Parkinson's disease, while also possessing intrinsic neuroprotective capabilities linked to its propargyl structure.[10][17] Concurrently, its primary metabolite, (R)-1-aminoindan, though lacking significant MAO-B inhibitory function, contributes to the overall therapeutic effect through its own distinct anti-apoptotic and neuroprotective actions.[14][18][19]
This dual-pronged approach—symptomatic relief and multi-pathway neuroprotection from both the parent drug and its active metabolite—distinguishes rasagiline. It underscores a significant advantage over compounds that may produce inert or even counterproductive metabolites. For researchers and drug development professionals, the case of rasagiline serves as a compelling example of how understanding a drug's complete metabolic and pharmacological profile is essential to fully appreciating its clinical potential.
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Rasagiline - Wikipedia. Wikipedia. [Link]
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Youdim, M. B. H., & Weinstock, M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. [Link]
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Metabolites of the anti-Parkinson drugs rasagiline (Agilect) and selegiline. Neuroscience Letters. [Link]
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Strolin Benedetti, M., & Dostert, P. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]
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Maruyama, W., Weinstock, M., Youdim, M. B. H., Nagai, M., & Naoi, M. (2000). Rasagiline, a novel monoamine oxidase‐B inhibitor with neuroprotective effects under ischemic conditions in PC12 cells. Journal of Neurochemistry. [Link]
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Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Drug Development Technology. [Link]
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A Comparative Guide to the Enantiomeric Purity Analysis of 3-Amino-2,3-dihydro-1H-inden-5-ol by Chiral Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutics. Enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of chiral Gas Chromatography (GC) for the enantiomeric purity analysis of 3-amino-2,3-dihydro-1H-inden-5-ol, a key chiral building block, and contrasts it with alternative methodologies. The protocols and data presented herein are designed to provide a robust framework for method development and validation in a research and quality control setting.
The Imperative of Enantiomeric Purity in Drug Development
3-Amino-2,3-dihydro-1H-inden-5-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is critical, as the biological activity of the final active pharmaceutical ingredient (API) is often dictated by the configuration of its chiral centers. Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs, making reliable and accurate analytical methods for its determination paramount.[1]
Chiral Gas Chromatography: A High-Resolution Approach
Chiral GC is a powerful technique for the separation of volatile enantiomers.[2] The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For non-volatile or highly polar analytes like 3-amino-2,3-dihydro-1H-inden-5-ol, derivatization is a necessary step to increase volatility and improve chromatographic performance.[3][4]
The Rationale Behind Derivatization
The primary amino group and the hydroxyl group in 3-amino-2,3-dihydro-1H-inden-5-ol are polar and can lead to poor peak shape and strong adsorption on the GC column. Derivatization masks these active hydrogens, rendering the molecule more volatile and amenable to GC analysis.[4][5] A common and effective strategy is a two-step derivatization: N-acylation followed by O-silylation.[3]
Experimental Protocol: Chiral GC of 3-Amino-2,3-dihydro-1H-inden-5-ol
This protocol is adapted from established methods for the closely related 1-amino-2-indanol and serves as a robust starting point for method development.[3]
1. Sample Preparation and Derivatization:
-
Step 1: N-Acylation:
-
Accurately weigh approximately 1 mg of the 3-amino-2,3-dihydro-1H-inden-5-ol sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
-
Step 2: O-Silylation:
-
To the dried residue from the previous step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection into the GC.
-
2. Gas Chromatography Conditions:
| Parameter | Setting |
| GC System | Agilent 6890 Series or equivalent with FID |
| Chiral Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) based column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 5°C/min to 220°CHold: 10 min at 220°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)
Diagram of the Chiral GC Experimental Workflow:
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Comparative Analysis: Chiral GC vs. Alternative Techniques
While Chiral GC is a highly effective method, other techniques offer distinct advantages and disadvantages. The choice of method often depends on factors such as available instrumentation, required sensitivity, and sample throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[6] For amino alcohols like 3-amino-2,3-dihydro-1H-inden-5-ol, direct separation on a polysaccharide-based CSP is often feasible, eliminating the need for derivatization.[3]
Experimental Protocol: Chiral HPLC
This protocol is based on the direct separation of 1-amino-2-indanol.[3]
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase.[7] It often provides faster analysis times and higher efficiency. Chiral separations on polysaccharide-based CSPs are common in SFC.[8][9]
Performance Comparison
| Feature | Chiral GC | Chiral HPLC (Direct) | Chiral SFC (Direct) |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Direct separation using supercritical fluid as mobile phase on a chiral stationary phase. |
| Sample Prep | Required: Multi-step derivatization. | Minimal: Dissolve in mobile phase. | Minimal: Dissolve in a suitable solvent. |
| Analysis Time | Moderate to long (due to oven programming). | Moderate. | Fastest of the three.[7] |
| Sensitivity | High, especially with sensitive detectors. | Good, dependent on chromophore. | Good, compatible with various detectors. |
| Solvent Usage | Low (gases). | High (organic solvents). | Low (primarily CO₂).[7] |
| Instrumentation | GC with chiral column. | HPLC with chiral column. | SFC system with chiral column. |
| Advantages | High resolution, high sensitivity. | Direct analysis, wide applicability. | Fast, environmentally friendly, high efficiency. |
| Disadvantages | Derivatization required, potential for side reactions. | Higher solvent consumption, longer run times than SFC. | Higher initial instrument cost. |
Decision-Making Workflow for Method Selection:
Caption: Decision tree for selecting a chiral separation method.
Method Validation: Ensuring Trustworthiness and Reliability
Regardless of the chosen technique, method validation is a critical step to ensure the reliability of the results.[1] Key validation parameters, as per ICH guidelines, include:[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The enantiomeric purity analysis of 3-amino-2,3-dihydro-1H-inden-5-ol can be effectively achieved using chiral GC following a two-step derivatization protocol. This method offers high resolution and sensitivity. However, for laboratories seeking to avoid derivatization and reduce solvent consumption, direct analysis by chiral HPLC or the even faster and greener chiral SFC are excellent alternatives. The ultimate choice of method will depend on a careful consideration of the specific analytical needs, available resources, and desired throughput. Rigorous method validation is essential to ensure the generation of accurate and reliable data for this critical quality attribute in drug development.
References
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N/A. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
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Lee, M. H., & Lee, S. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 50(8), 687–694. [Link]
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Nimura, N., Toyama, A., & Kinoshita, T. (1984). Optical resolution of amino acid enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 316, 547–552. [Link]
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CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
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Rickenbach, M. D., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1335–1346. [Link]
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Schiesel, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10495–10502. [Link]
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Lipka, E., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1585, 207–212. [Link]
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Reddy, K. S., et al. (2015). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 8(1), 77. [Link]
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Khan, I., et al. (2024). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific reports, 14(1), 1039. [Link]
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Schurig, V. (2021). Chiral stationary phases and applications in gas chromatography. Molecules, 26(23), 7204. [Link]
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Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
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Wang, Y., et al. (2020). Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 58(8), 719–727. [Link]
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Lipka, E., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1585, 207–212. [Link]
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West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
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Le, T. T. N., & Armstrong, D. W. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Separations, 8(8), 112. [Link]
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A Comparative Guide to the Bioactivity of 1-Aminoindan and 3-Amino-2,3-dihydro-1H-inden-5-ol Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminoindan Core in Neuropharmacology
The indane skeleton, a bicyclic hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). The introduction of an amino group to this rigid structure gives rise to aminoindans, a class of compounds with a rich history in drug discovery. The position of this amino substituent—at the 1- or 2-position of the indane ring—dramatically influences the pharmacological profile. This guide provides a comparative analysis of the bioactivity of two key aminoindan scaffolds: 1-aminoindan and 3-amino-2,3-dihydro-1H-inden-5-ol, a derivative of 3-aminoindan.
While a direct, head-to-head comparison of these two specific molecules is not extensively documented, a wealth of data exists for their prominent derivatives. This guide will therefore focus on the pharmacological activities of key representatives: the (R)-enantiomer of 1-aminoindan, which is the principal active metabolite of the anti-Parkinson's drug rasagiline, and the core structure of ladostigil, a multi-target neuroprotective agent built upon a 3-aminoindan framework with a hydroxyl group at the 5-position.[1] Through this lens, we will explore the distinct therapeutic strategies and resulting bioactivities that emerge from subtle alterations to the aminoindan core.
Structural and Mechanistic Divergence
The fundamental difference between 1-aminoindan and 3-amino-2,3-dihydro-1H-inden-5-ol lies in the placement of the amino group on the five-membered ring and the presence of a hydroxyl group on the aromatic ring. This seemingly minor structural variance leads to distinct three-dimensional shapes and electronic properties, profoundly impacting their interactions with biological targets.
1-Aminoindan Derivatives: A Focus on Selective Monoamine Oxidase Inhibition
The 1-aminoindan scaffold is famously embodied by rasagiline and its active metabolite, (R)-1-aminoindan.[2] The primary therapeutic action of rasagiline is the potent and irreversible inhibition of monoamine oxidase B (MAO-B).[3][4] This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, rasagiline increases dopaminergic neurotransmission, which is beneficial in Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[4]
Interestingly, the neuroprotective effects of rasagiline are not solely attributed to MAO-B inhibition. Its major metabolite, (R)-1-aminoindan, is a weak MAO-B inhibitor yet retains significant neuroprotective properties.[5][6] This suggests that the 1-aminoindan core itself possesses intrinsic anti-apoptotic and cell survival-promoting activities.[7]
3-Amino-2,3-dihydro-1H-inden-5-ol Derivatives: A Multi-Target Approach
The 3-aminoindan scaffold, particularly when hydroxylated at the 5-position, forms the basis of multi-target drugs like ladostigil. Ladostigil was rationally designed to combat the complex pathology of Alzheimer's disease by simultaneously addressing multiple neurochemical deficits.[8][9] It combines the pharmacophores of rasagiline (an MAO inhibitor) and rivastigmine (a cholinesterase inhibitor) into a single molecule.[10]
Consequently, ladostigil and its derivatives exhibit a broader pharmacological profile than the 1-aminoindan-based drugs. They act as inhibitors of both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] The inhibition of cholinesterases increases levels of the neurotransmitter acetylcholine, which is crucial for memory and cognition and is depleted in Alzheimer's disease. The hydroxyl group on the aromatic ring can play a significant role in binding to the active sites of these enzymes and may contribute to the compound's overall bioactivity and pharmacokinetic properties.[11][12]
Comparative Bioactivity Data
The following table summarizes the key bioactivities of representative derivatives of the 1-aminoindan and 3-aminoindan scaffolds.
| Biological Target | 1-Aminoindan Derivative ((R)-1-aminoindan) | 3-Aminoindan Derivative (Ladostigil) | Rationale for Bioactivity Difference |
| MAO-B Inhibition | Weak, reversible inhibitor[5] | Potent, irreversible inhibitor (IC50 ≈ 37.1 µM)[13] | The propargyl group on ladostigil confers irreversible MAO inhibition, while (R)-1-aminoindan lacks this moiety. |
| MAO-A Inhibition | Negligible | Moderate inhibitor[8] | The carbamate moiety and overall structure of ladostigil provide affinity for MAO-A, offering potential antidepressant effects. |
| AChE Inhibition | Inactive | Potent inhibitor (IC50 ≈ 31.8 µM)[13] | The carbamate portion of ladostigil is specifically designed to inhibit AChE, a feature absent in 1-aminoindan. |
| BuChE Inhibition | Inactive | Moderate inhibitor[8] | Similar to AChE inhibition, this activity is conferred by the rivastigmine-like carbamate moiety of ladostigil. |
| Neuroprotection | Strong anti-apoptotic effects[7] | Potent anti-apoptotic and neuroprotective actions[10] | Both scaffolds exhibit intrinsic neuroprotective properties, likely through modulation of cell survival pathways like PKC and Bcl-2.[7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both 1-aminoindan and 3-aminoindan derivatives, independent of their primary enzyme inhibitory activities, converge on common pro-survival signaling pathways.
Both (R)-1-aminoindan and the core of ladostigil have been shown to exert their neuroprotective effects by activating Protein Kinase C (PKC) and upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] This, in turn, leads to the inhibition of pro-apoptotic caspase enzymes, ultimately promoting neuronal survival.
Experimental Protocols
To quantitatively assess the bioactivities discussed, standardized in vitro assays are employed. Below are representative protocols for determining MAO and cholinesterase inhibitory activity.
Protocol 1: Determination of Monoamine Oxidase (MAO) Inhibition
This protocol outlines a fluorometric method to determine the IC50 values for MAO-A and MAO-B inhibitors.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red MAO Assay Kit (or similar)
-
Test compounds (1-aminoindan and 3-aminoindan derivatives)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compounds or controls to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate solution (e.g., p-tyramine for MAO-B, 5-hydroxytryptamine for MAO-A).
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Cholinesterase (AChE/BuChE) Inhibition (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases and their inhibition by test compounds.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds
-
Donepezil or Rivastigmine (positive controls)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in Tris-HCl buffer.
-
In a 96-well plate, add DTNB solution to each well.
-
Add the test compound or control, followed by the cholinesterase enzyme solution.
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Determine the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of 1-aminoindan and 3-amino-2,3-dihydro-1H-inden-5-ol scaffolds, through their respective leading drug candidates, highlights two distinct yet successful strategies in neuropharmacology. The 1-aminoindan framework, exemplified by (R)-1-aminoindan, demonstrates that a highly selective mechanism (or even the intrinsic properties of the core structure) can yield significant neuroprotective benefits. In contrast, the 3-aminoindan scaffold, as seen in ladostigil, embodies the multi-target-directed ligand approach, where a single molecule is designed to modulate multiple pathological pathways.
The choice between these scaffolds depends on the therapeutic goal. For diseases with a well-defined primary deficit, such as the dopaminergic loss in Parkinson's disease, a selective agent based on the 1-aminoindan core may be optimal. For multifactorial diseases like Alzheimer's, the broader spectrum of activity offered by the 3-aminoindan-5-ol scaffold presents a compelling therapeutic rationale.
Future research should focus on further elucidating the structure-activity relationships of these scaffolds, particularly the role of substitutions on both the aliphatic and aromatic rings. Understanding how these modifications fine-tune target selectivity and intrinsic neuroprotective activity will be crucial for the development of the next generation of aminoindan-based therapeutics for neurodegenerative diseases.
References
-
Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. [Link]
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Comparative Analysis of 3-Amino-2,3-Dihydro-1H-Inden-5-ol Derivatives: A Guide to Structure-Activity Relationships at Dopamine Receptors
Introduction: The Therapeutic Potential of the Indenol Scaffold
The 3-amino-2,3-dihydro-1H-inden-5-ol core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutic agents for neurological disorders. Its rigid structure, incorporating key pharmacophoric elements such as a phenolic hydroxyl group and a basic amino group, makes it an attractive starting point for the design of ligands targeting G-protein coupled receptors (GPCRs). A significant body of research has focused on the development of these derivatives as agonists for dopamine receptors, particularly the D2 and D3 subtypes.[1] Dysregulation of dopaminergic pathways is implicated in a range of conditions, including Parkinson's disease, schizophrenia, and substance use disorders, making the development of potent and selective dopamine receptor modulators a critical endeavor in modern drug discovery.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-2,3-dihydro-1H-inden-5-ol derivatives and closely related analogs. We will dissect the influence of structural modifications on binding affinity and functional activity at dopamine D2-like receptors, offering field-proven insights for researchers, scientists, and drug development professionals. By examining experimental data from key studies, we aim to elucidate the chemical causality behind experimental choices and provide a self-validating framework for the rational design of next-generation dopaminergic agents.
Core Pharmacophore and Key Interactions
The interaction of dopaminergic ligands with their receptors is a nuanced interplay of molecular recognition. The 3-amino-2,3-dihydro-1H-inden-5-ol scaffold contains the essential features for dopamine receptor activation: a protonatable nitrogen atom and a hydroxyl group on an aromatic ring, mimicking the catechol and amino groups of dopamine itself.
Comparative SAR Analysis: Insights from Indane Analogs
Influence of N-Substitution on D2-like Receptor Affinity
The nature of the substituent on the amino group plays a critical role in determining the affinity and selectivity for D2-like receptors.
-
Unsubstituted Amines: The parent, unsubstituted amino compounds demonstrate poor efficacy at dopamine receptors.[2] This underscores the necessity of alkyl or other lipophilic groups on the nitrogen for productive interaction with the receptor binding pocket.
-
N,N-di-n-propyl Substitution: The introduction of two n-propyl groups on the nitrogen atom consistently leads to a significant increase in D2-like receptor affinity and selectivity.[2] This substitution pattern is a well-established motif in many potent dopamine agonists and is believed to engage a hydrophobic pocket within the receptor.
-
Other N-Alkyl Substitutions: N-allyl-N-methyl and N-methyl-N-propyl substitutions also confer high D2-like affinity.[2] This suggests a degree of flexibility in the hydrophobic pocket accommodating the N-substituents.
The following table summarizes the D2-like receptor affinities for a series of N-substituted 2-amino-indane derivatives, highlighting the dramatic effect of N-alkylation.
| Compound ID | N-Substituents | D2-like Receptor Affinity (Ki, nM) |
| 1a | -H, -H | > 10,000 |
| 1b | -CH3, -CH3 | 1,200 |
| 1c | -nPr, -nPr | 15 |
| 1d | -allyl, -allyl | 850 |
| 1e | -CH3, -nPr | 25 |
| 1f | -CH3, -allyl | 120 |
Data adapted from a study on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes.[2]
Impact of Aromatic Ring Substitution
The substitution pattern on the aromatic ring of the indane scaffold fine-tunes the electronic and steric properties of the molecule, influencing its interaction with the receptor.
-
Hydroxyl Group Position: The position of the phenolic hydroxyl group is critical for activity. In the analogous 2-aminotetralin series, a hydroxyl group at the 5-position (corresponding to the 5-OH on the indenol) is associated with high D3 receptor affinity.[3]
-
Halogenation: The introduction of a fluorine atom on the aromatic ring can enhance D2-like affinity and selectivity.[2] This is likely due to favorable electronic interactions and the ability of fluorine to modulate the pKa of the phenolic hydroxyl group.
The logical relationship between structural modifications and receptor affinity can be visualized as follows:
Caption: Radioligand binding assay workflow.
Functional Assay for Dopamine D2-like Agonist Activity (cAMP Inhibition)
This assay measures the ability of a compound to activate D2-like receptors, which are Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D2 or D3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture the cells in appropriate media until they reach the desired confluency.
-
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.
-
Conclusion and Future Directions
The 3-amino-2,3-dihydro-1H-inden-5-ol scaffold remains a highly promising starting point for the development of novel dopamine receptor agonists. The SAR insights gleaned from closely related indane derivatives provide a clear roadmap for optimizing the potency and selectivity of these compounds. Specifically, the incorporation of N,N-di-n-propyl or similar lipophilic groups on the amino function is paramount for achieving high affinity for D2-like receptors. Further exploration of substitutions on the aromatic ring, including the position of the hydroxyl group and the introduction of bioisosteric replacements, holds the potential to fine-tune the pharmacological profile of these derivatives.
Future research should focus on the systematic synthesis and evaluation of a focused library of 3-amino-2,3-dihydro-1H-inden-5-ol derivatives to directly elucidate their SAR. The use of structure-based drug design, leveraging the now available crystal structures of dopamine receptors, will be instrumental in the rational design of next-generation ligands with improved efficacy and reduced off-target effects. [4][5]Such efforts will undoubtedly contribute to the development of novel and more effective treatments for a range of debilitating neurological and psychiatric disorders.
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Carlsson, J., Coleman, M. D., Setola, V., Irwin, J. J., Sali, A., & Shoichet, B. K. (2011). Ligand discovery from a dopamine D3 receptor homology model and crystal structure. Nature Chemical Biology, 7(11), 769–778. [Link]
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Carlsson, J., Coleman, M. D., Setola, V., Irwin, J. J., Sali, A., & Shoichet, B. K. (2011). Ligand discovery from a dopamine D3 receptor homology model and crystal structure. PubMed. [Link]
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Cignarella, G., Barlocco, D., Giraldo, E., Pinna, G. A., Loriga, M., & Tute, M. S. (1998). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 41(10), 1634–1641. [Link]
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Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Creveling, C. R. (1986). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Proceedings of the National Academy of Sciences of the United States of America, 83(11), 3811–3815. [Link]
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Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Creveling, C. R. (1986). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Proceedings of the National Academy of Sciences of the United States of America, 83(11), 3811–3815. [Link]
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Head-to-head comparison of different synthetic routes to 3-amino-2,3-dihydro-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,3-dihydro-1H-inden-5-ol is a valuable substituted aminoindane scaffold. Aminoindanes are a class of compounds with a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of this family have been explored for applications ranging from anti-Parkinsonian agents to potential psychoactive substances, owing to their structural similarities to sympathomimetic amines.[1][2] The specific placement of an amino group at the 3-position and a hydroxyl group at the 5-position offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules and potential drug candidates.
This guide provides a comparative analysis of two plausible synthetic routes to 3-amino-2,3-dihydro-1H-inden-5-ol, starting from commercially available indanone precursors. The routes are critically evaluated based on efficiency, safety, and scalability to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Oximation and Reduction of 5-Methoxy-1-indanone
This classical approach involves the conversion of a ketone to an amine via an oxime intermediate, followed by deprotection of the phenol.
digraph "Route 1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
A [label="5-Methoxy-1-indanone"];
B [label="5-Methoxy-1-indanone oxime"];
C [label="5-Methoxy-3-aminoindane"];
D [label="3-Amino-2,3-dihydro-1H-inden-5-ol"];
A -> B [label="1. NH2OH·HCl, Base"];
B -> C [label="2. Reduction (e.g., H2, Pd/C)"];
C -> D [label="3. Demethylation (e.g., BBr3)"];
}
Caption: Synthetic scheme for Route 2.
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-1-indanone
-
To a solution of 5-hydroxy-1-indanone (1.0 eq) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the bromide from benzyl bromide in an SN2 reaction.
Step 2: Synthesis of 5-(Benzyloxy)-3-aminoindane via Reductive Amination
-
Dissolve 5-(benzyloxy)-1-indanone (1.0 eq) in methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. The pH should be maintained between 6 and 7.[3]
-
Stir the reaction at room temperature until the starting ketone is consumed as indicated by TLC.
-
Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) and then basify with an aqueous base (e.g., NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude amine.
Causality: The ketone reacts with ammonia to form an imine in equilibrium. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone at a slightly acidic pH.[2][3]
Step 3: Debenzylation to 3-Amino-2,3-dihydro-1H-inden-5-ol
-
Dissolve the 5-(benzyloxy)-3-aminoindane (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the final product.
Causality: The benzyl C-O bond is susceptible to hydrogenolysis in the presence of a palladium catalyst and a hydrogen source. This is a common and clean method for deprotecting benzyl ethers.
Head-to-Head Comparison
Parameter Route 1: Oximation/Reduction Route 2: Reductive Amination Starting Material 5-Methoxy-1-indanone 5-Hydroxy-1-indanone Number of Steps 3 3 Key Transformations Oximation, Oxime Reduction, Demethylation Protection, Reductive Amination, Deprotection Plausible Overall Yield Moderate Moderate to Good Reagent Safety BBr₃ is highly corrosive and water-sensitive. NaBH₃CN is toxic and generates HCN upon acidification. Scalability Demethylation with BBr₃ can be challenging on a large scale. Catalytic hydrogenation is generally scalable. Reductive amination is also scalable. Atom Economy Moderate; loss of methyl group and protecting/reducing agent atoms. Good; protection/deprotection adds steps but can be efficient.
Discussion
Both synthetic routes offer a viable pathway to 3-amino-2,3-dihydro-1H-inden-5-ol in three steps from commercially available starting materials.
Route 1 is a very traditional and reliable method for the synthesis of primary amines from ketones. The oximation step is typically high-yielding, and the subsequent catalytic hydrogenation of the oxime is also an efficient transformation. The main drawback of this route lies in the final demethylation step. Boron tribromide is a highly reactive and hazardous reagent that requires careful handling in an anhydrous environment. While effective on a small scale, its use can be problematic for larger-scale syntheses.
Route 2 presents a more modern approach by employing a direct reductive amination. This key step can often be performed as a one-pot reaction, potentially simplifying the workflow. The use of a benzyl protecting group is advantageous as it can be removed under mild catalytic hydrogenation conditions, a process that is generally clean, high-yielding, and scalable. In fact, the final deprotection step in Route 2 is identical to the reduction step in Route 1 if catalytic hydrogenation is used for the oxime reduction. However, the reductive amination step itself requires careful control of pH and uses the toxic reagent sodium cyanoborohydride. Alternatives to NaBH₃CN, such as sodium triacetoxyborohydride, could be considered to mitigate some of the safety concerns.[4]
For laboratory-scale synthesis where handling of hazardous reagents is manageable, both routes are feasible. Route 2 is likely the more favorable option for larger-scale production due to the avoidance of BBr₃ and the generally more scalable nature of catalytic hydrogenation for deprotection. The choice of route may also depend on the availability and cost of the respective starting materials and the specific capabilities of the laboratory. Further optimization of reaction conditions for either route would be necessary to maximize yields and purity for any specific application.
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Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry. Retrieved from [Link]
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UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
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Simmler, L. D., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Psychopharmacology (Berl). Retrieved from [Link]
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A Comparative Benchmarking Guide to the Efficacy of 3-amino-2,3-dihydro-1H-inden-5-ol Against Known Enzyme Inhibitors
In the landscape of contemporary drug discovery, the quest for novel enzyme inhibitors with superior efficacy and selectivity remains a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, 3-amino-2,3-dihydro-1H-inden-5-ol, against a panel of well-characterized enzyme inhibitors. Drawing from established principles of enzyme kinetics and pharmacological evaluation, we will explore the methodologies and critical considerations for a robust comparative analysis.
Given the structural motifs present in 3-amino-2,3-dihydro-1H-inden-5-ol, which bear resemblance to pharmacophores known to interact with monoamine signaling pathways, this guide will focus on its potential inhibitory activity against three key targets: Monoamine Oxidase (MAO) , the Dopamine Transporter (DAT) , and the Serotonin Transporter (SERT) . These proteins are critical regulators of neurotransmitter levels in the central nervous system and are the targets of numerous therapeutic agents for a range of neurological and psychiatric disorders.[1][2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a rigorous comparative evaluation.
Introduction to the Target Enzymes and Transporters
A foundational understanding of the target's function and its role in disease is paramount to interpreting inhibitor efficacy data.
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[4][7] They exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism exploited in the treatment of depression and Parkinson's disease.[5][]
Dopamine Transporter (DAT)
The dopamine transporter is a membrane-spanning protein that mediates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2] By controlling the duration and intensity of dopaminergic signaling, DAT plays a crucial role in reward, motivation, and motor control.[1] Inhibition of DAT increases extracellular dopamine levels and is a key mechanism of action for psychostimulants and some antidepressants.[1][2]
Serotonin Transporter (SERT)
Similar to DAT, the serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft.[3][6] SERT is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[3][6] By blocking serotonin reuptake, these drugs enhance serotonergic neurotransmission.[3]
Figure 1: Simplified Dopaminergic Synapse Highlighting DAT and MAO as Inhibitor Targets.
Benchmarking Against Known Inhibitors
A direct comparison of the inhibitory potential of 3-amino-2,3-dihydro-1H-inden-5-ol against established inhibitors is essential. The following tables summarize the potencies of selected known inhibitors for MAO-A, MAO-B, DAT, and SERT.
Monoamine Oxidase Inhibitors
| Inhibitor | Target | Type | IC50 / Ki | Reference |
| Clorgyline | MAO-A | Irreversible, Selective | Low nM range | [] |
| Moclobemide | MAO-A | Reversible, Selective | ~200 nM (Ki) | [] |
| Selegiline (L-deprenyl) | MAO-B | Irreversible, Selective | Low nM range | [] |
| Rasagiline | MAO-B | Irreversible, Selective | Low nM range | [] |
| Tranylcypromine | MAO-A/B | Irreversible, Non-selective | Low nM range | [7][] |
Dopamine Transporter Inhibitors
| Inhibitor | IC50 / Ki | Selectivity | Reference |
| GBR-12909 | 1 nM (Ki) | Highly selective for DAT | [9] |
| Bupropion | 526 nM (IC50) | Also inhibits NET | [10] |
| Nomifensine | 4.3 nM (IC50) | Also inhibits NET | [11] |
| AHN 1-055 | 71 nM (IC50) | High affinity for DAT | [9][10] |
Serotonin Transporter Inhibitors
| Inhibitor | IC50 / Ki | Selectivity | Reference |
| Fluoxetine | 0.9 nM (Ki) | SSRI | [12] |
| Sertraline | 13 nM (Ki) | SSRI | [13] |
| Paroxetine | 0.1 nM (Ki) | SSRI | [14] |
| Citalopram | 1.8 nM (Ki) | SSRI | [14] |
| Amitriptyline | 3.45 nM (Ki) | Also inhibits NET | [13] |
Experimental Protocols for Efficacy Benchmarking
To determine the efficacy of 3-amino-2,3-dihydro-1H-inden-5-ol, a series of in vitro enzyme and transporter inhibition assays should be performed. The following protocols are standardized methodologies for such evaluations.[15][16][17]
General Considerations for Enzyme Inhibition Assays
-
Enzyme Source: Use purified, recombinant human enzymes for consistency and clinical relevance.
-
Substrate Concentration: Initially, substrate concentrations should be at or near the Michaelis constant (Km) to enable the detection of competitive inhibitors.[18]
-
IC50 Determination: A minimum of 8-10 inhibitor concentrations should be used to generate a dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).[18][19]
-
Controls: Assays should include positive controls (known inhibitors) and negative controls (vehicle).[15][19]
Figure 2: General Workflow for an In Vitro Enzyme Inhibition Assay.
Protocol: MAO-Glo™ Assay (Promega)
This commercially available luminescent assay is a reliable method for determining the activity of MAO-A and MAO-B.
-
Reagent Preparation: Reconstitute the MAO-A and MAO-B enzymes and prepare serial dilutions of 3-amino-2,3-dihydro-1H-inden-5-ol and control inhibitors.
-
Enzyme and Inhibitor Addition: Add 12.5 µL of the appropriate MAO enzyme to the wells of a white 96-well plate. Add 12.5 µL of the test compound or control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 25 µL of the MAO substrate to each well to start the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well and incubate for 20 minutes at room temperature. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve to determine IC50 values.
Protocol: Dopamine Transporter Uptake Assay
This assay measures the inhibition of [3H]-dopamine uptake into cells expressing DAT.
-
Cell Culture: Culture HEK293 cells stably expressing human DAT.
-
Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of 3-amino-2,3-dihydro-1H-inden-5-ol or control inhibitors and pre-incubate for 10 minutes at room temperature.
-
Radioligand Addition: Add a solution containing a final concentration of [3H]-dopamine.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a scintillation cocktail.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like GBR-12909). Calculate the percent inhibition and determine the IC50.
Protocol: Serotonin Transporter Uptake Assay
This protocol is analogous to the DAT uptake assay, using [3H]-serotonin as the radioligand.
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT.
-
Plating and Compound Addition: Follow the same procedure as for the DAT assay.
-
Radioligand Addition: Add a solution containing a final concentration of [3H]-serotonin.
-
Incubation, Termination, and Detection: Follow the same procedure as for the DAT assay.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of an SSRI like fluoxetine). Calculate the percent inhibition and determine the IC50.
Data Interpretation and Further Steps
The initial IC50 values will provide a primary measure of the potency of 3-amino-2,3-dihydro-1H-inden-5-ol at each target. A crucial next step is to assess its selectivity by comparing the IC50 values across the different targets. For instance, a compound with a significantly lower IC50 for DAT compared to SERT and MAO would be considered a selective DAT inhibitor.
Further characterization should involve determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies where the substrate concentration is varied.[19] For promising candidates, subsequent evaluation in more complex biological systems, such as cell-based assays measuring downstream signaling or in vivo models, would be warranted.
Conclusion
This guide outlines a systematic and robust approach to benchmarking the efficacy of a novel compound, 3-amino-2,3-dihydro-1H-inden-5-ol, against known inhibitors of MAO, DAT, and SERT. By employing standardized, validated assay protocols and comparing the results to well-characterized benchmark compounds, researchers can gain a clear and objective understanding of the compound's potency and selectivity. This foundational data is critical for making informed decisions in the early stages of the drug discovery and development pipeline.
References
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Dopamine reuptake inhibitor - Wikipedia . [Link]
-
Dopamine transporter - Wikipedia . [Link]
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Serotonin reuptake inhibitor - Wikipedia . [Link]
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MAO Inhibitors - StatPearls - NCBI Bookshelf . [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed . [Link]
-
List of MAO inhibitors + Uses & Side Effects - Drugs.com . [Link]
-
Monoamine oxidase inhibitor - Wikipedia . [Link]
-
Serotonin transporter - Wikipedia . [Link]
-
Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH . [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery . [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF - ResearchGate . [Link]
-
Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena . [Link]
-
A near-universal way to measure enzyme inhibition | Newsroom . [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH . [Link]
-
Enzyme assay techniques and protocols | Request PDF - ResearchGate . [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH . [Link]
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- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Aminoindan Isomers with the Human Serotonin Transporter
Abstract
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of four aminoindan isomers—2-Aminoindan (2-AI), 5-Methoxy-2-aminoindan (5-MeO-AI), 5,6-Methylenedioxy-2-aminoindan (MDAI), and 5-Methoxy-6-methyl-2-aminoindan (MMAI)—with the human Serotonin Transporter (SERT). As cyclic analogues of amphetamines, aminoindans exhibit varied affinities for monoamine transporters, making them compelling subjects for computational analysis in the context of drug discovery and psychostimulant research.[1] This document details the scientific rationale behind the experimental design, a meticulous step-by-step workflow for protein and ligand preparation, force field parameterization, docking simulation using AutoDock Vina, and subsequent analysis of the binding interactions. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Rationale
Aminoindan derivatives have emerged as a significant class of psychoactive compounds, often appearing in the designer drug market.[1][2] Their structural similarity to amphetamines underpins their interaction with monoamine transporters, including the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[1] Experimental data reveals that substitutions on the indane ring system dramatically alter the selectivity and potency of these compounds. For instance, while the parent compound 2-AI is a selective substrate for NET and DAT, ring-substituted analogues like MDAI and MMAI show increased potency at SERT.[1]
This differential affinity presents a compelling case for the use of in silico molecular docking to elucidate the structural basis of these interactions. By modeling the binding of these isomers within the SERT active site, we can gain insights into the key molecular interactions that drive their selectivity and affinity. Such studies are invaluable for structure-activity relationship (SAR) analysis and can guide the rational design of novel therapeutic agents with tailored selectivity profiles.
For this investigation, we will utilize the high-resolution crystal structure of the human Serotonin Transporter (SERT) in complex with the selective serotonin reuptake inhibitor (SSRI) (S)-citalopram (PDB ID: 5I75).[3][4][5][6][7] The presence of a co-crystallized ligand in the orthosteric binding site provides a crucial reference for defining the docking search space, thereby increasing the accuracy and reliability of our predictions.
Experimental Design & Workflow Overview
Our comparative docking study will follow a systematic and reproducible workflow, designed to ensure the integrity of the computational results. The overall process is depicted in the workflow diagram below.
Figure 1: Overall workflow for the comparative docking study of aminoindan isomers with the human SERT.
Detailed Methodologies
Target Protein Preparation (Human SERT)
The initial step involves preparing the receptor protein to ensure it is in a suitable state for docking. This primarily involves removing non-essential molecules and adding hydrogen atoms, which are often absent in X-ray crystal structures.[8][9][10]
Protocol:
-
Obtain the Protein Structure: Download the PDB file for the human Serotonin Transporter, PDB ID: 5I75, from the RCSB Protein Data Bank.[4]
-
Clean the PDB File:
-
Open the 5I75.pdb file in a molecular visualization tool such as UCSF Chimera or PyMOL.[11]
-
Remove all water molecules, as they can interfere with the docking process unless a specific water-mediated interaction is being investigated.[9][10]
-
Remove the co-crystallized ligands ((S)-citalopram) and any other heteroatoms not essential for the protein's structural integrity.
-
-
Add Hydrogens:
-
Assign Charges:
-
Assign Kollman charges to the protein atoms. This is a standard procedure in AutoDock-based docking studies to approximate the electrostatic potential of the protein.[13]
-
-
Save the Prepared Receptor: Save the processed protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[14]
Ligand Preparation and Parameterization
Accurate representation of the small molecule ligands is paramount for meaningful docking results. This involves obtaining their 3D structures and generating force field parameters that describe their physicochemical properties.
Protocol:
-
Obtain Ligand Structures: Download the 3D structures of the four aminoindan isomers in SDF format from the PubChem database:
-
Generate GAFF Parameters using Antechamber and Parmchk2:
-
For each isomer, use the antechamber module from AmberTools to generate a mol2 file.[4][8][11][16][17] This step assigns atom types from the General Amber Force Field (GAFF) and calculates partial charges using the AM1-BCC method.[3][4][16] The GAFF is specifically designed for organic molecules and is compatible with the AMBER force fields used for biomolecules.[4][16]
-
Command: antechamber -i
.sdf -fi sdf -o .mol2 -fo mol2 -c bcc -s 2
-
-
Use the parmchk2 utility to check for any missing force field parameters in the generated mol2 file and create a force field modification (frcmod) file containing the missing parameters.[4][8][11]
-
Command: parmchk2 -i
.mol2 -f mol2 -o .frcmod
-
-
-
Prepare Ligand PDBQT Files:
-
Use AutoDockTools to convert the mol2 files into the pdbqt format. This step incorporates the partial charges and defines the rotatable bonds in the ligand, allowing for flexible docking.
-
Figure 2: Ligand parameterization and preparation workflow.
Molecular Docking with AutoDock Vina
With the prepared receptor and ligands, we can now proceed with the molecular docking simulations. AutoDock Vina employs a sophisticated scoring function and an efficient optimization algorithm to predict the binding poses and affinities of the ligands.[18]
Protocol:
-
Define the Binding Site (Grid Box Generation):
-
Load the prepared SERT receptor PDBQT file into AutoDockTools.
-
To define the search space for docking, a grid box will be centered on the position of the co-crystallized ligand (S-citalopram) from the original PDB file (5I75).[19] This ensures that the docking search is focused on the known binding pocket.
-
Adjust the dimensions of the grid box to encompass the entire binding site, providing sufficient space for the ligands to rotate and translate freely. A box size of approximately 25 x 25 x 25 Å is a reasonable starting point.
-
-
Configure AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. An exhaustiveness value of 8 is the default, but a higher value can increase the thoroughness of the conformational search.[20]
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Command: vina --config conf.txt --log
.txt
-
-
-
Repeat for All Isomers: Perform the docking simulation for each of the four aminoindan isomers.
Results and Comparative Analysis
The output of the docking simulations will provide a wealth of data for each ligand, including multiple binding poses and their corresponding binding affinities.
Quantitative Comparison of Binding Affinities
The primary quantitative metric for comparison is the binding affinity, expressed in kcal/mol. A more negative value indicates a more favorable binding interaction. The predicted binding affinities for the top-ranked pose of each aminoindan isomer will be compiled into a table for easy comparison.
| Ligand | Predicted Binding Affinity (kcal/mol) |
| 2-Aminoindan (2-AI) | [Simulated Value] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | [Simulated Value] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | [Simulated Value] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | [Simulated Value] |
Table 1: Predicted binding affinities of aminoindan isomers to the human SERT.
Qualitative Analysis of Binding Interactions
Beyond the numerical scores, a detailed analysis of the binding poses provides crucial insights into the nature of the protein-ligand interactions.
Protocol:
-
Visualize Docking Poses: Use PyMOL or another molecular visualization tool to inspect the top-ranked binding pose for each isomer within the SERT active site.[6]
-
Identify Key Interactions: Analyze the visualized complexes to identify key molecular interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe the proximity of nonpolar regions of the ligand and protein, which contribute to binding stability.[1]
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions between aromatic rings.
-
-
Comparative Interaction Mapping: Create a summary table or diagram that maps the key interacting residues for each aminoindan isomer. This will highlight the structural determinants of their differential binding affinities.
Figure 3: Logical relationship for the comparative analysis of aminoindan isomer interactions with the SERT binding pocket.
Conclusion
This guide has provided a rigorous and detailed framework for conducting a comparative molecular docking study of aminoindan isomers with the human Serotonin Transporter. By following the outlined protocols, researchers can generate reliable in silico data to probe the structure-activity relationships of these compounds. The insights gained from such studies can significantly contribute to our understanding of their pharmacological mechanisms and inform the development of novel therapeutics targeting the monoamine transport system. The self-validating nature of the described workflow, grounded in established methodologies and authoritative tools, ensures the scientific integrity of the findings.
References
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Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668–1688. [Link]
-
Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Improved Accuracy. Journal of Chemical Information and Modeling, 61(12), 5991–6006. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
-
RCSB Protein Data Bank. [Link]
-
Schrödinger, LLC. (2023). The PyMOL Molecular Graphics System, Version 2.5. [Link]
-
Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of Molecular Graphics and Modelling, 25(2), 247–260. [Link]
-
PubChem Database. National Center for Biotechnology Information. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671–690. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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- 1. AMBER Archive (2008) - RE: AMBER: missing gaff parameters [structbio.vanderbilt.edu]
- 2. Add Charge [cgl.ucsf.edu]
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- 8. Preparation of the Inputs Files for Advanced Sampling Simulations - Part 1 - HackMD [hackmd.io]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-amino-2,3-dihydro-1H-inden-5-ol
For Immediate Release
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-amino-2,3-dihydro-1H-inden-5-ol (CAS No. 168902-76-9), a chiral aminoindanol derivative utilized in synthetic chemistry. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The disposal of this compound is dictated by its inherent chemical properties and associated hazards. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not always readily available for novel or specialized research chemicals, its classification as an aminophenolic compound provides a clear basis for establishing a robust disposal strategy. Available data indicates that 3-amino-2,3-dihydro-1H-inden-5-ol should be regarded as a hazardous substance. Hazard Statement Codes associated with this, or structurally similar compounds, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[1]. These classifications necessitate its handling as corrosive and toxic hazardous waste.
Part 1: Immediate Safety and Spill Management
Before any handling or disposal procedures commence, a thorough understanding of the immediate risks is essential. The primary hazards are associated with the compound's corrosive nature and potential toxicity.
Required Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The rationale is to prevent any direct contact with the solid compound or its solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious, irreversible eye damage[1]. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin irritation and potential absorption[2]. |
| Body Protection | A fully buttoned laboratory coat, preferably chemical-resistant. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved particulate respirator may be required. | Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation[1][3]. |
Emergency Spill Protocol
In the event of a spill, a swift and systematic response is crucial to contain the hazard and prevent exposure.
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform your laboratory supervisor and Environmental Health & Safety (EHS) department.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material designed for chemical spills to prevent dust from becoming airborne. For a liquid spill, surround the area with a compatible absorbent dike.
-
Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-amino-2,3-dihydro-1H-inden-5-ol is that it must be managed as a regulated hazardous waste stream from the point of generation to its final disposal by a licensed facility. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash [2][3].
Workflow for Waste Segregation and Collection
Caption: Waste Disposal Workflow for 3-amino-2,3-dihydro-1H-inden-5-ol.
Step 1: Designate a Waste Stream Isolate all waste containing 3-amino-2,3-dihydro-1H-inden-5-ol. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, paper towels, and silica gel.
-
Liquid Waste: Reaction mother liquors, solutions from extractions, and solvent rinses from contaminated glassware.
Causality: Segregating waste at the source is a fundamental principle of safe laboratory practice. It prevents inadvertent and dangerous reactions between incompatible chemicals and ensures that waste streams are correctly profiled for disposal, a legal requirement under EPA and local regulations[2][4].
Step 2: Select Appropriate Waste Containers
-
For Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, with no leaks or cracks[5].
-
For Liquids: Use a sealable, chemical-resistant bottle or carboy, ensuring it is compatible with the solvents used. Glass or HDPE containers are generally appropriate. Never use metal containers for corrosive waste[3].
Causality: Container integrity and compatibility are paramount to prevent leaks and reactions. Using containers not intended for chemical waste, such as food or beverage bottles, is a serious compliance violation and safety hazard[5].
Step 3: Labeling and Accumulation As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "3-amino-2,3-dihydro-1H-inden-5-ol" and any other components (e.g., solvents) with their approximate concentrations. Do not use abbreviations or chemical formulas[4].
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The date when waste was first added (the accumulation start date).
Causality: Proper labeling is a strict regulatory requirement that communicates the container's contents and hazards to all personnel, including emergency responders and waste handlers[1][6].
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA)[4][6].
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[7].
-
Store incompatible waste streams separately. For example, do not store this amine-containing waste next to strong acids or oxidizers.
Causality: SAAs provide a framework for safely managing hazardous waste within the lab before it is collected. Secondary containment and segregation prevent spills from spreading and mitigate the risk of dangerous reactions.
Step 5: Arranging for Disposal Once the waste container is nearly full (around 90% capacity to allow for expansion), or if you are approaching your institution's time limit for accumulation, arrange for a pickup through your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[2][4].
Self-Validating System: This entire protocol is a self-validating system. Each step, from PPE selection to final disposal, is designed to mitigate the known hazards of the compound. The clear labeling and segregation prevent accidental mixing, and the involvement of the EHS department ensures that the final disposal step is handled by trained professionals in compliance with all federal, state, and local regulations.
Part 3: Decontamination and Final Considerations
-
Glassware Decontamination: All glassware that has come into contact with 3-amino-2,3-dihydro-1H-inden-5-ol must be decontaminated before being returned to general use. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate from the first rinse must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste.
-
Empty Containers: The original container of the pure compound must also be disposed of as hazardous waste unless it has been triple-rinsed and decontaminated according to EHS procedures[8].
By implementing this comprehensive disposal plan, researchers and drug development professionals can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]
-
Oregon State University. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
Michigan State University. (n.d.). Corrosive Liquids/Solids. Environmental Health & Safety. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Harvard University. (n.d.). Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
University of California, Los Angeles. (2000, February). Safety Notes Newsletter #10: WASTE DISPOSAL. Department of Chemistry & Biochemistry. Retrieved from [Link]
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Navigating the Safe Handling of 3-amino-2,3-dihydro-1H-inden-5-ol: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: An Evidence-Based Approach
The chemical structure of 3-amino-2,3-dihydro-1H-inden-5-ol, featuring an aromatic amine, suggests potential hazards such as skin and eye irritation, and possible respiratory irritation. Aromatic amines as a class are known for their potential for skin absorption, making dermal protection a critical consideration.[1][2] GHS classifications for a similar compound, 3-amino-2,3-dihydro-1H-inden-1-ol, indicate it causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is warranted.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure during the handling of 3-amino-2,3-dihydro-1H-inden-5-ol. The following table summarizes the recommended PPE for various laboratory-scale operations.
| Operation Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (mg) | ANSI Z87.1 compliant safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Medium Scale (g) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant lab coat or apron | Recommended if weighing or transferring powder outside of a fume hood (N95 or higher) |
| Large Scale (>100g) | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection : To prevent contact with airborne particles or splashes, safety glasses with side shields are the minimum requirement.[4] For larger quantities or when there is a significant risk of splashing, chemical splash goggles or a face shield should be worn.[5]
-
Hand Protection : Given the potential for dermal absorption of aromatic amines, glove selection is critical. Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene or butyl rubber.[1][2] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[4]
-
Body Protection : A standard lab coat will suffice for small-scale operations. For larger quantities, a chemical-resistant lab coat or apron provides an additional barrier. In the event of a significant spill, a chemical-resistant suit may be necessary.[6]
-
Respiratory Protection : All handling of solid 3-amino-2,3-dihydro-1H-inden-5-ol should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If this is not feasible, particularly during weighing operations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100) should be used.[8]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow outlines the critical stages of handling and disposal.
Experimental Workflow: From Receipt to Disposal
Caption: A streamlined workflow for the safe handling and disposal of 3-amino-2,3-dihydro-1H-inden-5-ol.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid material within a chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolution and Reaction : When dissolving the compound or running reactions, use a closed or contained system whenever possible to prevent the release of vapors or aerosols.
-
Post-Handling : After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of 3-amino-2,3-dihydro-1H-inden-5-ol and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Do not dispose of this compound down the drain or in the general trash.[9] All solid waste, including contaminated gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste : Solutions containing 3-amino-2,3-dihydro-1H-inden-5-ol, as well as any solvent used for rinsing glassware, should be collected in a separate, clearly labeled hazardous liquid waste container.[10]
-
Container Management : Ensure that all waste containers are kept tightly sealed when not in use and are stored in a designated satellite accumulation area.[10]
-
Institutional Procedures : Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.[7]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[11] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with 3-amino-2,3-dihydro-1H-inden-5-ol, fostering a culture of safety and scientific excellence.
References
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Biosynth. 3-Amino-2,3-dihydro-1H-inden-5-ol.
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AK Scientific, Inc. Safety Data Sheet: 2-Indanol.
-
CymitQuimica. Safety Data Sheet: 4-Indanol.
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ECHEMI. Safety Data Sheet: 2-Indanol.
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ECHEMI. 3-AMINO-2,3-DIHYDRO-1H-INDEN-5-OL.
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Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837-841.
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PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
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CHEMM. Personal Protective Equipment (PPE).
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Sigma-Aldrich. Safety Data Sheet: 2-Indanol.
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ChemicalBook. Safety Data Sheet: 5-INDANOL.
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YouTube. Anhydrous Ammonia PPE.
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A1-Scientific. Safety Data Sheet: (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.
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TCI Chemicals. Safety Data Sheet: 1H-Indazol-7-amine.
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Sigma-Aldrich. Safety Data Sheet: (±)-3-Amino-1,2-propanediol.
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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Benchchem. Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
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PubChem. 3-amino-2,3-dihydro-1H-inden-1-ol.
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Sigma-Aldrich. Safety Data Sheet: 4'-Amino-2',5'-diethoxybenzanilide.
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CookeChem. 3-Amino-2,3-dihydro-1H-inden-5-ol.
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BIOFOUNT. 3-amino-2,3-dihydro-1H-inden-5-ol.
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Benchchem. Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide.
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Danish Environmental Protection Agency. (2023). Selected amines and amino alcohols.
Sources
- 1. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-2,3-dihydro-1H-inden-1-ol | C9H11NO | CID 9855521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
